molecular formula C40H43ClN2O2 B8058614 CY5.5-COOH chloride

CY5.5-COOH chloride

カタログ番号: B8058614
分子量: 619.2 g/mol
InChIキー: UFNAFNWOXFAMSM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

CY5.5-COOH chloride is a useful research compound. Its molecular formula is C40H43ClN2O2 and its molecular weight is 619.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoic acid;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H42N2O2.ClH/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNAFNWOXFAMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H43ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CY5.5-COOH chloride chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to CY5.5-COOH Chloride for Advanced Research

For researchers, scientists, and drug development professionals, cyanine (B1664457) dyes are indispensable tools for fluorescent labeling. Among these, this compound, a near-infrared (NIR) dye, offers significant advantages for bioimaging and diagnostic applications due to its excellent spectral properties and reactive carboxyl group.[1][2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed protocols for its application.

Core Properties and Chemical Identity

CY5.5-COOH is a member of the cyanine dye family, characterized by two nitrogen-containing heterocyclic rings joined by a polymethine chain.[4] The terminal carboxylic acid group provides a reactive handle for covalent attachment to various biomolecules.[5][6] Its fluorescence in the NIR spectrum (approximately 675/710 nm) is particularly advantageous for in-vivo imaging, as it minimizes interference from tissue autofluorescence and allows for deeper tissue penetration.[5][7]

Chemical Structure of this compound

The chemical structure of this compound is formally described by its IUPAC name: 6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoic acid chloride.[8]

G Simplified Structure of CY5.5 Cation Indole1 Indole Ring 1 (benzo[e]indol-3-ium) Chain Polymethine Chain (-CH=CH-CH=CH-CH-) Indole1->Chain conjugated to Chloride Cl- Indole2 Indole Ring 2 (benzo[e]indole) Hexanoic_Acid Hexanoic Acid Linker (- (CH2)5 - COOH) Indole2->Hexanoic_Acid attached via N-atom Chain->Indole2 conjugated to label_node The positive charge is delocalized across the conjugated system.

Simplified schematic of the CY5.5-COOH cation.

Physicochemical and Spectral Properties

The utility of this compound in quantitative assays and imaging is defined by its specific physicochemical and spectral characteristics. These properties are summarized below for easy reference.

PropertyValueReference(s)
Molecular Formula C₄₀H₄₃ClN₂O₂[8][9]
Molecular Weight 619.2 g/mol [8][9]
Excitation Maximum (λex) ~673 - 675 nm[5][9]
Emission Maximum (λem) ~707 - 710 nm[1][2][9]
Molar Extinction Coeff. ~209,000 M⁻¹cm⁻¹[9]
Fluorescence Quantum Yield ~0.2[9]
Solubility Soluble in DMSO, DMF, Methanol[5][9]
Storage Conditions -20°C, desiccated, protected from light[7][9]

Experimental Protocols

A primary application of CY5.5-COOH is the fluorescent labeling of proteins, particularly antibodies, for use in immunoassays and in-vivo imaging. The carboxylic acid group is typically activated to form a more reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester, which then readily couples with primary amines (e.g., lysine (B10760008) residues) on the target protein.

Protocol: Activation of CY5.5-COOH and Conjugation to an Antibody

This two-stage protocol first describes the activation of the carboxylic acid and then the conjugation to a target antibody.

Materials:

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Antibody (or other protein) at 2-10 mg/mL in an amine-free buffer (e.g., PBS, HEPES, MES), pH 7.2-7.5

  • Conjugation Buffer: 100 mM sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

Stage 1: Activation of CY5.5-COOH to CY5.5-NHS Ester

  • Prepare Dye Stock: Dissolve CY5.5-COOH in anhydrous DMSO to a final concentration of 10 mg/mL. This should be done immediately before use as the dye is moisture-sensitive.

  • Prepare Activation Reagents: Prepare fresh 100 mM solutions of EDC and NHS in anhydrous DMSO or an appropriate buffer (e.g., MES buffer, pH 5.5-6.0).

  • Activation Reaction: In a microcentrifuge tube protected from light, mix the CY5.5-COOH solution with a slight molar excess of EDC and NHS (e.g., 1.2 equivalents of each). Incubate at room temperature for 15-30 minutes to generate the CY5.5-NHS ester.

Stage 2: Antibody Conjugation

  • Buffer Exchange: Ensure the antibody is in the appropriate Conjugation Buffer (pH 8.3-8.5). If necessary, perform a buffer exchange using a spin column or dialysis. The protein concentration should be at least 2 mg/mL for efficient labeling.

  • Conjugation Reaction: Add the freshly activated CY5.5-NHS ester solution to the antibody solution. The optimal molar ratio of dye to antibody is critical and typically ranges from 3:1 to 7:1. This ratio should be optimized for each specific antibody.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle mixing.

  • Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for an additional 15 minutes.

  • Purification: Separate the labeled antibody from unreacted dye and byproducts using a gel filtration column (desalting column) or dialysis against an appropriate storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~675 nm).

G Antibody Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & QC prep_dye 1. Dissolve CY5.5-COOH in Anhydrous DMSO activate 3. Activate Dye with EDC and NHS prep_dye->activate prep_ab 2. Prepare Antibody in Amine-Free Buffer (pH 8.3) conjugate 4. Mix Activated Dye with Antibody prep_ab->conjugate activate->conjugate incubate 5. Incubate for 1-2 hours (Protected from Light) conjugate->incubate quench 6. Quench Reaction with Tris Buffer incubate->quench purify 7. Purify via Gel Filtration or Dialysis quench->purify qc 8. Characterize DOL (Absorbance A280/A675) purify->qc final_product Purified CY5.5-Antibody Conjugate qc->final_product

Workflow for labeling antibodies with CY5.5-COOH.

Application in Drug Development and Research

CY5.5-labeled biomolecules are pivotal in various research and development areas. For instance, a labeled antibody can be used to track its biodistribution, target engagement, and clearance in preclinical animal models.[7] It can also be used in cell-based assays to quantify receptor expression or internalization.

The diagram below illustrates a common application where a CY5.5-labeled antibody is used to detect a specific cell surface receptor (e.g., a tumor marker) on cancer cells, which can then be quantified using techniques like flow cytometry or visualized via fluorescence microscopy.

G Application in Cell Receptor Detection cluster_cell Ab_Cy55 Antibody-CY5.5 Conjugate Binding Specific Binding Ab_Cy55->Binding Cell Target Cell (e.g., Cancer Cell) Receptor Surface Receptor (Antigen) Receptor->Binding binds to Detection Fluorescence Detection Binding->Detection results in Output Flow Cytometry / Microscopy Data Detection->Output generates

Signaling pathway for cell surface marker detection.

References

An In-Depth Technical Guide to the Synthesis of CY5.5-COOH Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for CY5.5-COOH chloride, a near-infrared (NIR) cyanine (B1664457) dye derivative crucial for various applications in biomedical imaging and diagnostics. This document details the necessary precursors, step-by-step experimental protocols, and methods for the final conversion to the reactive acyl chloride form. The information presented is curated from scientific literature to aid researchers in the successful synthesis and application of this versatile fluorophore.

Overview of the Synthesis Strategy

The synthesis of CY5.5-COOH, an unsymmetrical heptamethine cyanine dye, is a multi-step process. The core strategy involves the condensation of two different indolium precursors with a five-carbon polymethine bridge source. One indolium precursor is functionalized with a carboxylic acid group, which allows for subsequent conjugation to biomolecules. The "chloride" designation in "this compound" can refer to two distinct chemical entities: the chloride counter-ion of the cationic dye or an acyl chloride functional group derived from the carboxylic acid. This guide will address the synthesis of the CY5.5 carboxylic acid with a chloride counter-ion and the subsequent conversion to the more reactive acyl chloride derivative.

The overall synthesis can be broken down into three main stages:

  • Synthesis of Indolium Precursors: Preparation of 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indolium bromide and 1-ethyl-2,3,3-trimethyl-3H-indolium iodide.

  • Formation of the Unsymmetrical Cyanine Dye: Condensation of the two indolium precursors with glutaconaldehyde (B1235477) dianil hydrochloride to form the CY5.5-COOH backbone.

  • Conversion to Acyl Chloride: Transformation of the terminal carboxylic acid group of CY5.5-COOH into a highly reactive acyl chloride (CY5.5-COCl).

Experimental Protocols

Synthesis of Precursors

2.1.1. Synthesis of 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indolium bromide

This precursor introduces the carboxylic acid functionality.

  • Reactants:

  • Procedure:

    • In a reaction vial, combine equimolar amounts of 2,3,3-trimethylindolenine and 6-bromohexanoic acid.

    • Heat the mixture at 160°C for 2 hours using a microwave reactor.

    • After cooling, wash the resulting solid with acetone (B3395972) and dry under a vacuum to yield the product.

  • Purification: The crude product can be recrystallized from dichloromethane (B109758) by slow evaporation.

2.1.2. Synthesis of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide

This precursor forms the other side of the unsymmetrical cyanine dye.

  • Reactants:

    • 2,3,3-trimethyl-3H-indole

    • Ethyl iodide

  • Solvent: Acetonitrile

  • Procedure:

    • Dissolve 2,3,3-trimethyl-3H-indole in acetonitrile.

    • Add an excess of ethyl iodide to the solution.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

    • Wash the solid with diethyl ether and dry under vacuum.

Synthesis of CY5.5-COOH

This step involves the condensation of the precursors to form the cyanine dye.

  • Reactants:

    • 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indolium bromide

    • 1-ethyl-2,3,3-trimethyl-3H-indolium iodide

    • Glutaconaldehyde dianil hydrochloride (polymethine bridge source)

  • Solvents and Reagents:

  • Procedure:

    • Dissolve equimolar amounts of 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indolium bromide, 1-ethyl-2,3,3-trimethyl-3H-indolium iodide, and glutaconaldehyde dianil hydrochloride in pyridine.

    • Add acetic anhydride to the solution and stir the reaction mixture at room temperature for 12-18 hours in the dark.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

    • Upon completion, precipitate the crude dye by adding the reaction mixture to a large volume of diethyl ether.

    • Collect the solid by filtration and wash thoroughly with diethyl ether.

  • Purification: Purification of unsymmetrical cyanine dyes can be challenging due to their high polarity.[1] Column chromatography using silica (B1680970) gel or alumina (B75360) with a polar eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) is a common method.[1] Reversed-phase HPLC can also be employed for high-purity samples.

Conversion of CY5.5-COOH to this compound (Acyl Chloride)

This final step creates a highly reactive functional group for conjugation. Care must be taken as cyanine dyes can be unstable under harsh acidic conditions.

  • Reactants:

    • CY5.5-COOH

    • Oxalyl chloride or Thionyl chloride

  • Solvent: Anhydrous dichloromethane (DCM) or chloroform

  • Catalyst: A catalytic amount of N,N-dimethylformamide (DMF)

  • Procedure:

    • Suspend CY5.5-COOH in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

    • Add a catalytic amount of DMF.

    • Slowly add a slight excess (e.g., 1.2 equivalents) of oxalyl chloride or thionyl chloride to the suspension at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude this compound.

  • Important Considerations:

    • The resulting acyl chloride is highly moisture-sensitive and should be used immediately for subsequent reactions.

    • Due to the potential for dye degradation, milder reagents for acid chloride formation could be considered, such as cyanuric chloride in the presence of a non-nucleophilic base.[2]

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of CY5.5-COOH

PropertyValueReference
Molecular FormulaC40H43N2O2+-
Molecular Weight583.79 g/mol -
Excitation Maximum (λex)~675 nm[]
Emission Maximum (λem)~694 nm[]
Molar Extinction Coefficient (ε)~250,000 cm-1M-1[]
Quantum Yield (Φ)~0.20-
SolubilityGood in DMF, DMSO; Poor in water[]

Table 2: Summary of Synthetic Steps and Typical Yields

StepProductStarting MaterialsTypical Yield
11-(5-carboxypentyl)-2,3,3-trimethyl-3H-indolium bromide2,3,3-trimethylindolenine, 6-bromohexanoic acid40-50%
21-ethyl-2,3,3-trimethyl-3H-indolium iodide2,3,3-trimethyl-3H-indole, ethyl iodide~89%[4]
3CY5.5-COOHIndolium precursors, glutaconaldehyde dianil HCl30-60%
4This compoundCY5.5-COOH, oxalyl chloride>90% (often used in situ)

Mandatory Visualizations

Synthesis Pathway of CY5.5-COOH

CY5_5_COOH_Synthesis cluster_precursors Precursor Synthesis cluster_condensation Condensation 2_3_3_trimethylindolenine 2,3,3-trimethylindolenine indolium_COOH 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indolium bromide 2_3_3_trimethylindolenine->indolium_COOH 6_bromohexanoic_acid 6-bromohexanoic acid 6_bromohexanoic_acid->indolium_COOH CY5_5_COOH CY5.5-COOH indolium_COOH->CY5_5_COOH 2_3_3_trimethylindole 2,3,3-trimethyl-3H-indole indolium_ethyl 1-ethyl-2,3,3-trimethyl-3H-indolium iodide 2_3_3_trimethylindole->indolium_ethyl ethyl_iodide Ethyl iodide ethyl_iodide->indolium_ethyl indolium_ethyl->CY5_5_COOH glutaconaldehyde Glutaconaldehyde dianil HCl glutaconaldehyde->CY5_5_COOH

Caption: Synthesis pathway for CY5.5-COOH.

Conversion to Acyl Chloride

Acyl_Chloride_Conversion CY5_5_COOH CY5.5-COOH CY5_5_COCl This compound (Acyl Chloride) CY5_5_COOH->CY5_5_COCl Anhydrous DCM oxalyl_chloride Oxalyl Chloride / SOCl2 (cat. DMF) oxalyl_chloride->CY5_5_COCl Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification start Combine Indolium Precursors & Glutaconaldehyde dianil HCl reaction React in Pyridine/ Acetic Anhydride start->reaction precipitation Precipitate in Diethyl Ether reaction->precipitation filtration Filter and Wash precipitation->filtration crude_product Crude CY5.5-COOH filtration->crude_product chromatography Column Chromatography (Silica or Alumina) crude_product->chromatography hplc Optional: RP-HPLC chromatography->hplc pure_product Pure CY5.5-COOH hplc->pure_product

References

A Technical Guide to the Spectroscopic Properties of CY5.5-COOH Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of CY5.5-COOH chloride, a widely used far-red fluorescent dye. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biotechnology and drug development, offering detailed information on the dye's spectral characteristics, experimental protocols for its characterization, and a common experimental workflow.

Core Spectroscopic Properties

This compound is a member of the cyanine (B1664457) dye family, known for their high molar extinction coefficients and strong fluorescence in the red to near-infrared (NIR) region of the spectrum.[1][2] These characteristics make it particularly well-suited for a variety of bio-analytical applications, including fluorescence microscopy, flow cytometry, and in vivo imaging, where minimizing background autofluorescence from biological samples is crucial.[1]

The spectral properties of this compound can be influenced by its local environment, including the solvent and pH. The data presented below represents typical values reported for this class of dyes.

Spectroscopic PropertyTypical ValueUnit
Excitation Maximum (λex) 675 - 684nm
Emission Maximum (λem) 694 - 710nm
Molar Extinction Coefficient (ε) ~209,000M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.2-

Note: The exact spectral characteristics can vary between different suppliers and measurement conditions. It is always recommended to perform specific characterization for the particular batch of the dye being used.

Experimental Protocols

Accurate characterization of the spectroscopic properties of this compound is essential for its effective use in quantitative assays. The following sections provide detailed protocols for the key measurements.

Measurement of Absorption and Fluorescence Spectra

This protocol outlines the procedure for determining the absorption and fluorescence emission spectra of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., methanol, DMSO, or PBS)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of approximately 1 mM. Protect the solution from light.

  • Working Solution Preparation: Dilute the stock solution in the desired spectroscopic solvent to a concentration that yields a maximum absorbance between 0.05 and 0.1. This is to avoid inner filter effects which can distort the fluorescence spectrum.

  • Absorption Spectrum Measurement:

    • Use a clean quartz cuvette filled with the solvent as a blank to zero the spectrophotometer.

    • Replace the blank with the cuvette containing the dye solution.

    • Scan the absorbance from approximately 500 nm to 800 nm.

    • Record the wavelength of maximum absorbance (λmax).[3]

  • Fluorescence Emission Spectrum Measurement:

    • Set the excitation wavelength of the fluorometer to the λmax determined from the absorption spectrum.

    • Scan the emission wavelengths, starting from about 20 nm above the excitation wavelength to approximately 850 nm.

    • Record the wavelength of maximum fluorescence emission.[3]

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Procedure:

  • Prepare a series of dilutions: From the stock solution, prepare a series of at least five dilutions of this compound in the chosen solvent. The concentrations should be accurately known.

  • Measure absorbance: Measure the absorbance of each dilution at the λmax determined previously.

  • Plot data: Plot the absorbance at λmax versus the concentration of the dye (in mol/L).

  • Calculate the molar extinction coefficient: The plot should yield a straight line passing through the origin. The slope of this line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹, assuming a path length of 1 cm.[4]

Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method, which compares the fluorescence of the sample to a standard with a known quantum yield, is commonly used.[3]

Procedure:

  • Select a standard: Choose a quantum yield standard with absorption and emission properties as close as possible to this compound. For the far-red region, aza-BODIPY or other well-characterized cyanine dyes can be used.[5]

  • Prepare a series of dilutions: For both the this compound sample and the standard, prepare a series of at least five dilutions in the same solvent. The absorbance of these solutions at the excitation wavelength should be below 0.1.[3][6]

  • Measure absorbance and fluorescence:

    • Measure the absorbance of each dilution at the chosen excitation wavelength.

    • Record the fluorescence emission spectrum for each dilution, ensuring that the excitation wavelength and all instrument settings are identical for all measurements.

    • Integrate the area under the emission curve for each spectrum.[3]

  • Plot data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The plots should be linear.

  • Calculate the quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Slope_sample and Slope_std are the slopes of the linear fits to the data for the sample and the standard, respectively.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and the standard (if they are different).[3]

Experimental Workflow: Antibody Conjugation

The carboxylic acid group of CY5.5-COOH can be activated to an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins to form stable amide bonds. This is a common method for labeling antibodies for use in immunoassays and imaging.[][8]

Antibody_Conjugation_Workflow cluster_activation Dye Activation cluster_conjugation Conjugation Reaction cluster_purification Purification CY5_5_COOH CY5.5-COOH Activation Activation (e.g., with EDC/NHS) CY5_5_COOH->Activation CY5_5_NHS CY5.5-NHS ester Activation->CY5_5_NHS Conjugation Conjugation (pH 8.0-8.5) CY5_5_NHS->Conjugation Antibody Antibody (Ab) Antibody->Conjugation Labeled_Ab CY5.5-Ab Conjugate Conjugation->Labeled_Ab Purification Purification (e.g., Size Exclusion Chromatography) Labeled_Ab->Purification Purified_Labeled_Ab Purified CY5.5-Ab Purification->Purified_Labeled_Ab Unreacted_Dye Unreacted Dye Purification->Unreacted_Dye

Workflow for antibody conjugation with CY5.5-NHS ester.

This workflow illustrates the key steps in labeling an antibody with CY5.5. The carboxylic acid group of the dye is first activated to an NHS ester. This activated dye is then reacted with the primary amines (e.g., on lysine (B10760008) residues) of the antibody in a buffer with a slightly basic pH. Finally, the resulting fluorescently labeled antibody is purified to remove any unreacted dye. The purified conjugate is then ready for use in various applications such as in vivo imaging to study drug distribution or disease progression.[9]

References

CY5.5-COOH Chloride: A Comprehensive Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY5.5-COOH chloride, a member of the cyanine (B1664457) dye family, is a near-infrared (NIR) fluorescent probe widely utilized in biomedical research and diagnostics. Its carboxylic acid group allows for covalent conjugation to various biomolecules, enabling the tracking and visualization of biological processes in vitro and in vivo. This technical guide provides an in-depth overview of the core spectral properties of this compound, detailed experimental protocols for its characterization and use, and visual workflows for its application in bioimaging.

Core Spectral Properties

The fluorescence of this compound lies within the near-infrared window (700-900 nm), a region where biological tissues exhibit minimal autofluorescence, allowing for high signal-to-noise ratios in complex biological environments.[1] The key spectral characteristics are summarized in the table below. It is important to note that the precise absorption and emission maxima can vary slightly depending on the solvent environment.

ParameterValueReference(s)
Excitation Maximum (λex) 650 - 684 nm[2][3][4][5]
Emission Maximum (λem) 691 - 710 nm[2][3][4][6]
Molar Extinction Coefficient (ε) 198,000 - 209,000 M⁻¹cm⁻¹[2][4]
Quantum Yield (Φ) ~0.2[4]

A representative spectral profile of Cyanine 5.5 carboxylic acid is presented below, illustrating the characteristic absorption and emission peaks.

Cyanine 5.5 absorbance and emission spectra

Caption: Representative absorption and emission spectra of Cyanine 5.5 carboxylic acid.[7]

Experimental Protocols

Measurement of Absorption and Emission Spectra

This protocol outlines the general procedure for determining the absorption and fluorescence spectra of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Phosphate-Buffered Saline (PBS))

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO.

  • Working Solution Preparation: Dilute the stock solution in the desired final solvent (e.g., PBS) to a concentration that yields an absorbance between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.

  • Absorption Spectrum Measurement:

    • Use the final solvent as a blank to zero the spectrophotometer.

    • Acquire the absorption spectrum of the this compound solution across a relevant wavelength range (e.g., 500-800 nm).

    • Identify the wavelength of maximum absorbance (λmax).

  • Emission Spectrum Measurement:

    • Set the excitation wavelength of the fluorometer to the determined λmax.

    • Scan the emission spectrum across a wavelength range longer than the excitation wavelength (e.g., 680-850 nm).

    • Identify the wavelength of maximum emission.

Conjugation of CY5.5-COOH to a Biomolecule (e.g., Antibody)

This protocol provides a general workflow for the covalent labeling of a protein with this compound. The carboxylic acid group is typically activated to an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines on the biomolecule.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous DMSO

  • Biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • Size-exclusion chromatography column

Procedure:

  • Activation of CY5.5-COOH:

    • Dissolve CY5.5-COOH, EDC, and NHS in anhydrous DMSO.

    • Allow the reaction to proceed for several hours at room temperature to form the CY5.5-NHS ester.

  • Conjugation Reaction:

    • Add the activated CY5.5-NHS ester solution to the biomolecule solution. The molar ratio of dye to biomolecule will need to be optimized for the specific application.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column.

    • Collect the fractions containing the labeled biomolecule.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the λmax of CY5.5 (around 675-684 nm).

Visual Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.

bioimaging_workflow cluster_preparation Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis conjugation Conjugate CY5.5-COOH to Targeting Moiety purification Purify Conjugate conjugation->purification incubation Incubate Conjugate with Sample purification->incubation cell_culture Culture Cells/Prepare Animal Model cell_culture->incubation wash Wash to Remove Unbound Conjugate incubation->wash acquisition Image Acquisition (Fluorescence Microscopy/In Vivo Imaging) wash->acquisition quantification Signal Quantification acquisition->quantification localization Localization Analysis quantification->localization

Caption: General workflow for a bioimaging experiment using a CY5.5-COOH conjugate.

conjugation_workflow start Start activation Activate CY5.5-COOH (e.g., with EDC/NHS) start->activation reaction React Activated Dye with Biomolecule activation->reaction purify Purify Conjugate (e.g., Size-Exclusion Chromatography) reaction->purify characterize Characterize Conjugate (e.g., Degree of Labeling) purify->characterize end End characterize->end

Caption: Workflow for the covalent conjugation of CY5.5-COOH to a biomolecule.

References

Technical Guide: Physicochemical and Application Properties of CY5.5-COOH Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and a common application workflow for CY5.5-COOH chloride, a near-infrared (NIR) fluorescent dye. The information herein is intended to support researchers and professionals in the fields of bioconjugation, fluorescence imaging, and drug development.

Core Physicochemical Properties

This compound, also known as Cyanine5.5 carboxylic acid, is a fluorescent dye characterized by its strong absorption and emission in the near-infrared spectrum.[1][2] This property makes it particularly valuable for applications in biological systems where minimizing background autofluorescence is critical. The carboxylic acid functional group allows for covalent attachment to various biomolecules through the formation of stable amide or ester bonds.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
Molar Extinction Coefficient198,000 L⋅mol⁻¹·cm⁻¹[3][4]
209,000 L⋅mol⁻¹·cm⁻¹[5]
Excitation Maximum (λmax)~675 nm[3]
Emission Maximum (λem)~694 nm[3]
Molecular FormulaC₄₀H₄₃ClN₂O₂[4][5][6]
Molecular Weight619.23 g/mol [4][6]
SolubilitySoluble in organic solvents (DMSO, DMF)[3][4][5][6]
Limited aqueous solubility[3][5]

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a fundamental property of an absorbing species and is determined using the Beer-Lambert law. This protocol outlines the experimental procedure for determining the molar extinction coefficient of this compound using a UV-Vis spectrophotometer.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO or methanol)

  • UV-Vis spectrophotometer

  • Calibrated analytical balance

  • Volumetric flasks

  • Quartz cuvettes (typically with a 1 cm path length)

  • Micropipettes

Procedure:

  • Prepare a Stock Solution:

    • Accurately weigh a small amount of this compound using an analytical balance.

    • Dissolve the weighed dye in a precise volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.

  • Prepare Serial Dilutions:

    • Perform a series of dilutions from the stock solution to create several solutions of decreasing, known concentrations.

  • Spectrophotometer Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the spectrophotometer to scan a range of wavelengths that includes the expected maximum absorbance (λmax) of CY5.5-COOH (approximately 675 nm).

  • Blank Measurement:

    • Fill a quartz cuvette with the pure solvent used for the dye solutions.

    • Place the cuvette in the spectrophotometer and record a baseline or "blank" measurement. This corrects for any absorbance from the solvent and the cuvette itself.

  • Absorbance Measurements:

    • Starting with the most dilute solution, rinse the cuvette with a small amount of the solution, then fill the cuvette.

    • Place the cuvette in the spectrophotometer and measure the absorbance at the λmax.

    • Repeat this measurement for all the prepared solutions of known concentrations.

  • Data Analysis:

    • Plot the measured absorbance at λmax on the y-axis against the corresponding molar concentration on the x-axis.

    • According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration), this plot should yield a straight line passing through the origin.

    • Perform a linear regression on the data points. The slope of this line will be equal to the molar extinction coefficient multiplied by the path length (slope = εb).

    • Calculate the molar extinction coefficient by dividing the slope of the line by the path length of the cuvette (typically 1 cm).[7]

Bioconjugation Workflow

The carboxylic acid group of CY5.5-COOH can be activated to facilitate its conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins. A common method for this is the formation of an N-hydroxysuccinimide (NHS) ester.

Activation and Conjugation of CY5.5-COOH

Bioconjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step CY5_5_COOH CY5.5-COOH Active_Ester CY5.5-NHS Ester CY5_5_COOH->Active_Ester Activation EDC_NHS EDC, NHS EDC_NHS->Active_Ester Conjugate CY5.5-Protein Conjugate Active_Ester->Conjugate Conjugation Protein Protein (-NH2) Protein->Conjugate Purification Purification (e.g., Dialysis, Chromatography) Conjugate->Purification

References

A Technical Guide to the Quantum Yield of CY5.5-COOH Chloride for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the photophysical properties, specifically the fluorescence quantum yield, of CY5.5-COOH chloride, a near-infrared (NIR) cyanine (B1664457) dye critical for various applications in biomedical research and drug development. This document details experimental protocols for quantum yield determination, bioconjugation, and in vivo imaging. Furthermore, it presents key quantitative data in a structured format and visualizes complex biological interactions and experimental workflows to support researchers, scientists, and drug development professionals in leveraging the capabilities of this versatile fluorophore.

Introduction

This compound is a near-infrared fluorescent dye that has garnered significant attention in the scientific community for its applications in bioimaging and diagnostics.[1] Its emission in the NIR spectrum allows for deep tissue penetration and reduced background autofluorescence, making it an ideal candidate for in vivo imaging studies. The carboxylic acid functional group facilitates covalent conjugation to a wide array of biomolecules, including antibodies, peptides, and nanoparticles, enabling the targeted delivery and visualization of therapeutic and diagnostic agents. A critical parameter for the application of any fluorophore is its fluorescence quantum yield (Φf), which quantifies the efficiency of the conversion of absorbed photons into emitted photons. This guide provides an in-depth analysis of the quantum yield of this compound and practical guidance for its use in research and development.

Photophysical Properties of this compound and Related Dyes

The photophysical characteristics of this compound and its derivatives are pivotal for their application. The quantum yield, extinction coefficient, and excitation/emission maxima are key parameters that dictate the brightness and suitability of the dye for specific experimental setups. The following table summarizes the available quantitative data for CY5.5-COOH and related cyanine dyes.

CompoundExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, L⋅mol⁻¹⋅cm⁻¹)Quantum Yield (Φf)SolventReference
This compound~675~694-710Not explicitly stated for the chloride salt~0.2DMSO/Organic Solvents[1][2]
Cy5.5 carboxylic acid673707209,0000.2DMSO, DMF, DCM[3]
sulfo-Cyanine5.5 carboxylic acid673691211,0000.21Aqueous buffer[4]

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield

The relative method is a widely used approach to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Principle: The quantum yield of the unknown sample (Φx) is calculated using the following equation:

Φx = Φs * (Ix / Is) * (As / Ax) * (nx² / ns²)

Where:

  • Φs is the quantum yield of the standard.

  • Ix and Is are the integrated fluorescence intensities of the sample and standard, respectively.

  • Ax and As are the absorbances of the sample and standard at the excitation wavelength, respectively.

  • nx and ns are the refractive indices of the sample and standard solutions, respectively.

Recommended Standards for this compound:

Given the spectral properties of this compound (excitation ~675 nm, emission ~695-710 nm), suitable standards include Cresyl Violet and Rhodamine 800.

  • Cresyl Violet: Quantum yield of 0.54 in ethanol.[2]

  • Rhodamine 800: Quantum yield of approximately 0.25 in ethanol.[5]

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of this compound and the chosen standard (e.g., Cresyl Violet) in a suitable solvent (e.g., absolute ethanol). A concentration of 1 mg/mL is a common starting point.

  • Preparation of Working Solutions:

    • Prepare a series of dilutions of both the this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurements:

    • Using a UV-Vis spectrophotometer, measure the absorbance spectra of all working solutions.

    • Determine the absorbance at the chosen excitation wavelength (e.g., 630 nm for both CY5.5 and Cresyl Violet).

  • Fluorescence Measurements:

    • Using a spectrofluorometer, record the fluorescence emission spectra of all working solutions.

    • The excitation wavelength should be the same as that used for the absorbance measurements.

    • Ensure that the experimental settings (e.g., slit widths, detector voltage) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

    • Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.

    • The slope of the resulting linear fit for each plot is proportional to the quantum yield.

    • Calculate the quantum yield of this compound using the equation provided above, where the ratio of the slopes (m) can be used in place of the ratio of integrated intensities and absorbances (Ix/Ax) / (Is/As).

Bioconjugation of this compound to a Peptide

The carboxylic acid group of CY5.5-COOH allows for its conjugation to primary amines on biomolecules like peptides via amide bond formation.

Materials:

  • This compound

  • Peptide with a free amine group (e.g., at the N-terminus or on a lysine (B10760008) residue)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) crosslinker

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5)

  • Size-exclusion chromatography column for purification

Step-by-Step Protocol:

  • Activation of CY5.5-COOH:

    • Dissolve this compound, DCC, and NHS in a molar ratio of 1:1.2:1.2 in anhydrous DMF or DMSO.

    • Allow the reaction to proceed for 1-2 hours at room temperature in the dark to form the NHS ester of CY5.5.

  • Peptide Preparation:

    • Dissolve the peptide in the conjugation buffer.

  • Conjugation Reaction:

    • Add the activated CY5.5-NHS ester solution to the peptide solution. The molar ratio of dye to peptide should be optimized but a starting point of 5-10 fold molar excess of the dye is common.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C in the dark with gentle stirring.

  • Purification:

    • Purify the CY5.5-peptide conjugate from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Monitor the fractions by absorbance at 280 nm (for the peptide) and ~675 nm (for the dye).

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using UV-Vis spectrophotometry and/or mass spectrometry.

In Vivo Biodistribution Study

This protocol outlines a typical workflow for assessing the biodistribution of a CY5.5-labeled compound in a murine model.

Materials:

  • CY5.5-labeled compound (e.g., peptide, antibody)

  • Tumor-bearing mice (or other relevant disease model)

  • Sterile phosphate-buffered saline (PBS) or other appropriate vehicle

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS)

  • Surgical tools for dissection

Step-by-Step Protocol:

  • Probe Administration:

    • Dilute the CY5.5-labeled compound to the desired concentration in sterile PBS.

    • Inject the probe intravenously (i.v.) via the tail vein.

  • In Vivo Imaging:

    • Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours).

    • Use appropriate excitation and emission filters for CY5.5 (e.g., excitation ~640 nm, emission ~680 nm).

  • Ex Vivo Organ Analysis:

    • At the final time point, euthanize the mice.

    • Perfuse the animals with saline to remove blood from the organs.

    • Dissect the major organs (liver, spleen, kidneys, lungs, heart, tumor, etc.).

    • Arrange the organs in the imaging chamber and acquire a fluorescence image.

  • Data Quantification:

    • Draw regions of interest (ROIs) around the tumor and organs in both the in vivo and ex vivo images.

    • Measure the average fluorescence intensity in each ROI.

    • The biodistribution can be expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Experimental Workflow for Quantum Yield Determination

G Quantum Yield Determination Workflow A Prepare Stock Solutions (CY5.5-COOH & Standard) B Prepare Serial Dilutions (Abs < 0.1) A->B C Measure Absorbance Spectra (UV-Vis Spectrophotometer) B->C D Measure Emission Spectra (Spectrofluorometer) B->D F Plot Intensity vs. Absorbance C->F E Integrate Emission Spectra D->E E->F G Calculate Quantum Yield F->G G CY5.5-COOH Peptide Conjugation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification A CY5.5-COOH C CY5.5-NHS Ester A->C + B DCC/NHS in DMF B->C Reacts with E CY5.5-Peptide Conjugate C->E Reacts with D Peptide-NH2 D->E + F Size-Exclusion Chromatography E->F G Purified Conjugate F->G G Targeted Cancer Cell Imaging cluster_system Tumor Microenvironment cluster_imaging Imaging Readout A CTX:Cy5.5 Conjugate C MMP-2 A->C Binds to G NIR Fluorescence Signal A->G Emits B Cancer Cell B->C Expresses D Extracellular Matrix (e.g., Collagen) C->D Degrades E Degraded ECM D->E Results in F Cell Invasion & Migration E->F

References

Navigating the Solubility of CY5.5-COOH Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of CY5.5-COOH chloride, a widely used near-infrared fluorescent dye, in dimethyl sulfoxide (B87167) (DMSO) and various aqueous buffers. This document is intended for researchers, scientists, and professionals in the field of drug development and bio-imaging who utilize cyanine (B1664457) dyes in their experimental workflows.

Executive Summary

This compound, a non-sulfonated cyanine dye, exhibits excellent solubility in organic solvents such as DMSO.[1][2][3][4] Conversely, its solubility in aqueous solutions is markedly limited, a critical consideration for its application in biological systems.[1][2][3][4][5][6][7] This guide consolidates available quantitative solubility data, presents detailed experimental protocols for solubility determination and bioconjugation, and provides visual workflows to aid in experimental design.

Understanding this compound

This compound is a member of the cyanine dye family, characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain. The "5.5" designation indicates the specific chemical structure within this family.[8][9] As a non-sulfonated dye, it lacks the sulfonate groups that would otherwise enhance its water solubility.[9][] This inherent hydrophobicity dictates its solubility profile, making it readily soluble in polar aprotic solvents but prone to aggregation in aqueous environments.[9] The carboxylic acid (-COOH) functional group allows for covalent conjugation to primary amines on biomolecules, typically after activation to an N-hydroxysuccinimide (NHS) ester.[11]

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent system. The following tables summarize the available quantitative data.

Table 1: Solubility in Organic Solvents

SolventReported Solubility
DMSO (Dimethyl Sulfoxide)≥213 mg/mL
DMSOSoluble
DMF (Dimethylformamide)Soluble
DCM (Dichloromethane)Soluble

Data compiled from multiple sources. It is important to note that "soluble" indicates good solubility, but a precise quantitative value was not provided in all sources.

Table 2: Solubility in Aqueous Solutions

Solvent SystemReported SolubilityMolar Concentration
Water< 1 mg/L< 1 µM
Saline Solution≥ 1.25 mg/mL2.14 mM

The composition of the "Saline Solution" was not specified in the original source.[12]

The significant disparity in solubility between organic and aqueous solvents underscores the common practice of preparing a concentrated stock solution of this compound in DMSO, which is then diluted into the final aqueous reaction buffer.

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol provides a general method for determining the solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline (PBS), TRIS-HCl)

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer

  • Micro-cuvettes or a plate reader

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a microcentrifuge tube containing a known volume of the aqueous buffer (e.g., 1 mL). The amount should be sufficient to ensure that not all of the dye dissolves.

    • Vortex the tube vigorously for 1-2 minutes.

    • Incubate the suspension at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 24 hours) to allow it to reach equilibrium. Intermittent shaking is recommended.

  • Separation of Undissolved Solute:

    • Centrifuge the suspension at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the undissolved dye.

  • Measurement of Solute Concentration:

    • Carefully collect the supernatant without disturbing the pellet.

    • Measure the absorbance of the supernatant at the maximum absorption wavelength of CY5.5 (approximately 675 nm).

    • Use the Beer-Lambert law (A = εcl) to calculate the concentration (c) of the dissolved dye. The molar extinction coefficient (ε) for CY5.5 is approximately 250,000 M⁻¹cm⁻¹. The path length (l) of the cuvette must be known.

  • Calculation of Solubility:

    • The calculated concentration represents the solubility of this compound in the tested buffer at the specified temperature.

G start Start dissolve_dye Dissolve CY5.5-COOH in anhydrous DMSO start->dissolve_dye prep_protein Prepare biomolecule in amine-free buffer (pH 8.5-9.0) start->prep_protein activate_dye Activate with EDC/NHS to form NHS ester dissolve_dye->activate_dye conjugate Add activated dye to biomolecule (5-15% DMSO final) activate_dye->conjugate prep_protein->conjugate incubate Incubate 1-2 hours at RT in the dark conjugate->incubate purify Purify conjugate via size-exclusion chromatography incubate->purify characterize Characterize degree of labeling (A280 and A675) purify->characterize end End characterize->end

References

Unveiling the Radiance: A Technical Guide to the Fluorescence Mechanism of CY5.5-COOH Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the fluorescence of CY5.5-COOH chloride, a near-infrared (NIR) cyanine (B1664457) dye integral to advanced bioimaging and diagnostic applications. We will explore its molecular architecture, the quantum mechanical processes of light absorption and emission, and the environmental factors that modulate its photophysical behavior. This guide provides a robust framework for researchers leveraging CY5.5-COOH in the development of targeted molecular probes and contrast agents.

The Molecular Core: Structure of this compound

CY5.5-COOH is a pentamethine indocyanine dye. Its fundamental structure consists of two indolenine rings linked by a five-carbon polymethine chain. The presence of a carboxyl group (-COOH) provides a reactive handle for covalent conjugation to biomolecules such as antibodies, peptides, and nucleic acids. The positive charge on the nitrogen atom of one of the indolenine rings is delocalized across the polymethine bridge, a key feature for its spectral properties.[1] This delocalized cationic nature necessitates a counterion, in this case, chloride (Cl⁻), to maintain charge neutrality.

The chemical structure of CY5.5-COOH is formally named 6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoic acid chloride.[1]

The Engine of Fluorescence: The Polymethine Chain and π-π* Transitions

The fluorescence of CY5.5-COOH originates from the extensive system of conjugated double bonds within its polymethine chain. This chain acts as a "quantum wire," where the π-electrons are not localized to individual atoms but are delocalized across the entire length of the chain between the two nitrogen atoms.[2]

The absorption of a photon with the appropriate energy excites a π-electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[3] This is known as a π-π* transition. The energy required for this transition, and thus the wavelength of maximum absorption, is determined by the length of the polymethine chain. For CY5.5, with its pentamethine bridge, this absorption occurs in the near-infrared region of the spectrum.[3]

Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁). From this state, it can return to the ground state (S₀) via the emission of a photon. This emitted photon has a lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. The entire process of absorption, relaxation, and emission is cyclical and can be repeated many times before the molecule undergoes photobleaching.

Jablonski_Diagram cluster_S0 Ground State (S₀) cluster_S1 First Excited Singlet State (S₁) cluster_T1 First Triplet State (T₁) S0_v3 v=3 S0_v2 v=2 S0_v1 v=1 S0_v0 v=0 S1_v2 v=2 S0_v0->S1_v2 Absorption (π-π*) S1_v3 v=3 S1_v0 v=0 S1_v2->S1_v0 Vibrational Relaxation S1_v1 v=1 S1_v0->S0_v1 Fluorescence T1_v0 v=0 S1_v0->T1_v0 Intersystem Crossing (ISC) T1_v0->S0_v0 Phosphorescence (slow)

A simplified Jablonski diagram for CY5.5-COOH illustrating the electronic transitions leading to fluorescence.

Quantitative Photophysical Properties

The performance of a fluorophore is defined by several key quantitative parameters. The following table summarizes the typical photophysical properties of CY5.5-COOH.

PropertyValueReference(s)
Excitation Maximum (λex) ~673-684 nm[4][5]
Emission Maximum (λem) ~694-710 nm[4][5][6]
Molar Extinction Coefficient (ε) ~198,000 - 209,000 M-1cm-1[4][5]
Fluorescence Quantum Yield (ΦF) ~0.2 - 0.28[4][5]
Fluorescence Lifetime (τ) ~1.0 ns[7]

Factors Influencing Fluorescence

The fluorescence of CY5.5-COOH is not static and can be influenced by its local environment. Understanding these factors is critical for the design of robust and reliable imaging agents.

Solvent Polarity

The polarity of the solvent can affect the photophysical properties of cyanine dyes. In polar solvents like methanol, the interaction between the dye and the solvent is strong, which can lead to solvation effects that do not significantly alter the absorption and emission maxima.[8][9] However, in less polar solvents, the influence of the counterion becomes more pronounced, which can lead to changes in the electronic state and spectral properties.[8][9]

pH

Cyanine dyes, including CY5.5, generally exhibit fluorescence that is insensitive to pH over a broad range. This stability makes them reliable reporters in biological systems where pH can vary.

Quenching Mechanisms

Fluorescence quenching is any process that decreases the fluorescence intensity. For CY5.5-COOH, several quenching mechanisms are relevant:

  • Self-Quenching (Aggregation): At high concentrations, CY5.5-COOH molecules can form non-fluorescent aggregates (H-aggregates) due to hydrophobic interactions. This is a common issue that needs to be managed in labeling and imaging experiments.

  • Förster Resonance Energy Transfer (FRET): CY5.5 can act as a FRET acceptor when in close proximity to a suitable donor fluorophore. This property is widely exploited in designing biosensors.

  • Photo-induced Electron Transfer (PeT): Quenching can occur through electron transfer with certain molecules in the environment.

  • Intersystem Crossing (ISC) and Triplet State Formation: As depicted in the Jablonski diagram, the excited singlet state can transition to a long-lived, non-fluorescent triplet state. This triplet state can react with molecular oxygen to produce reactive oxygen species, which can lead to photobleaching.

Quenching_Mechanisms Excited CY5.5 Excited CY5.5 Fluorescence Fluorescence Excited CY5.5->Fluorescence Self-Quenching (Aggregation) Self-Quenching (Aggregation) Excited CY5.5->Self-Quenching (Aggregation) FRET (to Acceptor) FRET (to Acceptor) Excited CY5.5->FRET (to Acceptor) Intersystem Crossing (Triplet State) Intersystem Crossing (Triplet State) Excited CY5.5->Intersystem Crossing (Triplet State)

Major de-excitation pathways for excited CY5.5, including fluorescence and common quenching mechanisms.

Role of the Carboxylic Acid and Chloride Counterion

The carboxylic acid group is primarily for conjugation and does not directly participate in the fluorescence mechanism. However, its presence can influence the dye's solubility and aggregation properties.

The chloride counterion is present to balance the positive charge of the cyanine dye. In polar, aqueous environments, the dye and its counterion are typically well-solvated and exist as separate ions. In less polar environments, they can form a tighter ion pair, which can influence the dye's photophysical properties.[10][11][12] The choice of counterion can modulate the brightness and photostability of cyanine dyes, particularly in non-aqueous media.[10]

Experimental Protocols

Measurement of Fluorescence Spectra
  • Sample Preparation: Prepare a dilute solution of CY5.5-COOH in a suitable solvent (e.g., phosphate-buffered saline, PBS, or an organic solvent like DMSO or methanol). The concentration should be low enough to avoid inner filter effects (typically with an absorbance < 0.1 at the excitation wavelength).

  • Instrumentation: Use a calibrated spectrofluorometer.

  • Excitation: Set the excitation wavelength to the absorption maximum of CY5.5-COOH (e.g., 675 nm).

  • Emission Scan: Scan the emission spectrum over a range that includes the expected emission maximum (e.g., 680-800 nm).

  • Correction: Correct the raw emission spectrum for the wavelength-dependent sensitivity of the detector and other instrumental artifacts.

Determination of Fluorescence Quantum Yield (Relative Method)
  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission spectra that overlap with CY5.5-COOH (e.g., IR-26 dye).[13]

  • Absorbance Measurement: Measure the absorbance of both the CY5.5-COOH solution and the standard solution at the chosen excitation wavelength. Prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1.[14]

  • Fluorescence Measurement: Record the corrected, integrated fluorescence emission spectra of both the CY5.5-COOH solutions and the standard solutions under identical instrumental conditions (excitation wavelength, slit widths).

  • Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation:

    ΦX = ΦST * (GradX / GradST) * (nX2 / nST2)

    where ΦST is the quantum yield of the standard, Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the respective solvents.[14]

Experimental_Workflow_QY cluster_prep Sample Preparation cluster_measure Measurements cluster_analysis Data Analysis Prepare CY5.5-COOH solutions Prepare CY5.5-COOH solutions Measure Absorbance Measure Absorbance Prepare CY5.5-COOH solutions->Measure Absorbance Prepare Standard solutions Prepare Standard solutions Prepare Standard solutions->Measure Absorbance Measure Fluorescence Measure Fluorescence Measure Absorbance->Measure Fluorescence Plot Integrated Intensity vs. Absorbance Plot Integrated Intensity vs. Absorbance Measure Fluorescence->Plot Integrated Intensity vs. Absorbance Calculate Gradients Calculate Gradients Plot Integrated Intensity vs. Absorbance->Calculate Gradients Calculate Quantum Yield Calculate Quantum Yield Calculate Gradients->Calculate Quantum Yield

Workflow for the relative determination of fluorescence quantum yield.

Conclusion

This compound is a powerful near-infrared fluorophore whose utility is grounded in the photophysical properties of its polymethine core. A thorough understanding of its fluorescence mechanism, quantitative characteristics, and environmental sensitivities is paramount for its effective application in research and development. By carefully considering the principles outlined in this guide, scientists can optimize the design of CY5.5-based probes and enhance the reliability and quantitative power of their fluorescence-based assays.

References

An In-depth Technical Guide to CY5.5-COOH Chloride for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the near-infrared (NIR) fluorescent dye, CY5.5-COOH chloride, a valuable tool in bioimaging and diagnostic research. This document outlines its core properties, experimental applications, and essential protocols to facilitate its effective use in laboratory settings.

Core Properties and Data

This compound, identified by CAS number 2410537-32-3 , is a cyanine (B1664457) dye with a carboxylic acid functional group. This non-activated form of the dye is a versatile starting material for bioconjugation, enabling the labeling of a wide array of biomolecules for visualization in complex biological systems. Its fluorescence in the NIR spectrum is particularly advantageous for in vivo imaging, as it minimizes interference from tissue autofluorescence and allows for deeper tissue penetration.

For clarity and comparative ease, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 2410537-32-3[1]
Molecular Formula C₄₀H₄₃ClN₂O₂[1]
Molecular Weight 619.23 g/mol [1]
Excitation Maximum (λex) ~673-684 nm[2]
Emission Maximum (λem) ~707-710 nm[2]
Molar Extinction Coefficient (ε) ~198,000 - 209,000 M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield (Φ) ~0.2[2]
Appearance Dark blue powder[3]
Solubility Soluble in organic solvents (DMSO, DMF, DCM); poorly soluble in water[2][3]

Experimental Protocols and Applications

This compound is a versatile dye for a range of applications, primarily centered on fluorescent labeling for imaging and tracking.

Biomolecule Conjugation via EDC/NHS Chemistry

The carboxylic acid group of this compound allows for its covalent attachment to primary amines on biomolecules such as proteins, peptides, and antibodies. This is typically achieved through a two-step reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Detailed Protocol for Protein Labeling:

This protocol outlines the general procedure for conjugating this compound to a protein containing primary amines.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, MES, HEPES)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 2-Mercaptoethanol

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous DMSO or DMF

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

    • Prepare stock solutions of EDC and Sulfo-NHS in Activation Buffer or anhydrous DMSO immediately before use.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Activation of this compound:

    • In a microcentrifuge tube, mix this compound with EDC and Sulfo-NHS in Activation Buffer. A typical molar ratio is 1:10:25 (dye:EDC:Sulfo-NHS), but this may require optimization.

    • Incubate the reaction for 15-30 minutes at room temperature to form the more stable Sulfo-NHS ester intermediate.[4][5]

  • Conjugation to the Protein:

    • Adjust the pH of the activated dye solution to 7.2-7.5 by adding Coupling Buffer.

    • Immediately add the activated this compound solution to the protein solution. The molar ratio of dye to protein should be optimized to achieve the desired degree of labeling without compromising protein function.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • (Optional) Quench any remaining EDC with 2-mercaptoethanol.[4]

    • Purify the CY5.5-labeled protein conjugate from excess dye and reaction byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

The logical flow of this conjugation process is illustrated in the diagram below.

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-7.5) cluster_purification Purification CY5_5_COOH CY5.5-COOH Activated_Dye Activated CY5.5-NHS Ester CY5_5_COOH->Activated_Dye 15-30 min, RT EDC_NHS EDC + Sulfo-NHS EDC_NHS->Activated_Dye Conjugate CY5.5-Protein Conjugate Activated_Dye->Conjugate 2 hours, RT Protein Protein-NH2 Protein->Conjugate Purification Desalting Column Conjugate->Purification Final_Product Purified Conjugate Purification->Final_Product G Start Prepare CY5.5-Labeled Probe Inject Administer Probe to Animal Start->Inject Image In Vivo Imaging at Timepoints Inject->Image Euthanize Euthanize and Perfuse Image->Euthanize Dissect Dissect Organs and Tumor Euthanize->Dissect ExVivoImage Ex Vivo Organ Imaging Dissect->ExVivoImage Analyze Quantify Fluorescence (ROI Analysis) ExVivoImage->Analyze End Determine Biodistribution (%ID/g) Analyze->End

References

CY5.5-COOH Chloride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for CY5.5-COOH chloride, a widely used near-infrared fluorescent dye. Understanding the stability profile of this reagent is critical for ensuring the accuracy, reproducibility, and reliability of experimental results in various applications, including bioimaging and drug development.

Introduction to this compound

This compound, also known as Cyanine (B1664457) 5.5 carboxylic acid, is a fluorescent dye characterized by its excellent spectral properties in the near-infrared (NIR) region.[1][2] Its narrow absorption spectrum, high sensitivity, and good stability make it a valuable tool for a range of biological applications.[1][2][3] The carboxylic acid group allows for the covalent labeling of biomolecules containing primary amine groups through the formation of stable amide bonds, typically after activation to an N-hydroxysuccinimide (NHS) ester.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to appreciating its stability characteristics.

PropertyValueReference
Chemical Formula C₄₀H₄₃ClN₂O₂[4][5]
Molecular Weight 619.23 g/mol [4]
Excitation Maximum ~673-675 nm[5]
Emission Maximum ~694-710 nm[1]
Fluorescence Quantum Yield ~0.2[5][6]
Solubility Soluble in organic solvents (DMSO, DMF, DCM); limited aqueous solubility[1][5]

Stability of this compound

The stability of this compound is influenced by several factors, including temperature, light, and pH. While generally considered stable, proper handling and storage are crucial to prevent degradation and ensure optimal performance.[1][2]

Thermal Stability

Temperature is a critical factor in the long-term stability of this compound.

  • Solid Form: When stored as a solid, the compound is most stable at low temperatures.

  • In Solution: Stock solutions of CY5.5-COOH in anhydrous organic solvents like DMSO are also best stored at low temperatures to minimize degradation.

Photostability

Like most cyanine dyes, CY5.5-COOH is susceptible to photobleaching upon prolonged exposure to light. This process involves the irreversible photochemical destruction of the fluorophore, leading to a loss of fluorescence. The polymethine chain of cyanine dyes is particularly prone to photo-oxidation.

To mitigate photobleaching during imaging experiments, it is advisable to:

  • Minimize the exposure time and intensity of the excitation light source.

  • Use antifade reagents when appropriate for the experimental setup.

  • Employ oxygen scavenging systems.[7]

The following diagram illustrates the general concept of photobleaching.

Ground_State CY5.5-COOH (Ground State) Excited_State Excited Singlet State Ground_State->Excited_State Light Absorption Excited_State->Ground_State Fluorescence Triplet_State Excited Triplet State Excited_State->Triplet_State Intersystem Crossing Degradation Photodegradation (Loss of Fluorescence) Triplet_State->Degradation Reaction with O₂

Caption: Simplified Jablonski diagram illustrating the photobleaching process of a fluorophore.

pH Stability

Recommended Storage Conditions

Proper storage is paramount to preserving the integrity and performance of this compound.

FormRecommended Storage TemperatureStorage DurationAdditional Recommendations
Solid (Powder) -20°CUp to 24 monthsStore in a dry, dark place. Desiccate to protect from moisture.[6][8]
Stock Solution (in anhydrous DMSO or DMF) -20°C or -80°CUp to 1 month at -20°C; Up to 6 months at -80°CProtect from light.[9] Aliquot to avoid repeated freeze-thaw cycles. Ensure the solvent is anhydrous to prevent hydrolysis.

The following diagram outlines the recommended workflow for handling and storing this compound.

cluster_0 Receiving and Initial Storage cluster_1 Preparation of Stock Solution cluster_2 Long-term Storage of Stock Solution Receive Receive Solid this compound Store_Solid Store at -20°C (Dark, Desiccated) Receive->Store_Solid Prepare_Stock Prepare Stock Solution (Anhydrous DMSO/DMF) Store_Solid->Prepare_Stock For Use Aliquot Aliquot into single-use tubes Prepare_Stock->Aliquot Store_Stock Store Aliquots at -20°C or -80°C (Protected from Light) Aliquot->Store_Stock

Caption: Recommended workflow for the handling and storage of this compound.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, particularly after prolonged storage or when troubleshooting unexpected experimental results, its stability can be assessed using the following protocols.

UV-Visible Spectroscopy for Concentration and Purity

Objective: To determine the concentration and assess the spectral purity of a this compound solution.

Methodology:

  • Preparation of Solution: Prepare a dilute solution of this compound in a suitable solvent (e.g., DMSO or methanol). The concentration should be such that the absorbance at the λmax is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Spectrophotometer Setup: Use a calibrated UV-Visible spectrophotometer. Set the wavelength range to scan from approximately 500 nm to 800 nm.

  • Measurement:

    • Use the same solvent as a blank to zero the instrument.

    • Measure the absorbance spectrum of the this compound solution.

  • Data Analysis:

    • Identify the absorbance maximum (λmax).

    • Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, ε is the molar extinction coefficient (for Cy5.5, this is approximately 209,000 M⁻¹cm⁻¹ in methanol[5]), b is the path length of the cuvette (typically 1 cm), and c is the concentration.

    • Examine the shape of the spectrum. The presence of significant shoulders or additional peaks may indicate the presence of aggregates or degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To quantitatively assess the purity of this compound and detect the presence of degradation products.

Methodology:

  • HPLC System: A reverse-phase HPLC system with a C18 column and a UV-Visible or fluorescence detector is suitable.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA, e.g., 0.1%), is commonly used. The exact gradient will need to be optimized.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a compatible solvent.

  • Injection and Elution: Inject the sample onto the column and run the gradient elution.

  • Detection: Monitor the elution profile at the absorbance maximum of CY5.5-COOH (around 675 nm).

  • Data Analysis:

    • The purity is determined by the relative area of the main peak corresponding to intact this compound.

    • The appearance of new peaks over time, especially in samples subjected to stress conditions (e.g., elevated temperature or light exposure), indicates degradation.

The following diagram illustrates a general workflow for assessing the stability of this compound.

Sample This compound Sample Stress Apply Stress Conditions (e.g., Temp, Light, pH) Sample->Stress Control Control Sample (Optimal Storage) Sample->Control Analysis Stability Analysis Stress->Analysis Control->Analysis UV-Vis UV-Vis Spectroscopy Analysis->UV-Vis HPLC HPLC Analysis->HPLC Fluorescence Fluorescence Spectroscopy Analysis->Fluorescence Results Compare Results (Degradation Assessment) UV-Vis->Results HPLC->Results Fluorescence->Results

Caption: General experimental workflow for assessing the stability of this compound.

Conclusion

This compound is a robust and highly useful near-infrared fluorescent dye. However, its stability is not absolute and is dependent on proper handling and storage. By adhering to the recommended storage conditions of -20°C in a dark, dry environment, and by minimizing exposure to light, researchers can ensure the long-term integrity and performance of this valuable reagent. For critical applications, periodic stability assessment using techniques such as UV-Visible spectroscopy and HPLC is recommended to guarantee the quality of the dye and the reliability of the resulting experimental data.

References

A Technical Guide to the Near-Infrared (NIR) Properties of CY5.5-COOH Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core near-infrared (NIR) properties of CY5.5-COOH chloride, a fluorescent dye of significant interest in biomedical research and drug development. This document details its photophysical characteristics, provides methodologies for key experiments, and illustrates relevant concepts and workflows.

Core Near-Infrared Properties

This compound is a member of the cyanine (B1664457) dye family, renowned for its strong light absorption and intense fluorescence in the near-infrared spectrum.[1] This region (typically 650-900 nm) is highly advantageous for biological imaging due to reduced tissue autofluorescence and deeper photon penetration.[2] The key spectral properties of this compound and its analogs are summarized below.

Quantitative Data Summary
PropertyValueSolvent/ConditionsSource(s)
Absorption Maximum (λabs) 675 - 684 nmOrganic solvents (e.g., DMSO, DMF, Methanol)[3][4]
Emission Maximum (λem) 691 - 710 nmOrganic solvents (e.g., DMSO, DMF, Methanol)[3][4][5]
Molar Extinction Coefficient (ε) ~198,000 - 250,000 M-1cm-1Not specified[4][6][7]
Fluorescence Quantum Yield (Φf) ~0.2Not specified[6][8]
Solubility Readily soluble in organic solvents like DMSO, DMF, and methanol; limited aqueous solubility.[3][4][9]-[3][4][9]
Chemical Reactivity The carboxylic acid group allows for covalent conjugation to primary amines and hydroxyl groups.[3]-[3]

Note: The exact spectral properties can vary slightly depending on the solvent, pH, and conjugation state of the dye.

Key Applications in Research and Drug Development

The favorable NIR properties of this compound make it a valuable tool for a variety of applications:

  • In Vivo Imaging: Its emission in the NIR window allows for deep-tissue imaging in animal models, making it suitable for tracking drug delivery vehicles, monitoring disease progression, and assessing therapeutic response.[5][10]

  • Targeted Probes: The carboxylic acid handle can be readily conjugated to targeting ligands such as antibodies, peptides (e.g., RGD), or small molecules. This enables the development of probes that specifically accumulate in tumors or other sites of disease, enhancing imaging contrast and enabling targeted therapy.

  • Fluorescent Labeling: It is widely used as a fluorescent label for proteins, nucleic acids, and other biomolecules for use in techniques like flow cytometry and fluorescence microscopy.[3]

Experimental Protocols

The following sections detail generalized experimental protocols for characterizing the near-infrared properties of this compound.

Measurement of Absorbance and Emission Spectra

This protocol outlines the steps to determine the maximum absorption (λabs) and emission (λem) wavelengths.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., DMSO, ethanol)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 1 mg/mL in DMSO).

  • Working Solution Preparation: Dilute the stock solution to a concentration that yields a maximum absorbance between 0.05 and 0.1 to prevent inner filter effects.[11]

  • Absorbance Measurement:

    • Use a cuvette filled with the pure solvent to blank the spectrophotometer.

    • Replace the blank with the cuvette containing the dye solution.

    • Scan the absorbance across a relevant wavelength range (e.g., 500-800 nm).

    • Record the wavelength of maximum absorbance (λabs).[11]

  • Emission Measurement:

    • Set the excitation wavelength of the fluorometer to the determined λabs.

    • Scan the emission wavelengths, starting at a wavelength 10-15 nm higher than the excitation wavelength to avoid Rayleigh scatter.[12]

    • Record the wavelength of maximum fluorescence emission (λem).

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength and is determined using the Beer-Lambert law (A = εcl).

Procedure:

  • Prepare a series of dilutions of this compound with known concentrations in the chosen solvent.

  • Measure the absorbance of each solution at the λabs as described above.

  • Plot a graph of absorbance versus concentration (in mol/L).

  • The slope of the resulting linear fit is the molar extinction coefficient (ε) in M-1cm-1 (assuming a 1 cm path length).

Determination of Relative Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, comparing the sample to a standard with a known quantum yield, is commonly used.[13]

Materials:

  • This compound solution

  • A suitable NIR standard with a known quantum yield (e.g., IR-125 or another well-characterized dye)

  • Spectroscopic grade solvent

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Solution Preparation: Prepare a series of dilutions for both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.[13]

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (ΦX) can be calculated using the following equation:

      ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

      Where:

      • Φ is the quantum yield

      • Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance

      • η is the refractive index of the solvent

      • Subscripts X and ST refer to the sample and the standard, respectively.[13]

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Jablonski_Diagram cluster_S0 Ground State (S0) cluster_S1 First Excited Singlet State (S1) S0_v0 v=0 S1_v2 v=2 S0_v0->S1_v2 Absorption (NIR Photon) S0_v1 v=1 S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence (NIR Emission) S1_v0->S0_v2 Non-radiative Decay S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation

Caption: Jablonski diagram illustrating the processes of absorption and fluorescence.

Experimental_Workflow cluster_prep Sample Preparation cluster_abs Absorbance Spectroscopy cluster_fluor Fluorescence Spectroscopy prep Prepare Stock & Dilutions of CY5.5-COOH abs_spec Measure Absorbance Spectrum prep->abs_spec To Spectrophotometer qy_measure Measure Fluorescence vs Absorbance prep->qy_measure To Fluorometer det_lambda_max Determine λ_abs abs_spec->det_lambda_max beer_plot Beer-Lambert Plot abs_spec->beer_plot em_spec Measure Emission Spectrum det_lambda_max->em_spec Set Excitation Wavelength calc_epsilon Calculate Molar Extinction Coefficient (ε) beer_plot->calc_epsilon det_em_max Determine λ_em em_spec->det_em_max calc_qy Calculate Quantum Yield (Φ_f) qy_measure->calc_qy

Caption: Workflow for the characterization of CY5.5-COOH NIR properties.

Targeted_Imaging Dye CY5.5-COOH Probe Targeted NIR Probe Dye->Probe Conjugation Ligand Targeting Ligand (e.g., RGD Peptide) Ligand->Probe Receptor Integrin Receptor Probe->Receptor Binding Cell Cancer Cell Imaging NIR Fluorescence Imaging Cell->Imaging Signal Detection

Caption: Conceptual workflow for targeted NIR imaging using a CY5.5-based probe.

References

An In-depth Technical Guide to CY5.5-COOH Chloride for Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of CY5.5-COOH chloride, a near-infrared (NIR) fluorescent dye, for its application in bioimaging. We will delve into its chemical and photophysical properties, provide detailed experimental protocols for its conjugation, and illustrate its utility in preclinical imaging workflows.

Core Properties of this compound

This compound is a cyanine (B1664457) dye characterized by its fluorescence emission in the near-infrared spectrum. This property is highly advantageous for in vivo imaging due to reduced background autofluorescence from biological tissues and deeper tissue penetration of light.[1] The carboxylic acid functional group allows for covalent conjugation to a variety of biomolecules through amide bond formation.[2][3]

Quantitative Data

The photophysical and chemical properties of this compound are summarized in the table below. This data is essential for designing and executing fluorescence-based experiments.

PropertyValueReference(s)
Molecular FormulaC₄₀H₄₃ClN₂O₂[4][5]
Molecular Weight619.23 g/mol [4][5]
Excitation Maximum (λex)~673-675 nm[2][4]
Emission Maximum (λem)~694-710 nm[2][6]
Molar Extinction Coefficient~198,000 - 209,000 M⁻¹cm⁻¹[4]
Fluorescence Quantum Yield~0.2[4][5]
SolubilitySoluble in DMSO, DMF, Dichloromethane[2][4][5]
Purity≥95%[5]

Experimental Protocols

The carboxylic acid group of CY5.5-COOH is not reactive towards amines on its own and requires activation. The most common method for this is the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first activates the carboxyl group to form a more reactive intermediate, which then readily reacts with primary amines on proteins, antibodies, or other biomolecules to form a stable amide bond.

Protocol: EDC/NHS-Mediated Conjugation of CY5.5-COOH to a Protein

This protocol outlines the general steps for labeling a protein with this compound.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS or MES)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Coupling Buffer at a concentration of 1-10 mg/mL.

    • If the protein buffer contains primary amines (e.g., Tris or glycine), it must be exchanged for an amine-free buffer. This can be achieved by dialysis or using a desalting column.

  • CY5.5-COOH Activation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature.

    • Prepare a fresh stock solution of CY5.5-COOH in anhydrous DMSO.

    • In a separate tube, dissolve EDC and NHS/Sulfo-NHS in Activation Buffer.

    • Add the CY5.5-COOH solution to the EDC/NHS mixture. A typical molar ratio is 1:2:5 (CY5.5-COOH:EDC:NHS).

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated CY5.5-COOH solution to the protein solution.

    • The molar ratio of dye to protein should be optimized for the specific application, but a starting point of 10:1 to 20:1 (dye:protein) is common.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation.

  • Quenching the Reaction (Optional but Recommended):

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted dye.

  • Purification of the Conjugate:

    • Remove unconjugated CY5.5-COOH and reaction byproducts by passing the solution through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein. The labeled protein will typically be in the first colored fractions to elute.

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of CY5.5 (~675 nm).

Visualization of Bioimaging Applications

CY5.5-COOH is a versatile tool for various bioimaging applications, including in vivo tumor imaging and tracking of drug delivery systems. The following diagrams, generated using the DOT language, illustrate conceptual workflows for these applications.

Targeted Tumor Imaging Workflow

This workflow demonstrates the use of a CY5.5-labeled antibody to target and visualize a tumor in a preclinical model.

TumorImagingWorkflow cluster_preparation Preparation cluster_invivo In Vivo Application cluster_imaging Imaging & Analysis Antibody Targeting Antibody (e.g., anti-EGFR) Conjugation EDC/NHS Conjugation Antibody->Conjugation CY5_5_COOH CY5.5-COOH CY5_5_COOH->Conjugation Purification Purification Conjugation->Purification Labeled_Ab CY5.5-Labeled Antibody Purification->Labeled_Ab Injection Systemic Injection (IV) Labeled_Ab->Injection Mouse_Model Tumor-Bearing Mouse Model Injection->Mouse_Model Circulation Circulation & Biodistribution Mouse_Model->Circulation Targeting Tumor Targeting & Accumulation Circulation->Targeting NIR_Imaging Near-Infrared Fluorescence Imaging Targeting->NIR_Imaging Ex_Vivo Ex Vivo Organ Imaging NIR_Imaging->Ex_Vivo Data_Analysis Signal Quantification & Analysis Ex_Vivo->Data_Analysis DrugDeliveryPathway NP CY5.5-Labeled Nanoparticle (with Targeting Ligand & Drug) Binding Receptor Binding NP->Binding Targeting Cell_Membrane Cancer Cell Membrane Receptor Target Receptor Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Internalization Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Imaging CY5.5 Fluorescence (Cellular Uptake Imaging) Endosome->Imaging Drug_Release Drug Release Lysosome->Drug_Release Degradation Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Drug_Release->Therapeutic_Effect

References

An In-depth Technical Guide to CY5.5-COOH Chloride as a Fluorescent Label

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of CY5.5-COOH chloride, a near-infrared (NIR) fluorescent dye. It is intended to serve as a technical resource for professionals in research and drug development, offering detailed protocols and data to facilitate its effective use in bio-conjugation and imaging.

Core Principles of this compound

This compound is a cyanine (B1664457) dye characterized by its fluorescence emission in the near-infrared spectrum.[1] This property is highly advantageous for biological imaging due to reduced autofluorescence from endogenous molecules in cells and tissues, allowing for a higher signal-to-noise ratio and deeper tissue penetration.[2] The "COOH" designation indicates the presence of a carboxylic acid functional group, while "chloride" typically refers to the counter-ion associated with the cyanine dye's cationic structure.

The carboxylic acid group itself is not reactive towards biomolecules.[1] To be used as a fluorescent label, it must first be chemically activated to create a reactive intermediate that can form a stable covalent bond with functional groups on the target molecule, most commonly primary amines (e.g., on lysine (B10760008) residues of proteins).

Chemical and Photophysical Properties

CY5.5 is valued for its specific spectral characteristics, which make it suitable for various fluorescence-based applications, including microscopy, flow cytometry, and in vivo imaging.[2]

PropertyValueReference(s)
Excitation Maximum (λex)~675-684 nm[1][3]
Emission Maximum (λem)~694-710 nm[1][3][4]
Molar Extinction Coefficient (ε)~198,000 - 209,000 M⁻¹cm⁻¹[3][5]
Quantum Yield (Φ)~0.2 - 0.3[5]
SolubilityGood in organic solvents (DMSO, DMF)[1][3]
Limited in aqueous solutions[3]

Experimental Protocols

The use of CY5.5-COOH as a fluorescent label hinges on the successful activation of its carboxylic acid group and subsequent conjugation to a biomolecule. The most common method for this is the two-step EDC/NHS chemistry.

Activation of CY5.5-COOH with EDC/Sulfo-NHS

This protocol describes the activation of the carboxyl group on CY5.5-COOH to form a more stable and amine-reactive Sulfo-NHS ester. This two-step approach is preferred as it can improve coupling efficiency and reduce unwanted protein cross-linking.[6][7]

Materials:

  • This compound

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[6]

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO or DMF

  • Microcentrifuge tubes

Procedure:

  • Prepare CY5.5-COOH Solution: Dissolve CY5.5-COOH in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare Activation Reagents: Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.[6]

  • Reaction Setup: In a microcentrifuge tube, add the desired molar equivalent of CY5.5-COOH from the stock solution to a volume of Activation Buffer.

  • Activation: Add a molar excess of EDC and Sulfo-NHS solution to the CY5.5-COOH solution. A typical starting point is a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of Sulfo-NHS over the dye.

  • Incubation: Mix the components well and incubate at room temperature for 15-30 minutes, protected from light.[6] The resulting solution contains the activated CY5.5-Sulfo-NHS ester, ready for conjugation to an amine-containing biomolecule.

Conjugation of Activated CY5.5 to Proteins

This protocol outlines the labeling of a protein with the pre-activated CY5.5-Sulfo-NHS ester.

Materials:

  • Activated CY5.5-Sulfo-NHS ester solution (from protocol 2.1)

  • Protein to be labeled (e.g., antibody, Annexin (B1180172) V)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or Phosphate-buffered saline (PBS), pH 8.0-8.5[8][9]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification column (e.g., Sephadex G-25 desalting column)[9][10]

Procedure:

  • Buffer Exchange: Ensure the protein is in the appropriate amine-free Conjugation Buffer at a concentration of 2-10 mg/mL.[9] If necessary, perform a buffer exchange using dialysis or a desalting column.[10]

  • Conjugation Reaction: Add the activated CY5.5-Sulfo-NHS ester solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 is common.[8]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.[9][11][12]

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.[6] This step removes any unreacted NHS-ester.

  • Purification: Separate the CY5.5-labeled protein from unreacted dye and byproducts using a desalting or size-exclusion chromatography column (e.g., Sephadex G-25).[9][10] The first colored fraction to elute will be the labeled protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~680 nm (for CY5.5).[10]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways where CY5.5-COOH is applied.

Experimental Workflow: Protein Labeling with CY5.5-COOH

G cluster_activation Activation Step (pH 6.0) cluster_conjugation Conjugation Step (pH 8.0-8.5) cluster_purification Purification & QC A CY5.5-COOH C Activated CY5.5-NHS Ester A->C 15-30 min Room Temp B EDC + Sulfo-NHS B->C E CY5.5-Labeled Protein C->E 1-2 hours Room Temp D Amine-containing Protein (e.g., Antibody) D->E F Purification (e.g., Desalting Column) E->F G Characterization (DOL Calculation) F->G

Caption: Workflow for activating CY5.5-COOH and conjugating it to a protein.

Signaling Pathway: Visualizing EGFR Signaling

CY5.5 can be conjugated to ligands like Epidermal Growth Factor (EGF) or antibodies like Cetuximab to visualize EGFR-positive cancer cells and track receptor engagement.[13][14][15][16][17]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling EGFR EGFR Pathway Downstream Signaling Cascade (e.g., MAPK, PI3K) EGFR->Pathway Activation Ligand CY5.5-EGF or CY5.5-Antibody Ligand->EGFR Binding & Visualization Response Cellular Response (Proliferation, etc.) Pathway->Response

Caption: Visualizing EGFR pathway activation with a CY5.5-labeled ligand.

Signaling Pathway: Detection of Apoptosis

CY5.5-conjugated Annexin V is a widely used tool to detect one of the early hallmarks of apoptosis: the externalization of phosphatidylserine (B164497) (PS).[2][18][19][20]

G cluster_cell Apoptotic Cell cluster_probe Fluorescent Probe cluster_detection Detection Membrane Cell Membrane PS Phosphatidylserine (PS) (Translocated to outer leaflet) Membrane->PS Apoptotic Stimulus Signal NIR Fluorescence Signal PS->Signal Detection Annexin CY5.5-Annexin V Annexin->PS Ca²⁺ dependent binding

Caption: Detection of apoptosis via CY5.5-Annexin V binding to exposed PS.

Logical Workflow: Tracking GPCR Internalization

Fluorescently labeled ligands are used to monitor the internalization of G-Protein Coupled Receptors (GPCRs) upon agonist binding, a key step in signal desensitization.[21][22][23]

G cluster_workflow GPCR Internalization Assay A 1. Incubate cells expressing GPCR with CY5.5-ligand B 2. Ligand binds to GPCR on cell surface A->B C 3. Agonist-induced receptor internalization B->C D 4. CY5.5-ligand/GPCR complex sequestered into endosomes C->D E 5. Visualize internalization via fluorescence microscopy D->E

Caption: Logical workflow for monitoring GPCR internalization using a CY5.5-labeled ligand.

References

An In-depth Technical Guide to CY5.5-COOH Chloride for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine5.5 (CY5.5)-COOH chloride, a near-infrared fluorescent dye, tailored for professionals beginning to use this powerful tool in fluorescence microscopy. We will cover its core properties, provide detailed experimental protocols, and offer troubleshooting advice for common challenges.

Introduction to CY5.5-COOH Chloride

This compound is a fluorescent dye belonging to the cyanine (B1664457) family, which is renowned for its applications in biological imaging.[1] It is characterized by a carboxylic acid (-COOH) functional group and is typically supplied as a chloride salt. This dye strongly absorbs light in the far-red region of the spectrum and emits in the near-infrared (NIR) range.[2][3][4]

The key advantages of using CY5.5 dyes in fluorescence microscopy, particularly for in vivo imaging, are their excellent spectral properties which allow for deep tissue penetration and a higher signal-to-background ratio compared to fluorophores emitting in the visible range.[1][5] The carboxylic acid group provides a versatile handle for covalently attaching the dye to various biomolecules, such as antibodies, peptides, and nucleic acids, through chemical conjugation.[6]

Quantitative Data and Core Properties

A clear understanding of the dye's properties is critical for designing successful experiments. The following tables summarize the key quantitative data for CY5.5-COOH.

Table 1: Spectroscopic Properties of CY5.5

PropertyValueReference
Excitation Maximum (λ_ex_)~675 - 684 nm[6][7]
Emission Maximum (λ_em_)~694 - 710 nm[2][6][7]
Molar Extinction Coefficient~198,000 cm⁻¹M⁻¹[7]
Recommended Laser Line633 nm, 680 nm[8]
Common Filter SetCy®5.5[8]

Table 2: Chemical and Physical Properties

PropertyValue / InformationReference
Molecular FormulaC₄₀H₄₃ClN₂O₂[9]
Molecular Weight~619.2 g/mol [9]
SolubilitySoluble in organic solvents like DMSO and DMF.[6][10]
Storage (Powder)Store at -20°C, desiccated and protected from light.[7][10]
Chemical ReactivityThe carboxyl group can be activated to react with primary amines (-NH₂).[6]

Key Experimental Protocols and Workflows

The utility of this compound stems from its ability to be conjugated to a molecule of interest. Below are detailed protocols for antibody labeling and subsequent use in immunofluorescence.

The fundamental process of fluorescence involves the absorption of a high-energy photon (excitation) and the subsequent emission of a lower-energy photon (emission) at a longer wavelength.

G cluster_0 CY5.5 Fluorophore Ground State Ground State Excited State Excited State Ground State->Excited State Excitation (λex ~675 nm) Excited State->Ground State Emission (λem ~710 nm)

Caption: Excitation and emission process of a CY5.5 fluorophore.

This protocol describes the most common method for labeling antibodies: activating the dye's carboxylic acid to form an amine-reactive NHS ester, which then couples to lysine (B10760008) residues on the antibody.

Materials:

  • This compound

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS), pH 7.2-7.4.[11]

  • Anhydrous Dimethyl Sulfoxide (DMSO)[12]

  • N-hydroxysuccinimide (NHS) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0[11]

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0[11]

  • Purification Column: Spin desalting column (e.g., Zeba™ 7K MWCO)[11]

Procedure:

  • Antibody Preparation: Ensure the antibody is purified and in a buffer free of primary amines (like Tris or glycine) and stabilizers like BSA, which would compete in the reaction.[11] The recommended concentration is 2 mg/mL.[11]

  • Dye Activation (NHS Ester Formation):

    • Dissolve CY5.5-COOH, EDC, and NHS in anhydrous DMSO to create concentrated stock solutions (e.g., 10 mM).

    • In a microcentrifuge tube, combine EDC and NHS with the CY5.5-COOH solution. The molar ratio should be approximately 1:1.2:1.5 (Dye:EDC:NHS).

    • Incubate for 15-30 minutes at room temperature to form the CY5.5-NHS ester. This activated dye should be used immediately.

  • Labeling Reaction:

    • Adjust the pH of the antibody solution to 8.5-9.0 by adding 1/10th volume of 1 M Sodium Bicarbonate buffer.[11]

    • Add the activated CY5.5-NHS ester solution to the antibody solution. A common starting molar ratio of dye to antibody is 10:1 to 20:1.[11]

    • Incubate for 1-2 hours at room temperature, protected from light.[12]

  • Quenching: Add the quenching reagent (e.g., 1 M Tris-HCl) to stop the reaction.

  • Purification: Remove unconjugated dye by passing the solution through a spin desalting column equilibrated with PBS.[11]

  • Characterization (Degree of Labeling - DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~675 nm (for CY5.5).

    • Calculate the DOL. An optimal DOL for antibodies is typically between 2 and 7.[13]

G A Prepare Antibody (Amine-free buffer, pH 8.5-9.0) C Combine & Incubate (1-2 hours, Room Temp, Dark) A->C B Activate CY5.5-COOH (with EDC/NHS in DMSO) B->C D Quench Reaction (e.g., Tris-HCl) C->D E Purify Conjugate (Spin Desalting Column) D->E F Characterize (Measure Absorbance, Calc. DOL) E->F G Store Conjugate (4°C, Protected from Light) F->G

Caption: Step-by-step workflow for labeling an antibody with CY5.5.

This protocol provides a general workflow for using a CY5.5-conjugated antibody to stain cells for microscopy.

Materials:

  • Cells cultured on coverslips or chamber slides.

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.[14]

  • Permeabilization/Blocking Solution: 0.2-0.3% Triton™ X-100 and 5% normal serum (e.g., goat serum) in PBS.[14][15]

  • Primary Antibody (if using an unlabeled primary and a CY5.5-labeled secondary).

  • CY5.5-labeled antibody (primary or secondary).

  • Antifade Mounting Medium (with DAPI for nuclear counterstain, if desired).[14]

Procedure:

  • Cell Preparation: Rinse cells twice with PBS to remove culture medium.[14]

  • Fixation: Add 4% PFA and incubate for 15-20 minutes at room temperature.[14][16]

  • Washing: Wash the cells 3 times with PBS.[16]

  • Permeabilization and Blocking: Incubate cells with Permeabilization/Blocking solution for 30-60 minutes at room temperature.[14][15] This step is for intracellular targets. For cell surface staining, omit Triton X-100.

  • Primary Antibody Incubation: (If applicable) Dilute the unlabeled primary antibody in blocking buffer and incubate for 2 hours at room temperature or overnight at 4°C.[14][16] Wash 3 times with PBS.

  • CY5.5-Conjugated Antibody Incubation: Dilute the CY5.5-labeled antibody in blocking buffer. Incubate for 1-2 hours at room temperature, protected from light.[14]

  • Final Washes: Wash the cells 3-4 times with PBS, ensuring all unbound antibody is removed.[14]

  • Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

  • Imaging: Image the samples using a fluorescence microscope equipped with appropriate filters for CY5.5 (e.g., Ex: 630-650 nm, Em: 680-720 nm).

G A Culture & Rinse Cells B Fix Cells (e.g., 4% PFA) A->B C Block & Permeabilize (Serum + Triton X-100) B->C D Primary Antibody Incubation (If using indirect method) C->D Indirect Staining F CY5.5-Antibody Incubation (1-2 hours, Dark) C->F Direct Staining E Wash (3x PBS) D->E E->F G Final Washes (3x PBS) F->G H Mount & Image G->H

Caption: Workflow for direct and indirect immunofluorescence staining.

Applications in Drug Development and Research

The near-infrared properties of CY5.5 make it exceptionally valuable for preclinical research.

  • In Vivo Imaging: CY5.5-labeled antibodies, peptides, or nanoparticles can be used to non-invasively track the biodistribution and tumor-targeting efficiency of potential therapeutics in small animal models.[5][17][18] The fluorescence signal can be monitored over time using specialized imaging systems.[17]

  • Biodistribution Studies: After administering a CY5.5-labeled compound, researchers can perform ex vivo organ analysis to quantify the accumulation in tissues like the liver, spleen, kidneys, and tumor, providing critical pharmacokinetic data.[5]

  • Target Engagement: By labeling a drug or an antibody against a specific cell surface receptor, researchers can visualize its binding and internalization, confirming target engagement in both in vitro and in vivo models.[17]

G A Inject Animal Model with CY5.5-Labeled Probe B Perform Whole-Body Imaging (Multiple Time Points) A->B C Acquire Time-Course Data (Signal Intensity vs. Time) B->C D Euthanize & Perfuse B->D Endpoint E Excise Organs & Tumor D->E F Ex Vivo Organ Imaging E->F G Quantify Signal per Organ (% Injected Dose / gram) F->G

Caption: Logical flow of a typical preclinical in vivo imaging study.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Background Incomplete removal of unbound antibody; Insufficient blocking; Hydrophobic aggregation of the conjugate.Increase the number and duration of wash steps. Optimize blocking buffer concentration and incubation time. Add a small amount of non-ionic detergent (e.g., Tween-20) to wash buffers.
Weak or No Signal Low degree of labeling (DOL); Inactive antibody after conjugation; Photobleaching.Optimize the dye-to-protein ratio during conjugation. Use fresh, high-quality antibody. Use an antifade mounting medium and minimize light exposure during imaging.
Non-Specific Staining Cross-reactivity of the antibody; Fc receptor binding on certain cells.Use a more specific primary antibody. Include an Fc receptor blocking step in your protocol. Run a secondary-antibody-only control to check for non-specific binding.

References

CY5.5-COOH Chloride: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on CY5.5-COOH chloride, a near-infrared (NIR) fluorescent dye. This document outlines its chemical properties, purity specifications, and key quantitative data for its application in advanced research, particularly in bioconjugation and in vivo imaging. Detailed experimental protocols and a relevant signaling pathway visualization are included to support its use in drug development and molecular biology.

Core Properties and Specifications

This compound is a cyanine (B1664457) dye characterized by its carboxylic acid functional group, which can be activated for conjugation to biomolecules. The chloride salt form is often supplied.

Chemical Identity:

AttributeValue
Chemical Name Cyanine 5.5 carboxylic acid chloride
Synonyms CY5.5-COOH, Cy5.5 carboxylic acid
Molecular Formula C₄₀H₄₃ClN₂O₂[1]
Molecular Weight 619.23 g/mol [1]

Purity:

Commercial preparations of this compound typically offer a purity of greater than 95%, which is crucial for reliable and reproducible results in sensitive applications. For applications requiring the highest level of precision, further purification may be considered.

Quantitative Data for CY5.5-COOH

The following table summarizes the key spectral and photophysical properties of CY5.5-COOH. These parameters are critical for designing and executing fluorescence-based experiments.

ParameterValueReference
Excitation Maximum (λex) ~673-675 nm[1][2]
Emission Maximum (λem) ~694-707 nm[1][2]
Molar Extinction Coefficient (ε) ~198,000 - 209,000 M⁻¹cm⁻¹[1][2][3]
Quantum Yield (Φ) ~0.20[1][2][4]
Fluorescence Lifetime (τ) ~1.0 ns[5]

Experimental Protocols

CY5.5-COOH is typically activated to an N-hydroxysuccinimide (NHS) ester for efficient conjugation to primary amines on proteins, antibodies, and other biomolecules.

Protocol 1: Antibody Labeling with CY5.5 NHS Ester

This protocol outlines the general steps for conjugating CY5.5 NHS ester to an antibody.

Materials:

  • Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)

  • CY5.5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Dialyze the antibody against the reaction buffer to remove any amine-containing buffers or stabilizers.

  • CY5.5 NHS Ester Solution Preparation: Immediately before use, dissolve the CY5.5 NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution.

  • Conjugation Reaction:

    • Add the CY5.5 NHS ester stock solution to the antibody solution. A typical molar ratio of dye to antibody is between 10:1 and 20:1.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of CY5.5 (around 675 nm).

Protocol 2: In Vivo Biodistribution Study

This protocol describes a typical workflow for assessing the biodistribution of a CY5.5-labeled targeting molecule in a murine model.

Materials:

  • CY5.5-labeled targeting molecule (e.g., antibody, peptide)

  • Animal model (e.g., tumor-bearing mice)

  • In vivo imaging system (e.g., IVIS)

  • Anesthesia

Procedure:

  • Animal Preparation: Anesthetize the animal and acquire a baseline fluorescence image to determine autofluorescence levels.

  • Probe Administration: Inject the CY5.5-labeled probe intravenously via the tail vein.

  • In Vivo Imaging: Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours).

  • Ex Vivo Analysis:

    • At the final time point, euthanize the animal.

    • Dissect major organs (liver, spleen, kidneys, lungs, heart, etc.) and the tumor.

    • Arrange the organs in the imaging system and acquire a final fluorescence image to quantify the signal in each tissue.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a relevant signaling pathway where CY5.5-labeled probes can be utilized, and a typical experimental workflow for bioconjugation.

Signaling_Pathway Tissue Factor (TF) Signaling Pathway in Cancer Imaging cluster_ligand Imaging Probe cluster_cell Tumor Endothelial Cell Cy5_5_fVIIa CY5.5-labeled Factor VIIa TF Tissue Factor (TF) Cy5_5_fVIIa->TF Binding PAR2 PAR2 TF->PAR2 Activation Angiogenesis Angiogenesis PAR2->Angiogenesis Promotes Metastasis Metastasis PAR2->Metastasis Promotes

Caption: Visualization of Tissue Factor signaling pathway targeted by a CY5.5-labeled probe for in vivo cancer imaging.[6]

Experimental_Workflow CY5.5 NHS Ester Bioconjugation Workflow Start Start Prepare_Antibody Prepare Antibody (Dialysis in Amine-Free Buffer) Start->Prepare_Antibody Prepare_Dye Prepare CY5.5 NHS Ester (Dissolve in DMSO/DMF) Start->Prepare_Dye Conjugation Conjugation Reaction (Mix Antibody and Dye, Incubate) Prepare_Antibody->Conjugation Prepare_Dye->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Characterization Characterization (Determine Degree of Labeling) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for the bioconjugation of CY5.5 NHS ester to an antibody.

References

Methodological & Application

Application Notes and Protocols for CY5.5-COOH Conjugation to Primary Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Topic: CY5.5-COOH Conjugation to Primary Antibodies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fluorescently labeling primary antibodies is a cornerstone technique in biomedical research and diagnostics, enabling the visualization and tracking of specific antigens in a wide array of applications. CY5.5, a near-infrared (NIR) cyanine (B1664457) dye, is particularly advantageous for these applications due to its high molar extinction coefficient, good quantum yield, and emission spectrum in the NIR range (Excitation/Emission maxima ~675/694 nm), which minimizes background autofluorescence from biological samples and allows for deep tissue imaging.[1][2]

While CY5.5 is commercially available in various activated forms, starting with CY5.5-COOH (carboxylic acid) offers flexibility. However, the carboxylic acid itself is not reactive towards the amine groups on antibodies.[3][4] Direct conjugation using the acid chloride form (CY5.5-COCl) is challenging in aqueous environments suitable for antibodies due to the high reactivity of acid chlorides with water, leading to rapid hydrolysis.[5][6]

A more robust and widely adopted method is the activation of the carboxylic acid using carbodiimide (B86325) chemistry to form a semi-stable, amine-reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester. This two-step, one-pot reaction is highly efficient and compatible with the aqueous conditions required to maintain antibody integrity. This document provides a detailed protocol for the conjugation of CY5.5-COOH to primary antibodies via in-situ activation with a water-soluble carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).

I. Principle of the Reaction

The conjugation of CY5.5-COOH to a primary antibody is achieved by forming a stable amide bond between the carboxylic acid group of the dye and the primary amine groups (predominantly the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) on the antibody.[7][] This is facilitated by a two-step activation process:

  • Activation of CY5.5-COOH: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), a zero-length crosslinker, reacts with the carboxyl group of CY5.5-COOH to form a highly reactive but unstable O-acylisourea intermediate.[]

  • Formation of a Semi-Stable Ester: This intermediate is prone to hydrolysis. To improve the efficiency of the reaction and provide greater stability, N-hydroxysulfosuccinimide (Sulfo-NHS) is added. Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable, water-soluble Sulfo-NHS ester.[]

  • Conjugation to the Antibody: The amine-reactive Sulfo-NHS ester then efficiently reacts with the primary amine groups on the antibody at a physiological to slightly alkaline pH, forming a stable amide bond and releasing the Sulfo-NHS leaving group.

II. Materials and Reagents

Reagent/MaterialSupplierCatalog No. (Example)Storage
Primary AntibodyVariesVaries4°C or -20°C
CY5.5-COOHBroadPharmBP-22566-20°C, desiccated, protected from light
EDC (EDAC)Thermo Fisher Scientific22980-20°C
Sulfo-NHSThermo Fisher Scientific245104°C, desiccated
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650Room Temperature
Phosphate-Buffered Saline (PBS), 10X, pH 7.4VariesVariesRoom Temperature
Borate Buffer (50 mM, pH 8.5)--4°C
Hydroxylamine-HClSigma-Aldrich55459Room Temperature
Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)Thermo Fisher Scientific89882Room Temperature
UV-Vis SpectrophotometerVariesVaries-
MicrocentrifugeVariesVaries-

III. Experimental Protocols

A. Preparation of Reagents
  • Antibody Solution:

    • The antibody should be purified and in a buffer free of primary amines (e.g., Tris) and ammonium (B1175870) salts, as these will compete with the conjugation reaction.[10] If necessary, dialyze the antibody against 1X PBS, pH 7.4.

    • The recommended antibody concentration is 2-10 mg/mL for optimal labeling.[10]

  • CY5.5-COOH Stock Solution:

    • Prepare a 10 mM stock solution of CY5.5-COOH in anhydrous DMSO.

    • Briefly vortex to ensure complete dissolution. This solution should be prepared fresh and protected from light.

  • EDC and Sulfo-NHS Solutions:

    • Prepare 100 mM solutions of EDC and Sulfo-NHS in reaction buffer (e.g., 100 mM MES, 0.9% NaCl, pH 6.0) or nuclease-free water immediately before use. These reagents are moisture-sensitive and hydrolyze in aqueous solutions.

  • Quenching Solution:

    • Prepare a 1 M solution of Hydroxylamine-HCl in water.

B. Conjugation Reaction

This protocol is for labeling 1 mg of an IgG antibody (MW ~150 kDa). Adjust volumes accordingly for different amounts.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following:

      • 100 µL of 10 mg/mL antibody in 1X PBS, pH 7.4.

      • An appropriate volume of CY5.5-COOH stock solution to achieve the desired molar excess (a starting point of 10-20 fold molar excess of dye to antibody is recommended).

      • Add the EDC and Sulfo-NHS solutions to a final concentration of 5 mM and 10 mM, respectively.

  • Incubation:

    • Incubate the reaction mixture for 2 hours at room temperature, protected from light, with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 10 mM to stop the reaction by hydrolyzing any unreacted Sulfo-NHS esters.

    • Incubate for 15 minutes at room temperature.

C. Purification of the Conjugate

It is crucial to remove unconjugated CY5.5 dye after the reaction. Size-exclusion chromatography using a desalting column is a common and effective method.

  • Column Equilibration:

    • Equilibrate a desalting spin column with 1X PBS, pH 7.4, according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer and then washing with PBS.

  • Purification:

    • Load the quenched reaction mixture onto the center of the equilibrated column.

    • Centrifuge the column according to the manufacturer's protocol to collect the purified antibody-dye conjugate. The smaller, unconjugated dye molecules will be retained in the column matrix.

D. Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody, must be determined.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of CY5.5 (~675 nm, A675).

  • Calculation of DOL:

    • The concentration of the antibody can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Antibody Concentration (M) = [A280 - (A675 x CF)] / ε_protein where:

      • CF is the correction factor (A280 of the dye / A_max of the dye). For CY5.5, this is approximately 0.05.

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).

    • The concentration of the dye is calculated as: Dye Concentration (M) = A675 / ε_dye where:

      • ε_dye is the molar extinction coefficient of CY5.5 at ~675 nm (~250,000 M⁻¹cm⁻¹).

    • The Degree of Labeling (DOL) is the ratio of the dye concentration to the antibody concentration: DOL = Dye Concentration / Antibody Concentration

    • An optimal DOL is typically between 2 and 10, depending on the antibody and the application.[11] Higher DOLs can lead to antibody aggregation and fluorescence quenching.[7][12]

IV. Data Presentation

Table 1: Spectral Properties of CY5.5

PropertyValue
Excitation Maximum (λ_ex)~675 nm
Emission Maximum (λ_em)~694 nm
Molar Extinction Coefficient (ε)~250,000 M⁻¹cm⁻¹ at 675 nm
Quantum Yield~0.23

Table 2: Example Calculation of Degree of Labeling (DOL)

ParameterMeasured/Given Value
A2800.85
A6750.60
Correction Factor (CF)0.05
ε_protein (IgG)210,000 M⁻¹cm⁻¹
ε_dye (CY5.5)250,000 M⁻¹cm⁻¹
Calculated Antibody Conc. 3.90 x 10⁻⁶ M
Calculated Dye Conc. 2.40 x 10⁻⁶ M
Calculated DOL 6.15

V. Visualization of Workflows and Pathways

A. Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_characterization Characterization antibody_prep Prepare Antibody Solution mix_reagents Mix Antibody, CY5.5-COOH, EDC, and Sulfo-NHS antibody_prep->mix_reagents dye_prep Prepare CY5.5-COOH Stock dye_prep->mix_reagents activator_prep Prepare EDC/Sulfo-NHS activator_prep->mix_reagents incubate Incubate at RT mix_reagents->incubate quench Quench Reaction incubate->quench equilibrate_column Equilibrate Desalting Column quench->equilibrate_column purify_conjugate Purify Conjugate equilibrate_column->purify_conjugate measure_abs Measure Absorbance (A280 & A675) purify_conjugate->measure_abs calculate_dol Calculate DOL measure_abs->calculate_dol

Caption: Experimental workflow for CY5.5-COOH conjugation to a primary antibody.

B. Chemical Reaction Pathway

reaction_pathway cy55_cooh CY5.5-COOH o_acylisourea O-Acylisourea Intermediate cy55_cooh->o_acylisourea + edc EDC edc->o_acylisourea + sulfo_nhs_ester CY5.5-Sulfo-NHS Ester o_acylisourea->sulfo_nhs_ester + sulfo_nhs Sulfo-NHS sulfo_nhs->sulfo_nhs_ester + conjugate CY5.5-Antibody Conjugate sulfo_nhs_ester->conjugate + antibody Antibody-NH2 antibody->conjugate +

Caption: Chemical pathway for the EDC/Sulfo-NHS mediated conjugation of CY5.5-COOH.

VI. Applications of CY5.5-Labeled Antibodies

CY5.5-conjugated antibodies are versatile tools for a variety of highly sensitive applications:

  • Flow Cytometry: The far-red emission of CY5.5 makes it ideal for multicolor flow cytometry, minimizing spectral overlap with other common fluorophores.[1][13]

  • Immunofluorescence (IF) and Immunohistochemistry (IHC): Labeled antibodies allow for the visualization of specific antigens in cells and tissues with high signal-to-noise ratios.[]

  • In Vivo Imaging: Due to its emission in the NIR window, CY5.5 allows for deep tissue imaging in living organisms with reduced scattering and absorption by endogenous molecules.[2]

  • Western Blotting: NIR fluorescent detection offers a quantitative alternative to traditional chemiluminescence with a broader dynamic range.[1]

  • Fluorescence Resonance Energy Transfer (FRET): CY5.5 can serve as an acceptor in FRET-based assays to study molecular interactions.[1]

VII. Storage and Stability

  • Stock Solutions: Aliquot and store EDC and Sulfo-NHS solutions at -20°C for short-term storage; however, fresh preparation is always recommended. The CY5.5-COOH stock in DMSO can be stored at -20°C for several weeks, protected from light and moisture.

  • Conjugated Antibody: Store the purified CY5.5-antibody conjugate at 4°C for short-term use or at -20°C in a cryoprotectant (e.g., 50% glycerol) for long-term storage. Always protect the conjugate from light to prevent photobleaching. The stability of the conjugate is largely determined by the antibody itself.[15]

VIII. Troubleshooting

ProblemPossible CauseSuggested Solution
Low DOL Inactive EDC/Sulfo-NHSPrepare fresh solutions immediately before use.
Low antibody concentrationConcentrate the antibody to >2 mg/mL.
Presence of competing amines in bufferDialyze antibody into an amine-free buffer like PBS.
Insufficient molar excess of dyeIncrease the dye-to-antibody ratio in the reaction.
High DOL / Aggregation Excessive molar excess of dyeReduce the dye-to-antibody ratio.
No Conjugation Hydrolysis of reactive intermediatesEnsure EDC and Sulfo-NHS are added to the reaction promptly after preparation.
Incorrect pH of reaction bufferEnsure the pH of the antibody solution is between 7.2 and 8.5.

References

Protocol for Labeling Peptides with CY5.5-COOH Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the covalent labeling of peptides with the near-infrared (NIR) fluorescent dye, CY5.5-COOH chloride. This procedure is designed for researchers in biochemistry, drug development, and molecular imaging who require site-specific fluorescent modification of peptides for applications such as in vivo imaging, fluorescence microscopy, and receptor-ligand interaction studies.

The protocol outlines a two-step process. First, the carboxylic acid group of CY5.5-COOH is activated using a carbodiimide (B86325) crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester. This activated dye is then reacted with a primary amine (typically the N-terminus or the side chain of a lysine (B10760008) residue) on the peptide.

Subsequent sections detail the purification of the labeled peptide from unreacted dye and reagents using High-Performance Liquid Chromatography (HPLC), and the characterization of the final conjugate, including the determination of the Degree of Labeling (DOL).

Key Experimental Parameters

The efficiency and specificity of the labeling reaction are influenced by several factors including pH, molar ratios of reactants, and the purity of the peptide. The activation of CY5.5-COOH with EDC/NHS is most efficient at a slightly acidic pH (5.5-6.5), while the subsequent reaction of the NHS-activated dye with the peptide's primary amines is favored at a slightly basic pH (7.5-8.5).[1][2] It is crucial to use buffers that do not contain primary amines (e.g., Tris) or carboxylates, as these will compete in the reaction.[1]

Experimental Protocols

Materials and Reagents
  • Peptide with at least one primary amine

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Labeling Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0

  • Quenching Solution: 1 M Glycine or Tris, pH 8.0

  • HPLC Grade Water with 0.1% Trifluoroacetic Acid (TFA) (Solvent A)

  • HPLC Grade Acetonitrile (B52724) with 0.1% TFA (Solvent B)

  • C18 Reverse-Phase HPLC column

  • Spectrophotometer

  • Lyophilizer

Protocol for CY5.5-Peptide Conjugation

This protocol is divided into two main stages: activation of CY5.5-COOH and the subsequent labeling of the peptide.

  • Prepare CY5.5-COOH Solution : Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

  • Prepare EDC and NHS Solutions : Immediately before use, prepare 100 mM solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer (0.1 M MES, pH 6.0). EDC is moisture-sensitive and should be handled accordingly.

  • Activation Reaction : In a microcentrifuge tube, combine the reagents in the following order, vortexing gently after each addition:

    • 10 µL of 10 mM CY5.5-COOH solution (1 equivalent)

    • 15 µL of 100 mM NHS solution (15 equivalents)

    • 15 µL of 100 mM EDC solution (15 equivalents)

  • Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.

  • Prepare Peptide Solution : Dissolve the peptide in the Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.0) to a concentration of 1-5 mg/mL.

  • Labeling Reaction : Add the activated CY5.5-NHS ester solution from Stage 1 to the peptide solution. A 5- to 10-fold molar excess of the activated dye to the peptide is recommended as a starting point.[3]

  • Incubation : Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing and protected from light.

  • Quench Reaction : Add the Quenching Solution to the reaction mixture to a final concentration of 100 mM. Incubate for 30 minutes at room temperature to quench any unreacted CY5.5-NHS ester.

Purification of CY5.5-Labeled Peptide by HPLC

Purification is critical to remove unreacted dye and other reagents. Reverse-phase HPLC is the recommended method.

  • Sample Preparation : Acidify the quenched reaction mixture with a small amount of TFA (to ~pH 2-3) and centrifuge to pellet any precipitate.

  • HPLC Setup :

    • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]

    • Solvent A : HPLC grade water with 0.1% TFA.[5]

    • Solvent B : HPLC grade acetonitrile with 0.1% TFA.[5]

    • Detection : Monitor at 220 nm (for the peptide backbone) and 675 nm (for CY5.5).

  • Gradient Elution : The following is a suggested starting gradient that may require optimization based on the hydrophobicity of the peptide.[4][5][6][7]

    • Flow Rate : 1 mL/min

    • Gradient :

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B (linear gradient)

      • 35-40 min: 65% to 95% B (column wash)

      • 40-45 min: 95% B

      • 45-50 min: 95% to 5% B (re-equilibration)

  • Fraction Collection : Collect fractions corresponding to the peak that absorbs at both 220 nm and 675 nm. This peak represents the CY5.5-labeled peptide.

  • Product Recovery : Analyze the collected fractions for purity by analytical HPLC and confirm the identity by mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product as a blue powder.

Characterization of the Labeled Peptide

The DOL, or the average number of dye molecules per peptide, is determined spectrophotometrically.

  • Sample Preparation : Dissolve a small, known amount of the lyophilized labeled peptide in an appropriate buffer (e.g., PBS).

  • Absorbance Measurement : Measure the absorbance of the solution at 280 nm (A₂₈₀) and at the absorbance maximum of CY5.5 (~675 nm, A_max).

  • Calculations :

    • Molar Concentration of CY5.5 : [CY5.5] (M) = A_max / ε_CY5.5 (where ε_CY5.5 is the molar extinction coefficient of CY5.5, approximately 250,000 M⁻¹cm⁻¹).[8][9]

    • Corrected Peptide Absorbance : A_peptide = A₂₈₀ - (A_max * CF₂₈₀) (where CF₂₈₀ is the correction factor for the absorbance of CY5.5 at 280 nm, approximately 0.101 for CY5.5 monoacid).[9]

    • Molar Concentration of Peptide : [Peptide] (M) = A_peptide / ε_peptide (where ε_peptide is the molar extinction coefficient of the peptide, which can be calculated based on its amino acid sequence).

    • Degree of Labeling : DOL = [CY5.5] / [Peptide]

An optimal DOL is typically between 1 and 2 for most applications to avoid fluorescence quenching.

Data Presentation

The following table summarizes key quantitative parameters for the labeling of peptides with CY5.5-COOH.

ParameterValueReference
CY5.5 Spectroscopic Properties
Excitation Maximum (λ_ex)~675-683 nm[9][10]
Emission Maximum (λ_em)~694-710 nm[10]
Molar Extinction Coefficient (ε)~250,000 M⁻¹cm⁻¹[8][9]
280 nm Correction Factor (CF₂₈₀)~0.101[9]
Reaction Parameters
Recommended Molar Ratio (Dye:Peptide)5:1 to 10:1[3]
Recommended Molar Ratio (EDC:Dye)10:1 to 20:1[2]
Recommended Molar Ratio (NHS:Dye)10:1 to 20:1[2]
Activation Reaction Time30-60 minutes
Labeling Reaction Time2-4 hours (RT) or overnight (4°C)
Expected Outcome
Typical Labeling Yield30-70% (post-purification)General estimate
Optimal Degree of Labeling (DOL)1-2

Visualizations

G Chemical Reaction Pathway for Peptide Labeling cluster_activation Activation Step (pH 6.0) cluster_labeling Labeling Step (pH 8.0) CY5_5_COOH CY5.5-COOH Activated_Dye CY5.5-NHS Ester CY5_5_COOH->Activated_Dye 15-60 min, RT EDC_NHS EDC + NHS EDC_NHS->Activated_Dye Labeled_Peptide CY5.5-Peptide Activated_Dye->Labeled_Peptide 2-4h, RT Peptide Peptide-NH2 Peptide->Labeled_Peptide

Caption: Chemical reaction pathway for peptide labeling with CY5.5-COOH.

G Experimental Workflow for CY5.5 Peptide Labeling Start Start Activate_Dye Activate CY5.5-COOH with EDC/NHS Start->Activate_Dye Label_Peptide React Activated Dye with Peptide Activate_Dye->Label_Peptide Quench Quench Reaction Label_Peptide->Quench Purify Purify by HPLC Quench->Purify Characterize Characterize: - Purity (HPLC) - Identity (MS) - DOL (UV-Vis) Purify->Characterize End Lyophilized CY5.5-Peptide Characterize->End

Caption: Experimental workflow for CY5.5 peptide labeling and purification.

References

Application Notes and Protocols for CY5.5-COOH Chloride in Murine In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY5.5-COOH chloride is a near-infrared (NIR) fluorescent dye widely utilized in small animal in vivo imaging. Its emission in the NIR window (700-900 nm) minimizes interference from tissue autofluorescence and allows for deeper tissue penetration, making it an ideal candidate for a variety of in vivo applications.[1] The carboxylic acid group provides a versatile handle for conjugation to a wide array of molecules, including proteins, peptides, antibodies, and nanoparticles, enabling the targeted imaging of biological processes and structures within a living organism.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound and its conjugates for in vivo imaging in mice.

Physicochemical and Spectral Properties

Proper understanding of the dye's properties is crucial for successful imaging experiments.

PropertyValueReference
Excitation Maximum (λex)~650 - 675 nm[5][6]
Emission Maximum (λem)~707 - 710 nm[5][6]
Molecular WeightVaries by salt formCommercially available
SolubilityGood in organic solvents (DMSO, DMF)Commercially available
Reactive GroupCarboxylic Acid[2]

Key Applications in Murine Models

This compound and its bioconjugates are instrumental in various research areas:

  • Biodistribution Studies: Tracking the accumulation and clearance of novel therapeutic agents, drug delivery systems, and nanoparticles in different organs and tissues over time.[7]

  • Tumor Imaging: Visualizing tumor growth, metastasis, and response to therapy by conjugating CY5.5 to tumor-targeting ligands such as antibodies or peptides.[3]

  • Inflammation and Immune Response Monitoring: Labeling immune cells or inflammatory markers to study disease progression and the efficacy of anti-inflammatory treatments.

  • Vascular Imaging: Visualizing blood vessels and assessing vascular permeability and leakage in various disease models.

Data Presentation: Quantitative Biodistribution of CY5.5 Probes

The following tables summarize representative quantitative data on the biodistribution of unconjugated CY5.5 dye and a CY5.5-nanoparticle conjugate in mice. It is important to note that the biodistribution profile is highly dependent on the physicochemical properties of the conjugated molecule.

Table 1: Relative Fluorescence Intensity of Unconjugated CY5.5 Dye in ICR Mice Following Intravenous Injection (0.1 mg/kg) [7]

Organ0.5 h1 h2 h4 h8 h1 day2 days4 days7 days14 days28 days
Liver+++++++++++++++++
Spleen+++++++++++
Lung+++++++------
Kidney+++++++++++++
Heart++++-------
Stomach+++++++++++++
Brain-----------

Key: +++ (High Intensity), ++ (Medium Intensity), + (Low Intensity), - (Not Detectable). Data is a qualitative summary based on reported findings.

Table 2: Semi-Quantitative Biodistribution of CY5.5 Labeled Nanoparticles in Nude Mice Bearing Ovarian Cancer PDX Tumors (24h post-injection) [8]

Organ/TissueRelative Fluorescence Intensity (Cy5.5-NPs vs. Free Cy5.5)
Heart2.11x higher
Liver3.98x higher
Spleen1.89x higher
Lung1.69x higher
Kidney2.02x higher
Tumor1.86x higher

Experimental Protocols

Protocol 1: General Workflow for In Vivo Imaging with CY5.5-Conjugated Probes

This protocol outlines the essential steps for a typical in vivo fluorescence imaging experiment in mice.

G cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Analysis animal_prep Animal Preparation (e.g., tumor inoculation, low-fluorescence diet) probe_prep Probe Preparation (conjugation, purification, dilution in sterile vehicle) baseline Baseline Imaging (pre-injection) probe_prep->baseline injection Probe Administration (e.g., intravenous) baseline->injection invivo_imaging In Vivo Imaging (at predetermined time points) injection->invivo_imaging exvivo_imaging Ex Vivo Organ Imaging (optional, for confirmation) invivo_imaging->exvivo_imaging quantification Data Quantification (ROI analysis) exvivo_imaging->quantification

General workflow for in vivo imaging.

Materials:

  • CY5.5-conjugated probe of interest

  • Healthy or tumor-bearing mice

  • Sterile vehicle (e.g., PBS, saline)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system with appropriate filters for CY5.5 (Excitation: ~640-675 nm, Emission: ~695-770 nm)[4][5]

  • Heating pad to maintain animal body temperature

Procedure:

  • Animal Preparation:

    • Acclimatize mice to the facility for at least one week.

    • For tumor imaging studies, inoculate tumor cells at the desired site and allow tumors to reach the appropriate size.

    • To reduce autofluorescence, consider feeding mice a chlorophyll-free or low-fluorescence diet for at least one week prior to imaging.[9]

  • Probe Preparation:

    • Prepare the CY5.5-conjugated probe at the desired concentration in a sterile vehicle. The optimal dose should be determined empirically, but a starting point for antibodies is often in the range of 50 µg per mouse, and for peptides, 1-2 nmol per mouse.[9]

    • Ensure the final injection volume is appropriate for the administration route (e.g., 100-200 µL for intravenous injection).[9]

  • Anesthesia:

    • Anesthetize the mouse using an inhalation anesthetic like isoflurane (B1672236) (2-5% for induction, 1-2.5% for maintenance).[5]

    • Apply ophthalmic ointment to the eyes to prevent drying.

  • Baseline Imaging:

    • Acquire a baseline fluorescence image of the anesthetized mouse before injecting the probe to assess background autofluorescence.[9]

  • Probe Administration:

    • Inject the prepared probe via the desired route. Intravenous (tail vein) injection is common for systemic distribution.[4][7]

  • In Vivo Imaging:

    • Place the anesthetized mouse on the heated stage of the imaging system.

    • Acquire fluorescence images at various time points post-injection (e.g., 15 min, 1h, 4h, 24h, 48h) to determine the optimal imaging window and track the probe's biodistribution.[9]

    • Use the appropriate excitation and emission filters for CY5.5.

    • Optimize imaging parameters such as exposure time, f/stop, and binning to achieve a good signal-to-noise ratio without saturating the detector.

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the target tissue (e.g., tumor) and a background region (e.g., muscle).[9]

    • Quantify the average fluorescence intensity within the ROIs.

    • Calculate the target-to-background ratio to assess signal specificity.

Protocol 2: Ex Vivo Organ Imaging and Biodistribution Analysis

This protocol describes the procedure for analyzing the distribution of the CY5.5-conjugated probe in individual organs after the final in vivo imaging time point.

G euthanasia Euthanasia of Mouse (at final time point) perfusion Cardiac Perfusion (with saline, to remove blood) euthanasia->perfusion dissection Organ Dissection (liver, spleen, kidneys, lungs, heart, tumor, etc.) perfusion->dissection arrangement Arrange Organs (in imaging chamber) dissection->arrangement exvivo_imaging Acquire Ex Vivo Fluorescence Image arrangement->exvivo_imaging quantification Quantify Fluorescence (ROI analysis for each organ) exvivo_imaging->quantification

Workflow for ex vivo organ analysis.

Materials:

  • Surgical tools for dissection

  • Saline solution

  • In vivo imaging system

Procedure:

  • Euthanasia:

    • At the designated time point after probe injection, euthanize the mouse using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Perfusion (Optional but Recommended):

    • To remove blood, which can interfere with fluorescence measurements, perform a cardiac perfusion with saline.

  • Organ Dissection:

    • Carefully dissect the major organs of interest (e.g., liver, spleen, kidneys, lungs, heart, brain) and the tumor, if applicable.[9]

  • Ex Vivo Imaging:

    • Arrange the dissected organs in the imaging chamber.

    • Acquire a fluorescence image using the same imaging parameters as the in vivo scans.

  • Data Quantification:

    • Draw ROIs around each organ in the ex vivo image and measure the average fluorescence intensity.[7]

    • This data provides a more accurate assessment of the probe's accumulation in each organ.

Signaling Pathways and Logical Relationships

This compound itself is not known to be involved in any specific biological signaling pathways. It serves as a reporter molecule. The "pathway" in the context of its application is the experimental workflow and the logical progression of the probe within the biological system, as depicted in the diagrams above. The key relationship is the targeting of the CY5.5-conjugate to its intended biological target, leading to an increased fluorescence signal in the tissue of interest.

Conclusion

This compound is a powerful tool for in vivo imaging in mice, offering high sensitivity and deep tissue penetration. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust and reproducible in vivo imaging studies. Successful application of these methods will enable detailed investigation of biological processes, evaluation of novel therapeutics, and advancement of drug development.

References

Application Notes: Utilizing CY5.5-COOH Chloride for Advanced Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of CY5.5-COOH chloride, a near-infrared (NIR) fluorescent dye, in immunofluorescence (IF) staining applications. This document outlines the key properties of the dye, detailed protocols for antibody conjugation and subsequent immunofluorescence staining, and troubleshooting recommendations.

Introduction to this compound

This compound is a reactive cyanine (B1664457) dye belonging to the near-infrared spectrum, which makes it an ideal candidate for biological imaging where minimizing background autofluorescence is critical.[1][2][3] Its carboxylate functional group allows for covalent conjugation to primary amines on antibodies and other proteins through a two-step carbodiimide (B86325) reaction, forming stable amide bonds.[4][5] The resulting fluorescently labeled antibodies are powerful tools for the specific detection and visualization of target antigens in cells and tissues.

Key Properties and Advantages

The use of CY5.5-conjugated antibodies in immunofluorescence offers several advantages:

  • Low Background Autofluorescence: Biological tissues exhibit significantly less autofluorescence in the near-infrared spectrum, leading to a higher signal-to-noise ratio and improved sensitivity.

  • Deep Tissue Penetration: Longer wavelength light can penetrate deeper into tissues, enabling the imaging of more complex biological samples.

  • High Molar Extinction Coefficient: Cyanine dyes are known for their high molar absorption coefficients, contributing to bright fluorescent signals.[]

  • Photostability: CY5.5 exhibits good photostability, allowing for longer exposure times during image acquisition with less signal degradation compared to some other fluorophores.

Quantitative Data Presentation

The following table summarizes the key photophysical properties of CY5.5 and related cyanine dyes. This data is essential for selecting the appropriate laser lines, filter sets, and imaging parameters.

PropertyValueReference
Excitation Maximum (λex)~678-683 nm[1][2]
Emission Maximum (λem)~695-703 nm[1][2]
Molar Extinction Coefficient (ε) in PBS> 200,000 M⁻¹cm⁻¹ (for similar Cy5 dyes)[7]
Quantum Yield (ΦF) in PBS (conjugated)~0.20 (for similar Cy5 dyes)[7]
Molecular Weight~1318 g/mol [2]

Experimental Protocols

Protocol 1: Conjugation of CY5.5-COOH to an Antibody using EDC/NHS Chemistry

This protocol describes the covalent attachment of CY5.5-COOH to a primary antibody. The process involves the activation of the carboxylic acid group on the dye using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by the reaction with primary amines on the antibody.[4][8]

Materials:

  • Purified antibody (free of amine-containing buffers like Tris and preservatives like sodium azide) at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., 0.1 M MES buffer, pH 6.0).

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare a stock solution of CY5.5-COOH: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mg/mL. This solution should be prepared fresh.

  • Prepare EDC and NHS/Sulfo-NHS solutions: Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS or Sulfo-NHS in Activation Buffer.

  • Activate CY5.5-COOH:

    • In a microcentrifuge tube, combine 10-20 µL of the CY5.5-COOH stock solution with 100 µL of Activation Buffer.

    • Add 10 µL of the freshly prepared EDC solution and 20 µL of the freshly prepared NHS/Sulfo-NHS solution.

    • Incubate the reaction for 15-30 minutes at room temperature, protected from light.

  • Conjugation to the antibody:

    • Add the activated CY5.5-NHS ester solution to your antibody solution. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 to 20:1 is recommended.

    • Adjust the pH of the reaction mixture to 7.2-7.4 by adding Coupling Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

  • Quench the reaction: Add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purify the conjugate: Separate the CY5.5-conjugated antibody from unreacted dye and byproducts using a desalting column equilibrated with PBS. Collect the fractions containing the labeled antibody.

  • Determine the degree of labeling (DOL): The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the excitation maximum of CY5.5 (~678 nm).

  • Storage: Store the purified CY5.5-conjugated antibody at 4°C, protected from light. For long-term storage, add a carrier protein like BSA (to a final concentration of 0.1-1%) and sodium azide (B81097) (to a final concentration of 0.02%).

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step CY5_COOH CY5.5-COOH EDC_NHS EDC + NHS/Sulfo-NHS Activated_CY5 CY5.5-NHS Ester (Active Intermediate) Antibody Primary Antibody (-NH2 groups) Conjugated_Ab CY5.5-Conjugated Antibody Desalting Desalting Column Purified_Conjugate Purified CY5.5-Ab Conjugate Unreacted_Dye Unreacted Dye

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol provides a general procedure for immunofluorescence staining of adherent cells using a CY5.5-conjugated primary antibody.[9][10]

Materials:

  • Adherent cells grown on coverslips or in chamber slides.

  • CY5.5-conjugated primary antibody.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% normal goat serum in PBS.

  • Nuclear Counterstain (optional, e.g., DAPI).

  • Antifade Mounting Medium.

Procedure:

  • Cell Culture and Preparation: Grow cells to the desired confluency on sterile glass coverslips or in chamber slides.

  • Fixation:

    • Gently wash the cells once with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens):

    • Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the CY5.5-conjugated primary antibody in Blocking Buffer to the predetermined optimal concentration.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.

  • Nuclear Counterstaining (optional):

    • Incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto glass slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslip with clear nail polish to prevent drying.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope equipped with the appropriate laser lines and filter sets for DAPI (if used) and CY5.5 (e.g., excitation at ~640 nm and emission collection at ~660-720 nm).

G start Cells on Coverslip fixation Fixation (4% PFA, 15 min) start->fixation permeabilization Permeabilization (0.1% Triton X-100, 10 min) fixation->permeabilization blocking Blocking (1% BSA, 30-60 min) permeabilization->blocking primary_ab Primary Antibody Incubation (CY5.5-conjugated, 1-2h RT or O/N 4°C) blocking->primary_ab washing Washing (3x PBS) primary_ab->washing mounting Mounting (Antifade Medium) washing->mounting imaging Fluorescence Microscopy mounting->imaging

Application Example: Visualization of EGFR Signaling Pathway

Immunofluorescence is a powerful technique to study the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer.[11][12][13] Upon ligand binding (e.g., EGF), EGFR dimerizes and becomes autophosphorylated, leading to its internalization and the activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[13]

Using a CY5.5-conjugated anti-EGFR antibody, researchers can visualize the subcellular localization of the receptor. For instance, in unstimulated cells, EGFR is predominantly found on the plasma membrane.[12] Following EGF stimulation, an increase in intracellular, punctate staining can be observed, representing the internalization of EGFR into endosomes.[12] This visual information is critical for understanding receptor trafficking and signaling dynamics.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_visualization IF Visualization EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer EGFR Dimer (Phosphorylated) EGFR->Dimer Ligand Binding IF_staining Anti-EGFR Antibody (CY5.5 Conjugated) EGFR->IF_staining RAS_RAF RAS-RAF-MEK-ERK Pathway PI3K_AKT PI3K-AKT Pathway Proliferation Cell Proliferation & Survival

Troubleshooting

High background and low signal are common issues in immunofluorescence. Here are some troubleshooting tips:

ProblemPossible CauseSuggested Solution
High Background Antibody concentration too high.Titrate the primary antibody to determine the optimal concentration.
Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species if using an indirect method).
Inadequate washing.Increase the number and/or duration of wash steps.
Low or No Signal Low antigen expression.Use a more sensitive detection method or amplify the signal.
Incompatible antibody.Ensure the antibody is validated for immunofluorescence.
Photobleaching.Minimize light exposure and use an antifade mounting medium. Image samples promptly after staining.
Incorrect filter sets.Verify that the microscope's excitation and emission filters are appropriate for CY5.5.

References

Application Notes and Protocols for CY5.5-COOH Chloride in Nanoparticle-Based Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CY5.5-COOH chloride for the fluorescent labeling of nanoparticles intended for drug delivery applications. Detailed protocols for nanoparticle conjugation, characterization, and in vitro/in vivo evaluation are outlined to facilitate reproducible and robust experimental outcomes.

Introduction to this compound

This compound is a near-infrared (NIR) fluorescent dye that is well-suited for in vivo imaging due to its emission wavelength, which minimizes tissue autofluorescence and allows for deeper tissue penetration.[1] Its carboxylic acid group, in the presence of the chloride counter-ion, can be activated to form a reactive ester that readily conjugates with primary amine groups on the surface of nanoparticles. This covalent labeling strategy ensures high stability of the fluorescent tag, preventing premature dye leakage that could lead to misinterpretation of biodistribution data.[2][3]

Key Properties of CY5.5:

PropertyValueReference
Excitation Maximum~675 nm[3]
Emission Maximum~694 nm[3]
Molecular Weight619.2 g/mol [4]

Experimental Protocols

Nanoparticle Labeling with this compound using EDC/NHS Chemistry

This protocol describes the covalent conjugation of this compound to nanoparticles possessing surface amine groups using the carbodiimide (B86325) crosslinker chemistry.

Materials:

  • Nanoparticles with surface amine groups (e.g., PLGA-PEG-NH2, Chitosan nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification supplies (e.g., dialysis membrane with appropriate molecular weight cut-off, centrifugal filter units, or size exclusion chromatography column)

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in a suitable buffer, such as MES buffer (pH 6.0) or PBS (pH 7.4).

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:2:5 (CY5.5:EDC:NHS).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature in the dark.

  • Conjugation Reaction:

    • Add the activated CY5.5-NHS ester solution to the nanoparticle dispersion. The molar ratio of CY5.5-NHS ester to nanoparticles will need to be optimized depending on the desired degree of labeling.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Remove unconjugated dye and reaction byproducts.

    • Dialysis: Dialyze the nanoparticle solution against PBS (pH 7.4) for 24-48 hours with frequent buffer changes.

    • Centrifugal Filtration: Use centrifugal filter units with an appropriate molecular weight cut-off to wash the nanoparticles with PBS.

    • Size Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column to separate the labeled nanoparticles from smaller molecules.

Characterization of CY5.5-Labeled Nanoparticles

Thorough characterization is crucial to ensure the quality and consistency of the labeled nanoparticles.

2.2.1. Physicochemical Characterization:

  • Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Determined by Laser Doppler Velocimetry to assess surface charge.

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

2.2.2. Quantification of Labeling Efficiency:

  • Prepare a standard curve of known concentrations of free this compound in a suitable solvent.

  • Measure the fluorescence intensity of the purified CY5.5-labeled nanoparticle solution using a fluorescence spectrophotometer or plate reader at the excitation and emission maxima of CY5.5.

  • Lyse a known concentration of the labeled nanoparticles to release the conjugated dye.

  • Quantify the amount of conjugated CY5.5 by comparing the fluorescence intensity to the standard curve.

  • Calculate the labeling efficiency as: (Mass of conjugated CY5.5 / Initial mass of CY5.5 used) x 100%

In Vitro Drug Release Study

This protocol assesses the release of a therapeutic agent from the CY5.5-labeled nanoparticles.

Materials:

  • Drug-loaded CY5.5-labeled nanoparticles

  • Release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)

  • Dialysis membrane or centrifugal filter devices

  • Analytical method for drug quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

  • Place a known amount of the drug-loaded CY5.5-labeled nanoparticles into a dialysis bag or the upper chamber of a centrifugal filter device.

  • Immerse the dialysis bag or place the filter device in a known volume of release buffer maintained at 37°C with gentle agitation.

  • At predetermined time points, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a validated analytical method.

  • Calculate the cumulative percentage of drug release over time.

Cellular Uptake and Cytotoxicity Assays

2.4.1. Cellular Uptake by Flow Cytometry:

  • Seed cells (e.g., cancer cell line relevant to the drug) in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of CY5.5-labeled nanoparticles for a defined period (e.g., 2, 4, 24 hours).

  • Wash the cells with PBS to remove non-internalized nanoparticles.

  • Harvest the cells and resuspend them in FACS buffer.

  • Analyze the fluorescence intensity of the cells using a flow cytometer in the appropriate channel for CY5.5. The mean fluorescence intensity (MFI) corresponds to the level of nanoparticle uptake.[3][5]

2.4.2. Cytotoxicity Assay (MTT Assay):

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with a serial dilution of drug-loaded CY5.5-labeled nanoparticles and control formulations (e.g., free drug, blank nanoparticles).

  • After a predetermined incubation period (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the half-maximal inhibitory concentration (IC50).[6][7]

In Vivo Biodistribution Imaging

This protocol outlines the use of an in vivo imaging system (IVIS) to track the biodistribution of CY5.5-labeled nanoparticles in a small animal model.[8][9]

Materials:

  • Tumor-bearing animal model (e.g., nude mice with subcutaneous xenografts)

  • CY5.5-labeled nanoparticles

  • In Vivo Imaging System (IVIS) equipped with appropriate filters for CY5.5

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Administer the CY5.5-labeled nanoparticles to the animals via the desired route (e.g., intravenous injection).

  • At various time points post-injection (e.g., 1, 4, 8, 24, 48 hours), anesthetize the animals and place them in the IVIS chamber.

  • Acquire fluorescence images using the appropriate excitation and emission filters for CY5.5.

  • After the final imaging time point, euthanize the animals and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart, brain).

  • Arrange the excised organs and tumor in the IVIS chamber and acquire ex vivo fluorescence images to confirm and quantify the in vivo findings.

  • Analyze the images to determine the fluorescence intensity in the tumor and organs, which correlates with the accumulation of nanoparticles.

Data Presentation

Table 1: Physicochemical Properties of CY5.5-Labeled Nanoparticles

Nanoparticle TypeSize (nm)PDIZeta Potential (mV)Labeling Efficiency (%)Reference
PLGA120 ± 5< 0.2-22 ± 3~70[10]
Chitosan-Dextran34 - 42N/A+11 to +29N/A[10]
Iron Oxide35 ± 2N/A-25.13N/A[11]

Table 2: In Vitro Drug Release from Labeled Nanoparticles

Nanoparticle FormulationpHTime (h)Cumulative Release (%)Reference
Doxorubicin-loaded PLGA-NPs7.424~30[12]
Doxorubicin-loaded PLGA-NPs5.524~60[12]
Paclitaxel-loaded HA-NPs7.448~55[2]

Table 3: Cellular Uptake of CY5.5-Labeled Nanoparticles

Cell LineNanoparticle TypeIncubation Time (h)Uptake (Relative MFI)Reference
RAW 264.7TPCD NP2~150[13]
BxPC-3Mithramycin-NPs2~2500[12]
MIA Paca-2Mithramycin-NPs2~1800[12]

Table 4: Cytotoxicity of Drug-Loaded Nanoparticles

Cell LineNanoparticle FormulationIC50 (µg/mL)Reference
HeLaPt/TiO2 NPs53.74[7]
DU-145Pt/TiO2 NPs75.07[7]
BT474DOX@PD NPs~0.042 (mg/mL)[14]

Table 5: In Vivo Biodistribution of CY5.5-Labeled Nanoparticles (% Injected Dose/gram tissue)

Organ/TissueHA-NPs (24h)TCL-SPIONs (24h)Reference
Tumor~12~5[2][15]
Liver~15~30[2][15]
Spleen~8~15[2][15]
Kidneys~3~10[2][15]
Lungs~2~5[2][15]

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Nanoparticle Preparation & Labeling cluster_char Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies NP_Prep Nanoparticle Synthesis Labeling This compound Labeling (EDC/NHS) NP_Prep->Labeling Purification Purification Labeling->Purification PhysicoChem Size, PDI, Zeta Potential, & Morphology Purification->PhysicoChem Label_Quant Labeling Efficiency Quantification Purification->Label_Quant Drug_Release Drug Release Assay Label_Quant->Drug_Release Cell_Uptake Cellular Uptake (Flow Cytometry) Label_Quant->Cell_Uptake Cytotoxicity Cytotoxicity Assay (MTT) Label_Quant->Cytotoxicity Biodistribution Biodistribution Imaging (IVIS) Cytotoxicity->Biodistribution

Caption: Experimental workflow for labeling nanoparticles with this compound and subsequent evaluation.

Enhanced Permeability and Retention (EPR) Effect Signaling Pathway

G Tumor Solid Tumor Vessels Leaky Tumor Vasculature Tumor->Vessels Angiogenesis Lymphatics Impaired Lymphatic Drainage Tumor->Lymphatics Accumulation Nanoparticle Accumulation in Tumor Interstitium Vessels->Accumulation Lymphatics->Accumulation NPs CY5.5-Labeled Nanoparticles in Circulation NPs->Vessels Extravasation Drug_Release Drug Release Accumulation->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect G NP CY5.5-Labeled Nanoparticle Membrane Cell Membrane NP->Membrane Binding Endocytosis Endocytosis (e.g., Clathrin-mediated) Membrane->Endocytosis Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Lysosome Lysosome (Low pH) Late_Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Target Intracellular Target (e.g., DNA, Mitochondria) Drug_Release->Target

References

Application Notes and Protocols for CY5.5 in Single-Molecule FRET Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful biophysical technique for measuring intramolecular and intermolecular distances in the 1-10 nanometer range. This method allows for the real-time observation of conformational dynamics and binding events of individual biomolecules. The choice of fluorescent dyes is critical for successful smFRET experiments. CY5.5, a near-infrared fluorescent dye, is a valuable tool in the smFRET toolkit, particularly as an acceptor in multi-color FRET systems. This document provides detailed application notes and protocols for the use of CY5.5 in smFRET experiments, with a focus on labeling strategies, experimental workflows, and data interpretation.

While CY5.5-COOH chloride is a reactive form of the dye, its high reactivity and susceptibility to hydrolysis in aqueous buffers make it challenging for labeling proteins and nucleic acids directly in a controlled manner. A more stable and commonly used alternative for labeling primary amines is CY5.5 NHS ester. This document will provide a detailed protocol for labeling with CY5.5 NHS ester and discuss the chemical considerations for using this compound.

Quantitative Data Presentation

The photophysical properties of CY5.5 are crucial for designing and interpreting smFRET experiments. The following table summarizes key quantitative data for CY5.5.

PropertyValueNotes
Excitation Maximum (λex)~675-683 nmThe exact maximum can vary slightly depending on the solvent and conjugation partner.
Emission Maximum (λem)~694-710 nmThe exact maximum can vary slightly depending on the solvent and conjugation partner.
Molar Extinction Coefficient~209,000 - 250,000 M⁻¹cm⁻¹ at λexHigh extinction coefficient contributes to bright fluorescence.
Fluorescence Quantum Yield~0.20 - 0.28In aqueous solution. The quantum yield can be influenced by the local environment and conjugation to a biomolecule.[1]
Förster Radius (R₀)~5.9 - 6.2 nm (with Cy3 as donor)The Förster radius is the distance at which FRET efficiency is 50%. This value is dependent on the donor dye and experimental conditions.
Photobleaching LifetimeVariableHighly dependent on laser power, oxygen scavenging system, and the local molecular environment. Can be enhanced with photostabilizers.

Experimental Protocols

This protocol describes the labeling of primary amines (N-terminus and lysine (B10760008) side chains) in proteins with CY5.5 NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.

  • CY5.5 NHS ester (stored desiccated at -20°C).

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.

  • Purification column (e.g., Sephadex G-25) or dialysis cassette.

  • Spectrophotometer.

Procedure:

  • Protein Preparation: Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and other nucleophiles. If necessary, exchange the buffer using a desalting column or dialysis.

  • Dye Preparation: Immediately before use, dissolve the CY5.5 NHS ester in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 using the labeling buffer.

    • Add a 5- to 20-fold molar excess of the CY5.5 NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.

    • Alternatively, perform dialysis against a large volume of the storage buffer.

  • Determination of Labeling Efficiency:

    • Measure the absorbance of the purified, labeled protein at 280 nm (for the protein) and at the excitation maximum of CY5.5 (~678 nm).

    • Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of the dye at 280 nm. The correction factor (CF₂₈₀) for CY5.5 is approximately 0.05 (A₂₈₀,corr = A₂₈₀ - A₆₇₈ * 0.05).

    • Calculate the dye concentration using the Beer-Lambert law with the molar extinction coefficient of CY5.5.

    • The degree of labeling (DOL) is the molar ratio of the dye to the protein.

This compound is an acyl chloride. Acyl chlorides are highly reactive towards nucleophiles, including the primary amines of proteins and water.

  • Reactivity: In an aqueous environment, the hydrolysis of the acyl chloride to the much less reactive carboxylic acid is a major competing reaction. This can lead to low labeling efficiency.

  • Protocol Modification: A potential strategy to use this compound for labeling would involve:

    • Dissolving the this compound in an anhydrous organic solvent miscible with water (e.g., DMF or DMSO).

    • Adding the dye solution to the protein solution at a slightly alkaline pH (e.g., 8.0-9.0) with rapid mixing. The reaction should be carried out at a low temperature (e.g., 4°C) to minimize hydrolysis.

    • This procedure would require significant optimization of the reaction conditions (pH, temperature, reaction time, and dye-to-protein ratio) to achieve acceptable labeling.

Due to these challenges, CY5.5 NHS ester is the recommended reagent for labeling primary amines on biomolecules for smFRET experiments.

Mandatory Visualizations

Three_Color_smFRET cluster_0 Biomolecule with Three Fluorophores cluster_1 Detection Donor Donor (e.g., Cy3) Acceptor1 Acceptor 1 (e.g., Cy5) Donor->Acceptor1 FRET 1 Acceptor2 Acceptor 2 (e.g., Cy5.5) Donor->Acceptor2 FRET 2 Donor_Em Donor Emission Donor->Donor_Em Fluorescence Acceptor1_Em Acceptor 1 Emission Acceptor1->Acceptor1_Em Fluorescence Acceptor2_Em Acceptor 2 Emission Acceptor2->Acceptor2_Em Fluorescence Laser Laser Excitation (Donor) Laser->Donor

Caption: A conceptual diagram of a three-color smFRET experiment.

smFRET_Workflow Start Start Labeling Biomolecule Labeling (e.g., with CY5.5 NHS ester) Start->Labeling Purification1 Purification of Labeled Biomolecule Labeling->Purification1 Immobilization Surface Immobilization of Labeled Biomolecule Purification1->Immobilization Microscopy TIRF Microscopy Data Acquisition Immobilization->Microscopy Data_Processing Raw Data Processing (Spot finding, intensity extraction) Microscopy->Data_Processing Analysis smFRET Data Analysis (FRET efficiency, dynamics) Data_Processing->Analysis Interpretation Biological Interpretation Analysis->Interpretation End End Interpretation->End

References

Application Notes and Protocols for Long-Term Live-Cell Imaging with CY5.5-COOH Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY5.5-COOH chloride is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family. Its emission in the NIR spectrum (~710 nm) makes it a valuable tool for live-cell imaging, as it minimizes autofluorescence from biological samples and allows for deeper tissue penetration.[1] The carboxylic acid group provides a site for potential conjugation, though the free acid form can also be used for cellular imaging. This document provides detailed application notes and protocols for the use of unconjugated this compound in long-term live-cell imaging experiments.

Properties of this compound

This compound possesses several key properties that make it suitable for fluorescence microscopy. A summary of its spectral and photophysical characteristics is provided in the table below.

PropertyValueReference
Excitation Maximum (λex) ~650 nm[2][3]
Emission Maximum (λem) ~710 nm[2][3]
Molar Extinction Coefficient Not explicitly found for COOH chloride, but related Cy5.5 dyes are in the range of 200,000 - 250,000 M⁻¹cm⁻¹
Quantum Yield Moderate to high, but can be environment-dependent
Solubility Soluble in organic solvents like DMSO and methanol[1]

Data Presentation: Performance Characteristics

For successful long-term live-cell imaging, the photostability and cytotoxicity of the fluorescent probe are critical parameters. The following tables summarize available data for CY5.5 and related cyanine dyes.

Photostability Data

The photostability of cyanine dyes can be influenced by the imaging medium, excitation intensity, and the local cellular environment. While direct, long-term photostability data for unconjugated this compound in live cells is limited, comparative studies with other dyes provide valuable insights.

DyeRelative PhotostabilityConditionsReference
Cy5 Less stableCompared to Alexa Fluor 647 in protein conjugates[3][4][5]
Cy5.5 Generally good, but can be susceptible to photobleaching with prolonged exposureIn various in vitro and in vivo imaging applications[6]
Alexa Fluor 647 More stableCompared to Cy5 in protein conjugates[3][4][5]

Note: The photostability of CY5.5 can be enhanced by using antifade reagents in the imaging medium.

Cytotoxicity Data

The cytotoxicity of cyanine dyes is concentration-dependent. It is crucial to determine the optimal, non-toxic concentration for each cell line and experimental duration.

DyeCell LineConcentrationViability/EffectReference
Heptamethine Cyanine Dyes (related to CY5.5) HeLa1-50 µMSignificant changes in cell viability after irradiation for some dyes[2][7]
Heptamethine Cyanine Dyes (related to CY5.5) Ovarian Cancer Cells (ES2)0.4–11 μMNo observed toxicity within 24 hours[8]
Unconjugated Cyanine Dyes General> 1 µMCan show preference for mitochondrial accumulation

It is highly recommended to perform a dose-response curve to determine the EC50 for your specific cell line and experimental conditions.

Experimental Protocols

General Workflow for Live-Cell Staining

The following diagram outlines the general workflow for staining live cells with this compound.

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging A Prepare Stock Solution (1-10 mM in DMSO) B Dilute to Working Concentration (e.g., 1-10 µM in serum-free medium) A->B C Incubate with Cells (30-60 min at 37°C) B->C D Wash Cells (2-3 times with warm PBS or imaging medium) C->D E Image Cells in Appropriate Medium (e.g., phenol (B47542) red-free medium with 10% FBS) D->E

General workflow for staining live cells with this compound.
Detailed Protocol for Staining Adherent Cells with this compound

This protocol is a general guideline and should be optimized for your specific cell type and experimental setup.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Serum-free cell culture medium

  • Complete cell culture medium (phenol red-free recommended for imaging)

  • Adherent cells cultured on a suitable imaging dish (e.g., glass-bottom dish)

Procedure:

  • Prepare a Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 1-10 mM.

    • Vortex thoroughly to ensure the dye is completely dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Culture adherent cells on an imaging dish to the desired confluency (typically 50-70%).

  • Prepare Working Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in warm, serum-free cell culture medium to a final working concentration. A starting concentration of 1-5 µM is recommended, but this should be optimized.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the diluted this compound working solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells 2-3 times with warm PBS or complete phenol red-free culture medium to remove any unbound dye.

  • Imaging:

    • Add fresh, warm, phenol red-free complete culture medium to the cells.

    • Proceed with long-term live-cell imaging using a fluorescence microscope equipped with appropriate filters for CY5.5 (Excitation: ~630-650 nm, Emission: ~670-720 nm).

Long-Term Imaging Considerations
  • Phototoxicity: Use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.[9]

  • Environmental Control: Maintain cells at 37°C and 5% CO₂ in a humidified chamber throughout the imaging experiment.

  • Imaging Medium: Use a phenol red-free medium to reduce background fluorescence. Consider using a specialized live-cell imaging solution for prolonged experiments.[9]

  • Focus Stability: Utilize an autofocus system to maintain focus over long periods.

Cellular Uptake and Potential Applications

Unconjugated carboxy-cyanine dyes are generally taken up by cells through endocytosis. The exact pathway can be cell-type dependent. Once inside the cell, these dyes may accumulate in acidic organelles such as lysosomes.

G cluster_extracellular Extracellular Space cluster_cellular Intracellular Space A This compound B Endocytic Vesicle A->B Endocytosis C Early Endosome B->C D Late Endosome C->D E Lysosome (Accumulation) D->E

Proposed pathway for cellular uptake and trafficking of this compound.

Due to its potential accumulation in the endo-lysosomal pathway, this compound can be explored for applications such as:

  • Tracking Endocytosis: The internalization of the dye can be monitored over time to study the dynamics of endocytic processes.

  • Lysosomal Staining: The accumulation in lysosomes can be used to visualize these organelles in live cells. However, it is important to verify the co-localization with known lysosomal markers.

  • General Cytoplasmic Staining: Depending on the cell type and experimental conditions, the dye may also provide a general stain of the cytoplasm.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal Inefficient dye loadingOptimize dye concentration and incubation time. Ensure the stock solution is properly prepared and stored.
Incorrect filter setVerify that the excitation and emission filters are appropriate for CY5.5.
High Background Incomplete removal of unbound dyeIncrease the number and duration of washing steps.
Phenol red in the mediumUse phenol red-free imaging medium.
Rapid Photobleaching High laser power or long exposureReduce laser power and exposure time. Use an anti-fade reagent if compatible with live-cell imaging.
Cell Death/Stress Dye cytotoxicityPerform a toxicity assay to determine the optimal non-toxic concentration. Reduce the incubation time with the dye.
PhototoxicityMinimize light exposure by reducing laser power, exposure time, and frequency of image acquisition.[9]

Conclusion

This compound is a promising near-infrared dye for long-term live-cell imaging. Its utility is dependent on careful optimization of staining conditions to ensure sufficient signal while minimizing cytotoxicity and phototoxicity. By following the provided protocols and considering the potential applications and troubleshooting advice, researchers can effectively employ this dye to visualize dynamic cellular processes over extended periods.

References

Application Notes and Protocols for CY5.5-COOH Chloride in Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CY5.5-COOH Chloride for Fluorescent Western Blotting

This compound is a near-infrared (NIR) fluorescent dye that offers significant advantages for Western blotting applications. Its emission in the NIR spectrum (typically around 710 nm) minimizes background autofluorescence from biological samples and blotting membranes, leading to a higher signal-to-noise ratio and enhanced sensitivity. This makes it particularly well-suited for the detection of low-abundance proteins. Furthermore, the broad dynamic range and signal stability of fluorescent detection with dyes like CY5.5 enable accurate protein quantification and multiplexing capabilities, allowing for the simultaneous detection of multiple targets on the same blot.

Unlike amine-reactive dyes (e.g., NHS esters), this compound possesses a carboxylic acid group that requires activation to be conjugated to the primary amines (e.g., lysine (B10760008) residues) of an antibody. This is typically achieved through a two-step reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This chemistry converts the carboxylic acid into a more stable, amine-reactive NHS ester, which then readily couples to the antibody.

These application notes provide a detailed protocol for the conjugation of this compound to primary or secondary antibodies and their subsequent use in fluorescent Western blotting.

Key Advantages of CY5.5 in Western Blotting:

  • High Sensitivity: The near-infrared fluorescence results in low background noise, enabling the detection of picogram levels of target protein.

  • Quantitative Analysis: Fluorescent signals are directly proportional to the amount of target protein, allowing for accurate quantification over a wide linear dynamic range.[1][2]

  • Multiplexing Capability: The distinct spectral properties of CY5.5 allow for its use in multi-color Western blotting, enabling the simultaneous detection of multiple proteins on the same membrane.[1][2]

  • Signal Stability: The fluorescent signal is more stable than the transient signal produced in chemiluminescent detection, allowing for repeated imaging and archival of blots.

Data Presentation

Table 1: Properties of this compound

PropertyValue
Excitation Maximum~650 nm
Emission Maximum~710 nm
Molecular WeightVaries by manufacturer, typically ~700-800 g/mol
Reactive GroupCarboxylic Acid
Required ActivatorsEDC and NHS (or Sulfo-NHS)

Table 2: Recommended Reagent Concentrations for Antibody Conjugation

ReagentMolar Excess (relative to Antibody)Recommended Concentration Range
This compound10-20x1-10 mg/mL in DMSO or DMF
EDC20-50x10-50 mM in activation buffer
NHS or Sulfo-NHS50-100x20-100 mM in activation buffer
Antibody-1-5 mg/mL in amine-free buffer

Table 3: Typical Parameters for Fluorescent Western Blotting

StepParameterRecommended Value/Range
BlockingBlocking BufferCommercial NIR blocking buffer or 5% BSA in TBS-T
Incubation Time1 hour at room temperature
Primary Antibody IncubationDilution1:1000 - 1:5000 (optimize for each antibody)
Incubation TimeOvernight at 4°C or 1-2 hours at room temperature
Secondary Antibody IncubationDilution1:10,000 - 1:20,000 (if using a labeled secondary)
Incubation Time1 hour at room temperature (in the dark)
Washing StepsBufferTBS-T (0.1% Tween-20)
Duration3 x 5-10 minutes
ImagingExcitation Wavelength~650 nm
Emission Filter~710 nm

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the activation of the carboxylic acid group on this compound using EDC and NHS and its subsequent conjugation to the primary amines of an antibody.

Materials:

  • This compound

  • Antibody (primary or secondary) in an amine-free buffer (e.g., PBS or MES)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 1X PBS (Phosphate Buffered Saline), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer at a concentration of 1-5 mg/mL. If the antibody solution contains Tris or other amine-containing buffers, it must be exchanged into an amine-free buffer like PBS or MES using a desalting column or dialysis.

    • If the antibody solution contains stabilizers like BSA, it should be purified prior to conjugation.

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.

    • Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer (0.1 M MES, pH 6.0) at concentrations of 100 mM each.

    • In a microcentrifuge tube, combine the this compound solution with the EDC and NHS solutions. A typical molar ratio is 1:2:2 (Dye:EDC:NHS). For example, for a 10-fold molar excess of dye to antibody, you would use a 20-fold molar excess of EDC and NHS.

    • Incubate the activation reaction for 15-30 minutes at room temperature, protected from light.

  • Conjugation to Antibody:

    • Add the activated CY5.5-NHS ester solution to the antibody solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer (PBS) if necessary.

    • Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.

  • Quenching the Reaction:

    • Add Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench the reaction by reacting with any unreacted dye.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled antibody from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) or by dialysis against PBS.

    • Collect the fractions containing the purified, labeled antibody. The labeled antibody will be in the first colored fractions to elute from the column.

  • Characterization of the Conjugate (Optional but Recommended):

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody molecule. This can be calculated using the following formula after measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~650 nm (for CY5.5).

      • DOL = (A_dye * ε_protein) / ((A_280 - (A_dye * CF)) * ε_dye)

      • Where:

        • A_dye is the absorbance at the dye's maximum absorption wavelength.

        • ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

        • A_280 is the absorbance at 280 nm.

        • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀/Aₘₐₓ).

        • ε_dye is the molar extinction coefficient of CY5.5 at its maximum absorption wavelength.

    • An optimal DOL is typically between 2 and 6 for most applications.

  • Storage:

    • Store the purified CY5.5-labeled antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage. Add a cryoprotectant like glycerol (B35011) to a final concentration of 50% for frozen storage. Protect from light.

Protocol 2: Fluorescent Western Blotting with a CY5.5-Labeled Antibody

Materials:

  • CY5.5-labeled antibody (from Protocol 1)

  • Protein samples and SDS-PAGE gels

  • Transfer buffer and blotting membrane (e.g., low-fluorescence PVDF)

  • Blocking buffer (e.g., commercial NIR blocking buffer or 5% BSA in TBS-T)

  • Wash buffer: TBS-T (Tris-Buffered Saline with 0.1% Tween-20)

  • NIR-compatible imaging system

Procedure:

  • SDS-PAGE and Protein Transfer:

    • Separate your protein samples by SDS-PAGE.

    • Transfer the separated proteins to a low-fluorescence PVDF membrane.

  • Membrane Blocking:

    • Block the membrane with an appropriate blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • If you have labeled your primary antibody with CY5.5, dilute it in the blocking buffer to the optimized concentration (typically 1:1000 to 1:5000).

    • Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Secondary Antibody Incubation (if a labeled secondary is used):

    • If you are using an unlabeled primary antibody, incubate the membrane with a CY5.5-labeled secondary antibody diluted in blocking buffer (typically 1:10,000 to 1:20,000) for 1 hour at room temperature, protected from light.

    • Wash the membrane as in step 4.

  • Imaging:

    • Image the blot using a near-infrared imaging system with the appropriate excitation and emission filters for CY5.5 (excitation ~650 nm, emission ~710 nm).

  • Data Analysis:

    • Quantify the band intensities using the software provided with the imaging system. The signal intensity is proportional to the amount of protein.

Mandatory Visualizations

Antibody_Conjugation_Workflow cluster_activation Dye Activation cluster_conjugation Antibody Conjugation cluster_purification Purification & Analysis CY5.5-COOH CY5.5-COOH Activated_Dye CY5.5-NHS Ester CY5.5-COOH->Activated_Dye Activation EDC_NHS EDC + NHS EDC_NHS->Activated_Dye Conjugated_Ab CY5.5-Antibody Activated_Dye->Conjugated_Ab Coupling Antibody Antibody (-NH2) Antibody->Conjugated_Ab Purification Purification (Column or Dialysis) Conjugated_Ab->Purification Final_Product Purified CY5.5-Ab Purification->Final_Product

Caption: Workflow for this compound antibody conjugation.

Western_Blot_Signaling_Pathway Protein_Separation 1. SDS-PAGE Transfer 2. Membrane Transfer Protein_Separation->Transfer Blocking 3. Blocking Transfer->Blocking Primary_Ab 4. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 5. CY5.5-Secondary Ab Incubation Primary_Ab->Secondary_Ab Imaging 6. NIR Imaging (Ex: ~650nm, Em: ~710nm) Secondary_Ab->Imaging Quantification 7. Data Analysis & Quantification Imaging->Quantification

Caption: Fluorescent Western blotting experimental workflow.

Troubleshooting

Table 4: Common Issues and Solutions

IssuePossible CauseSuggested Solution
Low or No Signal Low degree of labeling (DOL)Optimize conjugation reaction with a higher dye:antibody ratio.
Inefficient antibody-antigen bindingEnsure the labeled antibody is still functional. Test with a dot blot.
Insufficient antibody concentrationIncrease the concentration of the labeled antibody during incubation.
Photobleaching of the dyeProtect the labeled antibody and blot from light during incubation and storage.
High Background Insufficient blockingIncrease blocking time or use a different blocking agent.
Inadequate washingIncrease the number and duration of wash steps.
Non-specific antibody bindingOptimize antibody dilution. Use highly cross-adsorbed secondary antibodies if applicable.
Aggregation of the labeled antibodyCentrifuge the antibody solution before use to remove any aggregates.
Inaccurate Quantification Signal saturationEnsure that the signal is within the linear range of the detector. Reduce the amount of protein loaded or the antibody concentration.
Inconsistent loadingUse a loading control and normalize the signal of the target protein to the loading control.

References

Application Notes: Staining Protocols for CY5.5-COOH Chloride in Tissue Sections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CY5.5-COOH Chloride

This compound is a near-infrared (NIR) fluorescent dye that offers significant advantages for tissue section staining and bioimaging.[1][2][3][4] Its fluorescence in the NIR spectrum (excitation ~673 nm, emission ~707 nm) minimizes background interference from tissue autofluorescence, which is common in the visible spectrum, and allows for deeper tissue penetration of light.[4][5][6] The carboxylic acid (-COOH) functional group on the CY5.5 molecule allows for its covalent conjugation to primary amine groups present on biomolecules such as antibodies, peptides, or other proteins.[7][8] This property makes it an excellent tool for developing targeted fluorescent probes for immunohistochemistry (IHC) and immunofluorescence (IF) applications, enabling the precise visualization of specific cellular and tissue components.[4][9]

This document provides detailed protocols for the activation of this compound and its subsequent conjugation to antibodies for use in immunofluorescent staining of tissue sections. An exploratory protocol for direct tissue staining is also included, though it should be noted that the primary application of this dye is as a labeling reagent for targeted probes.

Data Presentation

Table 1: Spectral and Physicochemical Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~673 nm
Emission Maximum (λem)~707 nm
Molecular Weight~619.3 g/mol
SolubilityDMSO, DMF, DCM
Reactive GroupCarboxylic Acid (-COOH)[7][8]
Primary ApplicationCovalent labeling of amine-containing molecules[9]

Experimental Protocols

Protocol 1: Activation of this compound using EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group on CY5.5-COOH to form a more stable and amine-reactive N-hydroxysuccinimide (NHS) ester. This is a crucial first step for conjugating the dye to a primary amine on a target molecule.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous applications)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Procedure:

  • Prepare CY5.5-COOH Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • Prepare EDC and NHS/Sulfo-NHS Solutions: Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A typical molar excess is 1.5-2.0 fold over the dye.

  • Activation Reaction: In a light-protected microcentrifuge tube, mix the CY5.5-COOH solution with the EDC and NHS/Sulfo-NHS solutions. The reaction volume should be kept as small as possible.

  • Incubation: Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing. The resulting solution contains the activated CY5.5-NHS ester, which is now ready for conjugation to an amine-containing molecule.

Protocol 2: Conjugation of Activated CY5.5-COOH to an Antibody

This protocol details the conjugation of the activated CY5.5-NHS ester to a primary antibody.

Materials:

  • Activated CY5.5-NHS ester solution (from Protocol 1)

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody in the Coupling Buffer at a concentration of 1-5 mg/mL.

  • Conjugation Reaction: Add the activated CY5.5-NHS ester solution to the antibody solution. The molar ratio of dye to antibody may need to be optimized, but a starting point of 5-10 fold molar excess of the dye is recommended.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle rotation, protected from light.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unconjugated dye by passing the solution through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~673 nm (for CY5.5).

Protocol 3: Immunofluorescence Staining of Tissue Sections with CY5.5-Conjugated Antibody

This protocol outlines the use of the CY5.5-conjugated antibody for staining either paraffin-embedded or frozen tissue sections.

Materials:

  • CY5.5-conjugated antibody (from Protocol 2)

  • Tissue sections on slides (paraffin-embedded or frozen)

  • Deparaffinization reagents (for paraffin (B1166041) sections): Xylene or equivalent, graded ethanol (B145695) series

  • Antigen Retrieval Buffer (for paraffin sections): e.g., Citrate buffer (10 mM, pH 6.0)

  • Fixation Buffer (for frozen sections): 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 5% normal serum (from the same species as the secondary antibody if used, or BSA) in PBS

  • Wash Buffer: PBS with 0.05% Tween-20

  • Nuclear Counterstain (optional): DAPI or Hoechst stain

  • Antifade Mounting Medium

Procedure for Paraffin-Embedded Sections:

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%), and finally in distilled water.

  • Antigen Retrieval: Heat slides in Antigen Retrieval Buffer (e.g., in a microwave or pressure cooker) as required for the specific antibody and antigen. Allow to cool.

  • Permeabilization: Incubate sections in Permeabilization Buffer for 10-15 minutes.

  • Blocking: Block non-specific binding by incubating sections in Blocking Buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Incubate sections with the CY5.5-conjugated primary antibody (diluted in Blocking Buffer) overnight at 4°C in a humidified chamber.[8]

  • Washing: Wash slides three times for 5 minutes each with Wash Buffer.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI.

  • Mounting: Mount coverslips using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope equipped with appropriate filters for CY5.5 (Excitation: ~650-680 nm, Emission: ~700-720 nm).

Procedure for Frozen Sections:

  • Fixation: Fix air-dried sections with Fixation Buffer for 15-20 minutes at room temperature.

  • Washing: Wash slides three times with PBS.

  • Permeabilization, Blocking, and Staining: Follow steps 3-9 from the paraffin-embedded section protocol.

Protocol 4 (Exploratory): Direct Staining of Tissue Sections with Activated CY5.5-COOH

Disclaimer: This is an exploratory protocol. CY5.5-COOH lacks inherent tissue specificity, and this method will likely result in non-specific labeling of amine groups throughout the tissue. Optimization is critical.

Materials:

  • Activated CY5.5-NHS ester solution (from Protocol 1)

  • Deparaffinized and rehydrated or fixed frozen tissue sections

  • Amine-free buffer (e.g., MES or HEPES buffer, pH 7.5-8.5)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20

  • Antifade Mounting Medium

Procedure:

  • Tissue Preparation: Prepare tissue sections as described in Protocol 3 (up to the blocking step, but do not block).

  • Staining: Incubate the tissue sections with the freshly activated CY5.5-NHS ester solution (diluted in an amine-free buffer) for 1-2 hours at room temperature in the dark.

  • Washing: Wash the slides extensively with Wash Buffer (5-6 times for 5 minutes each) to remove unbound dye.

  • Quenching: Incubate with Quenching Solution for 30 minutes to inactivate any remaining reactive dye.

  • Final Washes: Wash again with Wash Buffer (3 times for 5 minutes each).

  • Mounting and Imaging: Mount and image as described in Protocol 3.

Visualizations

experimental_workflow cluster_activation Protocol 1: Dye Activation cluster_conjugation Protocol 2: Antibody Conjugation cluster_staining Protocol 3: Tissue Staining A1 CY5.5-COOH A3 Activated CY5.5-NHS Ester A1->A3 Activation (15-30 min) A2 EDC + NHS A2->A3 B2 CY5.5-Antibody Conjugate A3->B2 Conjugation (2-4h or O/N) B1 Primary Antibody B1->B2 B3 Purification (Size Exclusion) B2->B3 Quenching B4 Purified CY5.5-Ab B3->B4 C4 Incubate with CY5.5-Ab B4->C4 C1 Tissue Section (Paraffin or Frozen) C2 Deparaffinize & Antigen Retrieve C1->C2 C3 Block C2->C3 C3->C4 C5 Wash & Mount C4->C5 C6 NIR Fluorescence Microscopy C5->C6

Caption: Experimental workflow for CY5.5-antibody conjugation and immunofluorescence.

EGFR_signaling_pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Recruits & Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf Activates AKT AKT PI3K->AKT MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to mTOR mTOR AKT->mTOR mTOR->Nucleus Signals to Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

References

CY5.5-COOH Chloride: A Versatile Fluorophore for High-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CY5.5-COOH chloride is a near-infrared (NIR) cyanine (B1664457) dye that has emerged as a valuable tool for biological imaging, particularly in the realm of high-resolution microscopy. Its favorable photophysical properties, including high molar absorptivity, good quantum yield, and amenability to photoswitching, make it a suitable candidate for techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy. This document provides detailed application notes and protocols for the use of this compound in these advanced imaging modalities, targeted towards researchers, scientists, and drug development professionals.

Photophysical and Photoswitching Properties

The performance of a fluorophore in super-resolution microscopy is dictated by its photophysical characteristics. For STORM, key parameters include the number of photons emitted per switching event, the on/off duty cycle (the fraction of time the molecule is in the fluorescent "on" state), and overall photostability. For STED, high photostability and efficient stimulated emission depletion are crucial.

PropertyValueTechnique RelevanceReference
Excitation Maximum (λex)~675 nmSTORM, STED
Emission Maximum (λem)~694 nmSTORM, STED
Molar Extinction Coefficient> 200,000 M⁻¹cm⁻¹General Fluorescence
Fluorescence Quantum YieldModerate to HighGeneral Fluorescence
Photon Yield per Switching Event (in STORM buffer)~6,000 photonsSTORM[1]
On/Off Duty Cycle (in STORM buffer)~0.007STORM[1]
PhotostabilityModerate, can be enhanced with additivesSTORM, STED

Note: The exact photophysical properties can vary depending on the local environment, including solvent, pH, and the presence of quenching or enhancing agents.

Application in Stochastic Optical Reconstruction Microscopy (STORM)

STORM is a single-molecule localization microscopy (SMLM) technique that relies on the stochastic activation and subsequent localization of individual fluorophores to reconstruct a super-resolved image. CY5.5, like other cyanine dyes, can be induced to photoswitch between a fluorescent "on" state and a dark "off" state in the presence of a specific imaging buffer, typically containing a primary thiol.[1]

Key Considerations for CY5.5 in STORM:
  • High Photon Yield: CY5.5 exhibits a high photon yield per switching event, which is crucial for achieving high localization precision.[1]

  • Duty Cycle: It has a relatively high duty cycle compared to other STORM dyes like Alexa Fluor 647.[1] A higher duty cycle means that a larger fraction of molecules are in the "on" state at any given time, which can limit the achievable labeling density for resolving fine structures.

  • Imaging Buffer: The composition of the imaging buffer is critical for efficient photoswitching. A standard STORM buffer for cyanine dyes includes an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) and a primary thiol such as β-mercaptoethanol (BME) or mercaptoethylamine (MEA). The thiol facilitates the transition to the dark state.

Experimental Workflow for STORM Imaging

STORM_Workflow cluster_prep Sample Preparation cluster_imaging STORM Imaging cluster_analysis Data Analysis labeling Labeling of Target (e.g., Antibody Conjugation) mounting Sample Mounting and Immobilization labeling->mounting buffer Addition of STORM Imaging Buffer mounting->buffer acquisition Image Acquisition: Stochastic Activation and Localization buffer->acquisition reconstruction Image Reconstruction acquisition->reconstruction analysis Data Analysis and Quantification reconstruction->analysis

Caption: Experimental workflow for STORM imaging.

Application in Stimulated Emission Depletion (STED) Microscopy

STED microscopy achieves super-resolution by using a second, donut-shaped laser beam to de-excite fluorophores at the periphery of the excitation focus, thereby narrowing the effective point spread function. The choice of fluorophore is critical for successful STED imaging.

Key Considerations for CY5.5 in STED:
  • Photostability: STED microscopy requires high laser powers for both excitation and depletion, which can lead to rapid photobleaching. While CY5.5's photostability is moderate, the use of antifade agents in the mounting medium is highly recommended.

  • Depletion Efficiency: The emission spectrum of the fluorophore must overlap with the wavelength of the STED depletion laser for efficient stimulated emission. CY5.5, with its emission maximum around 694 nm, is suitable for depletion with lasers in the far-red/near-infrared range (e.g., 750-780 nm).

  • Quantum Yield: A high fluorescence quantum yield is desirable to obtain a strong signal from the non-depleted molecules at the center of the focus.

Protocols

Protocol 1: Conjugation of this compound to Antibodies

This protocol describes the conjugation of this compound to primary antibodies for use in immunofluorescence-based super-resolution microscopy. The carboxylic acid group of the dye is activated to a reactive ester (e.g., N-hydroxysuccinimide (NHS) ester) which then reacts with primary amines on the antibody.

Materials:

  • This compound

  • Antibody to be labeled (in amine-free buffer, e.g., PBS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Storage Buffer: PBS with 0.1% BSA and 0.02% sodium azide

Procedure:

  • Activation of CY5.5-COOH (to be performed in a fume hood):

    • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO to a final concentration of 10 mg/mL each. A molar ratio of 1:1.2:1.5 (CY5.5-COOH:EDC:NHS) is recommended.

    • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Antibody Preparation:

    • Dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 8.3) to remove any amine-containing buffers or stabilizers.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Conjugation Reaction:

    • Slowly add the activated CY5.5-NHS ester solution to the antibody solution while gently stirring. A molar dye-to-antibody ratio of 5:1 to 10:1 is a good starting point for optimization.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with Storage Buffer.

    • Collect the fractions containing the fluorescently labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for CY5.5).

Conjugation_Workflow cluster_activation Dye Activation cluster_ab_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization dissolve Dissolve CY5.5-COOH, EDC, and NHS in DMF/DMSO incubate_act Incubate for 1-2 hours at RT dissolve->incubate_act mix Mix Activated Dye with Antibody incubate_act->mix dialyze Dialyze Antibody into Bicarbonate Buffer adjust_conc Adjust Concentration to 2-5 mg/mL dialyze->adjust_conc adjust_conc->mix incubate_conj Incubate for 2h at RT or overnight at 4°C mix->incubate_conj sec Size-Exclusion Chromatography incubate_conj->sec characterize Determine Degree of Labeling sec->characterize

Caption: Workflow for antibody conjugation with this compound.

Protocol 2: STORM Imaging of CY5.5-Labeled Structures

This protocol provides a general guideline for performing dSTORM imaging with CY5.5-labeled samples.

Materials:

  • CY5.5-labeled sample (e.g., cells with labeled antibodies)

  • STORM Imaging Buffer:

    • Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl

    • Buffer B: Buffer A with 10% (w/v) glucose

    • Oxygen Scavenging System:

      • Glucose oxidase (e.g., 1 mg/mL stock in Buffer A)

      • Catalase (e.g., 40 mg/mL stock in Buffer A)

    • Thiol: β-mercaptoethanol (BME) or mercaptoethylamine (MEA) (e.g., 1 M stock)

  • Microscope equipped for STORM (TIRF illumination, high-power lasers, sensitive camera)

Procedure:

  • Prepare the STORM Imaging Buffer (prepare fresh before imaging):

    • To 1 mL of Buffer B, add 10 µL of glucose oxidase stock and 10 µL of catalase stock.

    • Add the thiol to a final concentration of 10-100 mM (e.g., 10-100 µL of 1 M MEA). The optimal concentration may need to be determined empirically.

  • Sample Preparation for Imaging:

    • Mount the labeled sample on the microscope.

    • Replace the storage buffer with the freshly prepared STORM Imaging Buffer.

  • Image Acquisition:

    • Use a 647 nm or similar laser to excite the CY5.5 fluorophores and induce photoswitching.

    • Adjust the laser power to achieve a suitable density of single-molecule blinking events per frame.

    • Use a low-power 405 nm laser to photo-activate molecules back to the fluorescent state if necessary.

    • Acquire a long series of images (typically 10,000-100,000 frames) to capture a sufficient number of localization events.

  • Data Analysis:

    • Use appropriate software (e.g., ThunderSTORM, rapidSTORM) to localize the single-molecule events in each frame with sub-pixel precision.

    • Reconstruct the final super-resolution image from the accumulated localizations.

Signaling Pathway Visualization

The use of CY5.5-conjugated antibodies in super-resolution microscopy allows for the detailed visualization of signaling pathway components. For example, one could visualize the clustering of a receptor tyrosine kinase (RTK) upon ligand binding.

Signaling_Pathway cluster_pathway Receptor Tyrosine Kinase (RTK) Signaling cluster_imaging_app Super-Resolution Imaging Application Ligand Ligand RTK_mono RTK (Monomer) Ligand->RTK_mono Binding RTK_dimer RTK Dimer (Activated) RTK_mono->RTK_dimer Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., MAPK Pathway) RTK_dimer->Downstream STORM_imaging STORM Microscopy RTK_dimer->STORM_imaging Imaging Ab_Cy55 Anti-RTK Antibody conjugated with CY5.5 Ab_Cy55->RTK_dimer Labeling Visualization Visualization of RTK Clustering STORM_imaging->Visualization

Caption: Visualizing RTK clustering with CY5.5-STORM.

References

Application Notes and Protocols for In Vivo Cell Tracking Using CY5.5-COOH Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY5.5-COOH chloride is a near-infrared (NIR) fluorescent dye that is increasingly utilized for in vivo cell tracking studies. Its emission in the NIR spectrum (typically around 710 nm) allows for deep tissue penetration and minimizes interference from tissue autofluorescence, making it an ideal candidate for non-invasive imaging in small animals.[1] The carboxylic acid group provides a handle for conjugation to biomolecules, and its interaction with cellular membranes allows for the labeling of live cells for subsequent in vivo tracking. These application notes provide detailed protocols for cell labeling and in vivo imaging, alongside key quantitative data and visualizations to guide researchers in their experimental design.

Properties of this compound

This compound possesses excellent spectral properties, including a narrow absorption spectrum and high sensitivity and stability, making it suitable for bioimaging and disease diagnosis.[2]

PropertyValueReference
Excitation Maximum~675 nm[2]
Emission Maximum~710 nm[2]
Molecular WeightVaries by salt formN/A
SolubilitySoluble in organic solvents like DMSO and DMF[3]
Reactive GroupCarboxylic Acid

Experimental Protocols

Protocol 1: Activation of CY5.5-COOH and Labeling of Live Cells for In Vivo Tracking

This protocol describes a method for activating the carboxylic acid of CY5.5-COOH to facilitate its covalent conjugation to primary amine groups on the surface of live cells. This method is adapted from established protocols for labeling peptides with carboxy-functionalized dyes.[4]

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Serum-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cells of interest (e.g., cancer cells, stem cells, immune cells)

  • Hemocytometer or automated cell counter

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

    • Prepare a 100 mM stock solution of HBTU or HATU in anhydrous DMSO.

    • Prepare a 200 mM stock solution of DIEA in anhydrous DMSO.

  • Cell Preparation:

    • Culture cells to the desired confluence (typically 70-80%).

    • Harvest the cells using a non-enzymatic cell dissociation solution to minimize damage to cell surface proteins.

    • Wash the cells twice with sterile PBS by centrifugation (300 x g for 5 minutes).

    • Resuspend the cells in serum-free culture medium at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

  • Activation of CY5.5-COOH:

    • In a microcentrifuge tube, combine the following in order:

      • 10 µL of 10 mM CY5.5-COOH stock solution

      • 10 µL of 100 mM HBTU or HATU stock solution

      • 5 µL of 200 mM DIEA stock solution

    • Vortex the mixture briefly and incubate at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Cell Labeling:

    • Add the activated CY5.5-COOH solution to the cell suspension. The final concentration of the dye can be optimized, but a starting range of 5-25 µM is recommended for long-term tracking.[5]

    • Incubate the cells with the dye for 30-60 minutes at 37°C, protected from light. Gently mix the suspension every 15 minutes to ensure uniform labeling.

  • Washing:

    • After incubation, wash the labeled cells three times with sterile PBS to remove any unbound dye. Centrifuge at 300 x g for 5 minutes for each wash.

  • Cell Viability and Labeling Efficiency Assessment:

    • Determine cell viability using a trypan blue exclusion assay or a fluorescence-based viability kit.

    • Assess labeling efficiency using flow cytometry or fluorescence microscopy.

  • Preparation for In Vivo Injection:

    • Resuspend the final cell pellet in a sterile, pyrogen-free vehicle suitable for in vivo administration (e.g., PBS or serum-free medium) at the desired concentration for injection.

Protocol 2: In Vivo Imaging of CY5.5-Labeled Cells

Materials:

  • Animal model (e.g., nude mice)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (IVIS) or similar fluorescence imaging system equipped with appropriate filters for Cy5.5 (Excitation: ~640 nm, Emission: ~680-720 nm).

  • Labeled cells from Protocol 1.

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using a calibrated vaporizer with isoflurane.

    • Acquire a baseline fluorescence image of the animal before cell injection to determine the level of autofluorescence.

  • Cell Injection:

    • Inject the desired number of CY5.5-labeled cells into the animal via the desired route (e.g., intravenous, intraperitoneal, subcutaneous). A typical injection dose for peptides is 1-2 nmol per mouse, which can be adapted for cells based on labeling efficiency.[6]

  • In Vivo Imaging:

    • Place the anesthetized animal in the imaging chamber.

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the distribution and migration of the labeled cells.[6]

    • Use the imaging system software to quantify the fluorescence intensity in regions of interest (ROIs).

  • Ex Vivo Organ Analysis (Optional):

    • At the end of the experiment, euthanize the animal.

    • Dissect the major organs (e.g., liver, lungs, spleen, kidneys, tumor) and acquire ex vivo fluorescence images to confirm the biodistribution of the labeled cells.

Quantitative Data

The following tables summarize key quantitative parameters for the use of this compound in cell labeling and in vivo imaging.

Table 1: Recommended Parameters for Cell Labeling

ParameterRecommended RangeNotesReference
Dye Concentration 5 - 25 µMHigher concentrations for rapidly dividing cells or long-term studies.[5]
Incubation Time 30 - 60 minutesLonger incubation times may increase labeling but could also affect cell viability.[7]
Cell Density 1 x 10^6 - 1 x 10^7 cells/mLHigher densities can be used, but ensure adequate mixing for uniform labeling.[7]

Table 2: In Vivo Imaging Parameters for CY5.5

ParameterRecommended ValueNotesReference
Excitation Wavelength 615 - 665 nmOptimal wavelength may vary slightly depending on the imaging system.
Emission Wavelength 695 - 770 nm
Injection Dose 1 - 2 nmol (peptide equivalent)Adjust based on the number of labeled cells and labeling efficiency.[6]
Imaging Time Points 1, 4, 24, 48, 72 hours post-injectionTime points should be optimized based on the biological question and cell type.[6]

Visualizations

Cellular Uptake and Labeling Mechanism

The precise mechanism of cellular uptake for CY5.5-COOH can vary depending on the cell type and the specific form of the dye. For the activated form that reacts with cell surface amines, the primary mechanism is covalent bond formation. However, non-covalent interactions and endocytic pathways may also play a role. The following diagram illustrates a potential pathway.

G cluster_extracellular Extracellular Space cluster_cell Cell CY5_5_COOH CY5.5-COOH Activated_CY5_5 Activated CY5.5-Ester CY5_5_COOH->Activated_CY5_5 Activation Activator HBTU/HATU + DIEA Activator->Activated_CY5_5 Amine_Group Amine Group (-NH2) Activated_CY5_5->Amine_Group Covalent Bond Formation Cell_Membrane Cell Membrane Labeled_Cell Labeled Cell Amine_Group->Labeled_Cell

Caption: Activation and covalent labeling of cell surface amines.

Some studies suggest that cyanine (B1664457) dyes can be taken up by cells through various mechanisms, including endocytosis. The following diagram illustrates a generalized endocytic pathway.

G cluster_extracellular Extracellular Space cluster_cell Cell CY5_5 CY5.5-COOH Endocytosis Endocytosis CY5_5->Endocytosis Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Cytoplasm Cytoplasm Endosome->Cytoplasm Escape

Caption: Potential endocytic uptake pathway of CY5.5-COOH.

Experimental Workflow

The overall workflow for in vivo cell tracking using this compound is summarized in the following diagram.

G A Prepare Cell Suspension C Label Cells A->C B Activate CY5.5-COOH B->C D Wash Labeled Cells C->D E Inject Labeled Cells into Animal Model D->E F In Vivo Fluorescence Imaging E->F G Data Analysis (ROI Quantification) F->G H Ex Vivo Organ Imaging (Optional) F->H

Caption: Experimental workflow for in vivo cell tracking.

References

Application Notes and Protocols for Amine-Reactive Labeling with Cy5.5-COOH Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine 5.5 (Cy5.5) is a near-infrared (NIR) fluorescent dye widely utilized in biomedical research and drug development. Its emission spectrum in the NIR region minimizes background autofluorescence from biological tissues, enabling high-sensitivity in vivo imaging.[1] This document provides detailed application notes and protocols for the covalent labeling of biomolecules containing primary amines (e.g., proteins, antibodies, and peptides) using Cy5.5-COOH chloride. The protocols cover the activation of Cy5.5 carboxylic acid to its more reactive acyl chloride form, the conjugation reaction with amine-containing molecules, and the subsequent purification and characterization of the fluorescently labeled product.

The primary advantage of using the acyl chloride derivative of Cy5.5-COOH is its high reactivity towards primary amines, leading to the formation of a stable amide bond. This method provides an alternative to the more commonly used N-hydroxysuccinimide (NHS) ester chemistry.

Quantitative Data Summary

The spectral properties of Cy5.5 are essential for the quantitative analysis of labeled biomolecules. The following table summarizes the key quantitative data for Cy5.5.

PropertyValueReference
Maximum Excitation Wavelength (λ_max)~675 nm[2][3][4]
Maximum Emission Wavelength (λ_em)~694-710 nm[2][3][5]
Molar Extinction Coefficient (ε) at λ_max~250,000 M⁻¹cm⁻¹[2]
Correction Factor (CF₂₈₀ = A₂₈₀/A_max)~0.05[6][7]
Molecular Weight (Cy5.5-COOH)~619 g/mol

Experimental Protocols

Protocol 1: In Situ Generation of this compound

This protocol describes the conversion of Cy5.5 carboxylic acid (Cy5.5-COOH) to its more reactive acyl chloride form (Cy5.5-COCl) using thionyl chloride (SOCl₂). This step should be performed immediately before the labeling reaction.

Materials:

  • Cy5.5-COOH

  • Thionyl chloride (SOCl₂)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))

  • Inert gas (e.g., Argon or Nitrogen)

  • Glass reaction vial with a septum

Procedure:

  • In a clean, dry glass vial under an inert atmosphere, dissolve Cy5.5-COOH in the anhydrous aprotic solvent.

  • Slowly add a 2 to 5-fold molar excess of thionyl chloride to the stirred solution at room temperature.

  • Allow the reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • The resulting solution containing this compound is typically used immediately in the next step without isolation.

Protocol 2: Amine-Reactive Labeling of Proteins

This protocol details the labeling of a protein with the in situ generated this compound.

Materials:

  • Protein solution (2-10 mg/mL in an amine-free buffer)

  • This compound solution (from Protocol 1)

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA))

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5)

  • Purification column (e.g., spin column or size-exclusion chromatography column)

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for labeling.[6][7][8] If necessary, perform a buffer exchange using dialysis or a desalting column into the recommended sodium bicarbonate buffer.

  • Reaction Setup: Adjust the protein solution to the optimal reaction pH of 8.5-9.0 with the reaction buffer. Add a suitable tertiary amine base to the protein solution.

  • Labeling Reaction: While gently stirring, slowly add the desired molar ratio of the this compound solution to the protein solution. A typical starting point is a 10- to 20-fold molar excess of the dye to the protein.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the quenching solution to consume any unreacted this compound. Incubate for an additional 30 minutes.

Protocol 3: Purification of the Labeled Protein

Purification is critical to remove unconjugated dye, which can interfere with downstream applications.

Materials:

  • Labeled protein solution

  • Purification system (Spin column, Size-Exclusion Chromatography (SEC), or Dialysis)

  • Storage buffer (e.g., Phosphate-Buffered Saline (PBS))

Procedure (using a Spin Column):

  • Prepare the Spin Column: Prepare a spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.

  • Equilibrate the Column: Equilibrate the column with the desired storage buffer by washing it multiple times.

  • Load the Sample: Carefully apply the quenched labeling reaction mixture to the center of the column.

  • Elute the Labeled Protein: Centrifuge the column to collect the purified, labeled protein. The smaller, unconjugated dye molecules will be retained in the column resin.

Protocol 4: Quantification and Degree of Labeling (DOL) Calculation

The Degree of Labeling (DOL), or the dye-to-protein ratio, is an important parameter to characterize the final conjugate.

Procedure:

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5, approximately 675 nm (A_max).

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

    • Where:

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (~0.05 for Cy5.5).[6][7]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_max / ε_dye

    • Where:

      • ε_dye is the molar extinction coefficient of Cy5.5 at its λ_max (~250,000 M⁻¹cm⁻¹).[2]

  • Calculate Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

Amine_Reactive_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_in_Amine_Free_Buffer Protein in Amine-Free Buffer (pH 8.5-9.0) Labeling Labeling Reaction Protein_in_Amine_Free_Buffer->Labeling Cy5_5_COOH Cy5.5-COOH Activation Activation Cy5_5_COOH->Activation SOCl2 SOCl₂ SOCl2->Activation Activation->Labeling Cy5.5-COCl Quenching Quenching Labeling->Quenching Purification Purification (e.g., Spin Column) Quenching->Purification Characterization Characterization (Absorbance, DOL) Purification->Characterization Labeled_Protein Purified Cy5.5 Labeled Protein Characterization->Labeled_Protein

Caption: Experimental workflow for amine-reactive labeling with this compound.

References

Application Notes and Protocols for CY5.5-COOH in Oligonucleotide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY5.5 is a near-infrared (NIR) fluorescent dye renowned for its applications in in vivo and deep tissue imaging.[1][2] Its emission spectrum in the NIR window (around 700 nm) minimizes interference from background autofluorescence inherent in biological samples, allowing for high sensitivity and deep tissue penetration.[1][2][3] Labeling oligonucleotides with CY5.5 enables researchers to track their biodistribution, cellular uptake, and engagement with target molecules in real-time.[2][3][4]

This document provides a detailed protocol for the conjugation of CY5.5 carboxylic acid (CY5.5-COOH) to amine-modified oligonucleotides. While CY5.5 is often supplied as an amine-reactive N-hydroxysuccinimide (NHS) ester, this guide focuses on the use of the carboxylic acid form. The carboxyl group is not directly reactive with the primary amine on the oligonucleotide. Therefore, it must first be activated to a more reactive species. The most common and efficient method for this is the in situ activation using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step, one-pot reaction forms a stable amide bond between the dye and the oligonucleotide.

Data Presentation

Table 1: Properties of CY5.5 Fluorescent Dye
PropertyValueReference
Excitation Maximum (λex)~673-678 nm[1][5][6][7]
Emission Maximum (λem)~694-707 nm[1][5][6][7][8]
Molar Extinction Coefficient~209,000 M⁻¹cm⁻¹[6][7]
Molecular Weight (Carboxylic Acid)~619.3 g/mol [8]
Recommended ApplicationsIn Vivo Imaging, Fluorescence Microscopy, FRET[1][2][3]
Spectrally Similar DyesAlexa Fluor 680, DyLight 680[6][9]
Table 2: Recommended Reaction Parameters for Oligonucleotide Labeling
ParameterRecommended RangeNotes
Molar Ratio (Dye:Oligo)5:1 to 20:1Higher ratios can increase labeling efficiency but may require more rigorous purification.
Molar Ratio (EDC:Dye)10:1 to 50:1A significant excess of EDC is required to drive the activation reaction.
Molar Ratio (NHS:Dye)2:1 to 5:1NHS stabilizes the activated ester, increasing coupling efficiency.
Oligonucleotide Concentration1-5 mMHigher concentrations can improve reaction kinetics.
Reaction Buffer0.1 M MES or Phosphate (B84403) Buffer, pH 6.0-7.0 (for activation)The activation step is more efficient at a slightly acidic pH.
Conjugation Buffer0.1 M Carbonate/Bicarbonate or Phosphate Buffer, pH 8.0-9.0The amine coupling step requires a basic pH to ensure the amino group is deprotonated.
Reaction Time2-12 hoursCan be performed at room temperature or 4°C overnight.
Solvent for DyeAnhydrous DMSO or DMFEnsure the dye is fully dissolved before adding to the aqueous reaction buffer.

Experimental Protocols

Protocol 1: Post-Synthetic Labeling of Amine-Modified Oligonucleotides with CY5.5-COOH

This protocol describes the activation of CY5.5-COOH with EDC and NHS, followed by conjugation to an oligonucleotide containing a primary amine modification (e.g., at the 5' or 3' terminus).

Materials and Reagents:

  • CY5.5-COOH

  • Amine-modified oligonucleotide (desalted, lyophilized)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 0.1 M MES buffer (or phosphate buffer), pH 6.0

  • 0.1 M Sodium Bicarbonate buffer (or phosphate buffer), pH 8.5

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Prepare Oligonucleotide Solution: Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.

  • Prepare Reagent Solutions:

    • CY5.5-COOH: Immediately before use, dissolve CY5.5-COOH in anhydrous DMSO or DMF to a concentration of 10-20 mM.

    • EDC Solution: Immediately before use, prepare a 100 mM solution of EDC in 0.1 M MES buffer, pH 6.0.

    • NHS Solution: Immediately before use, prepare a 50 mM solution of NHS (or Sulfo-NHS) in 0.1 M MES buffer, pH 6.0.

  • Activation of CY5.5-COOH:

    • In a microcentrifuge tube, combine the dissolved CY5.5-COOH, EDC solution, and NHS solution. A typical molar ratio would be 1:20:5 (Dye:EDC:NHS).

    • Vortex the mixture gently and incubate for 30-60 minutes at room temperature in the dark to form the NHS ester.

  • Conjugation to Oligonucleotide:

    • To the activated CY5.5-NHS ester solution, add the dissolved amine-modified oligonucleotide.

    • Adjust the pH of the reaction mixture to 8.0-9.0 by adding 0.1 M sodium bicarbonate buffer. The final reaction pH should be basic to facilitate the reaction with the primary amine.

    • Vortex the mixture gently and incubate for 2-4 hours at room temperature or overnight at 4°C in the dark.

  • Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule amine, such as Tris buffer, to a final concentration of 50 mM.

Protocol 2: Purification of CY5.5-Labeled Oligonucleotide

Purification is crucial to remove unreacted dye and any side products.[10] High-Performance Liquid Chromatography (HPLC) is the recommended method.[11][12][13]

Materials and Reagents:

  • Crude labeling reaction mixture

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 HPLC column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • Nuclease-free water

Procedure:

  • Prepare the Sample: Dilute the crude reaction mixture with Mobile Phase A.

  • Set up the HPLC:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Set the detector to monitor at 260 nm (for the oligonucleotide) and ~675 nm (for the CY5.5 dye).

  • Inject and Elute:

    • Inject the diluted sample onto the column.

    • Elute with a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).

  • Fraction Collection:

    • The first peak absorbing at ~675 nm is typically the unreacted (hydrolyzed) dye.

    • The desired CY5.5-labeled oligonucleotide will elute later and should show strong absorbance at both 260 nm and 675 nm. Unlabeled oligonucleotide will only absorb at 260 nm and will elute earlier than the labeled product due to lower hydrophobicity.

    • Collect the fractions corresponding to the dual-wavelength peak.

  • Desalting: Desalt the collected fractions using a desalting column or by ethanol (B145695) precipitation to remove HPLC buffer salts.

  • Lyophilization: Lyophilize the purified, desalted product to obtain a dry pellet. Store at -20°C or below, protected from light.[12]

Protocol 3: Characterization of Labeled Oligonucleotide

Procedure:

  • Resuspend: Resuspend the purified, lyophilized pellet in a known volume of nuclease-free water or TE buffer (pH 7.0 for Cy5 dyes).[12]

  • Spectrophotometry:

    • Measure the absorbance of the solution at 260 nm (A₂₆₀) and 675 nm (A₆₇₅) using a UV-Vis spectrophotometer.

    • Calculate the concentration of the oligonucleotide using the absorbance at 260 nm and its molar extinction coefficient (ε₂₆₀).

    • Calculate the concentration of the CY5.5 dye using the absorbance at 675 nm and its molar extinction coefficient (ε₆₇₅ ≈ 209,000 M⁻¹cm⁻¹).

    • Note: The dye also absorbs at 260 nm. A correction factor should be applied for an accurate oligonucleotide concentration: Corrected A₂₆₀ = Measured A₂₆₀ - (A₆₇₅ × CF₂₆₀) (where CF₂₆₀ for CY5.5 is approximately 0.05)

  • Calculate Labeling Efficiency:

    • The degree of labeling (DOL) can be calculated as the molar ratio of the dye to the oligonucleotide: DOL = (A₆₇₅ / ε₆₇₅) / (Corrected A₂₆₀ / ε₂₆₀)

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Oligo_Prep Dissolve Amine- Modified Oligo Conjugation Add Oligo & Adjust pH (2-12h, RT or 4°C) Oligo_Prep->Conjugation Dye_Prep Dissolve CY5.5-COOH in DMSO/DMF Activation Activate CY5.5-COOH with EDC/NHS (30-60 min, RT) Dye_Prep->Activation Reagent_Prep Prepare EDC & NHS Solutions Reagent_Prep->Activation Activation->Conjugation HPLC Purify by Reversed-Phase HPLC Conjugation->HPLC Desalt Desalt Collected Fractions HPLC->Desalt Analyze Characterize by UV-Vis Spectroscopy Desalt->Analyze Final_Product Lyophilized CY5.5-Oligo Desalt->Final_Product

Caption: Experimental workflow for labeling oligonucleotides with CY5.5-COOH.

Application Highlight: Fluorescence Resonance Energy Transfer (FRET)

CY5.5-labeled oligonucleotides are frequently used as probes in FRET-based assays.[1][9][11] FRET is a distance-dependent process where an excited donor fluorophore transfers energy to a nearby acceptor fluorophore without the emission of a photon.[1][12] This phenomenon is often employed in "molecular beacons," which are hairpin-shaped oligonucleotides labeled with a donor and an acceptor (quencher).[1][11] In the closed state, the donor and acceptor are in close proximity, and fluorescence is quenched. Upon hybridization to a target sequence, the hairpin opens, separating the donor and acceptor, leading to a fluorescent signal. CY5.5 can serve as an excellent acceptor for donors like Cy3 or as a donor for longer wavelength acceptors.

FRET_Pathway cluster_closed No Target Present (Closed State) cluster_open Target Present (Open State) Probe_Closed Molecular Beacon (Hairpin Loop) Donor_Q Donor (e.g., Cy3) Probe_Closed->Donor_Q proximal Acceptor_Q Acceptor (CY5.5) Probe_Closed->Acceptor_Q proximal Probe_Open Hybridized Probe (Linear) Probe_Closed->Probe_Open Conformational Change Donor_Q->Acceptor_Q Energy Transfer (FRET) No_FRET_Signal Fluorescence Quenched Acceptor_Q->No_FRET_Signal Target Target Oligo Sequence Target->Probe_Open Hybridization Donor_F Donor (e.g., Cy3) Probe_Open->Donor_F distant Acceptor_F Acceptor (CY5.5) Probe_Open->Acceptor_F distant FRET_Signal Donor Fluorescence Detected Donor_F->FRET_Signal No FRET Occurs

References

Application Notes and Protocols for CY5.5-COOH Chloride in Diagnostic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY5.5-COOH chloride is a near-infrared (NIR) fluorescent dye that is an invaluable tool in a wide array of diagnostic assays. Its emission in the NIR spectrum (typically around 710 nm) minimizes interference from background autofluorescence common in biological samples, leading to a higher signal-to-noise ratio.[1] The carboxylic acid group provides a versatile handle for covalent conjugation to a variety of biomolecules, including antibodies, peptides, and nanoparticles, enabling the development of highly specific probes for in vitro and in vivo applications.[2]

These application notes provide detailed protocols and data for the use of this compound in key diagnostic assays, including bioconjugation, enzyme-linked immunosorbent assay (ELISA), flow cytometry, and in vivo imaging.

Photophysical and Chemical Properties

CY5.5 is a member of the cyanine (B1664457) dye family, known for their high extinction coefficients and good water solubility.[3] The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
Excitation Maximum (λex)~675-684 nm[2][4][5]
Emission Maximum (λem)~694-710 nm[2][4][5]
Molar Extinction Coefficient (ε)~190,000 - 250,000 M⁻¹cm⁻¹[5]
Quantum Yield (Φ)~0.2 - 0.3[6]
Molecular Weight~600 g/mol (will vary slightly based on counter-ion)N/A
SolubilitySoluble in organic solvents like DMSO and DMF[2]
Reactive GroupCarboxylic AcidN/A

Experimental Protocols

Protocol 1: Activation of CY5.5-COOH and Conjugation to Amine-Containing Biomolecules

The carboxylic acid of this compound must first be activated to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester, for efficient conjugation to primary amines on biomolecules. This is commonly achieved using a two-step reaction with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Amine-containing biomolecule (e.g., antibody, peptide) in an amine-free buffer (e.g., PBS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare CY5.5-COOH Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Activate CY5.5-COOH:

    • In a microcentrifuge tube, mix 1 µL of the 10 mg/mL CY5.5-COOH solution with 100 µL of Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the CY5.5-COOH solution.

    • Incubate the reaction for 15-30 minutes at room temperature, protected from light.

  • Prepare Biomolecule:

    • Dissolve the amine-containing biomolecule in the Conjugation Buffer at a concentration of 1-10 mg/mL. The pH of the solution should be between 8.0 and 9.0 for optimal labeling.

  • Conjugation Reaction:

    • Add the activated CY5.5-NHS ester solution to the biomolecule solution. The optimal molar ratio of dye to biomolecule should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.

  • Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove unconjugated dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS or another suitable storage buffer. Collect the fractions containing the labeled biomolecule.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the biomolecule) and ~675 nm (for CY5.5).

Workflow for CY5.5-COOH Conjugation

Conjugation_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification CY55_COOH CY5.5-COOH Activated_CY55 CY5.5-NHS Ester CY55_COOH->Activated_CY55 Activation Buffer (MES, pH 6.0) EDC_NHS EDC/Sulfo-NHS EDC_NHS->Activated_CY55 Conjugate CY5.5-Biomolecule Conjugate Activated_CY55->Conjugate Conjugation Buffer (Bicarbonate, pH 8.5) Biomolecule Amine-containing Biomolecule Biomolecule->Conjugate Purification Desalting Column Conjugate->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate

Caption: Workflow for the activation and conjugation of CY5.5-COOH to a biomolecule.

Protocol 2: Near-Infrared Fluorescent ELISA

This protocol describes a sandwich ELISA using a CY5.5-conjugated detection antibody for enhanced sensitivity.

Materials:

  • 96-well black microplate

  • Capture antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Antigen standard and samples

  • CY5.5-conjugated detection antibody

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Fluorescence microplate reader with NIR detection capabilities

Procedure:

  • Coating: Coat the wells of a 96-well black microplate with the capture antibody (1-10 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add 100 µL of antigen standards and samples to the appropriate wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Add 100 µL of the CY5.5-conjugated detection antibody (at an optimized concentration) to each well and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the plate five times with wash buffer to remove unbound detection antibody.

  • Signal Detection: Read the fluorescence intensity at an emission wavelength of ~710 nm with excitation at ~675 nm using a fluorescence microplate reader. The signal is directly proportional to the amount of antigen present.

Protocol 3: Flow Cytometry with a CY5.5-Conjugated Antibody

This protocol outlines the steps for cell surface staining using a CY5.5-conjugated antibody for analysis by flow cytometry.

Materials:

  • Cells in suspension (1 x 10⁶ cells per sample)

  • CY5.5-conjugated primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • FACS tubes

  • Flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm)

Procedure:

  • Cell Preparation: Harvest and wash cells once with cold Flow Cytometry Staining Buffer. Resuspend the cells to a concentration of 1 x 10⁷ cells/mL.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into a FACS tube.

    • Add the CY5.5-conjugated primary antibody at the predetermined optimal concentration.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice by adding 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.

  • Resuspension: Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

  • Data Acquisition: Analyze the samples on a flow cytometer. Excite the CY5.5 dye with a red laser and collect the emission signal using an appropriate filter (e.g., 695/40 nm bandpass filter).

  • Compensation: If performing multicolor flow cytometry, single-color controls for each fluorophore are essential to set up the compensation matrix and correct for spectral overlap.[7]

General Diagnostic Assay Workflow

Diagnostic_Workflow cluster_probe Probe Preparation cluster_assay Assay cluster_detection Detection & Analysis Conjugation CY5.5 Conjugation to Targeting Moiety Incubation Incubation of Probe with Sample Conjugation->Incubation Washing Washing to Remove Unbound Probe Incubation->Washing Signal_Acquisition Signal Acquisition (Fluorescence Reader/Imager) Washing->Signal_Acquisition Data_Analysis Data Analysis Signal_Acquisition->Data_Analysis

Caption: A generalized workflow for a diagnostic assay using a CY5.5-conjugated probe.

Application Example: In Vivo Imaging of c-Met Expressing Tumors

Background: The c-Met receptor, a receptor tyrosine kinase, is overexpressed in many types of cancer and is associated with poor prognosis.[8] This makes it an attractive target for diagnostic imaging. A peptide that specifically binds to c-Met can be conjugated to CY5.5 to create a targeted imaging probe.

Experimental Data:

ParameterValueReference
Probec-Met Binding Peptide (cMBP)-AOC-CY5.5[8]
Tumor ModelU87MG (c-Met positive) human glioblastoma xenografts in mice
Imaging Time Points0.5, 4, and 24 hours post-injection
Tumor-to-Muscle Ratio (4h p.i.)High contrast observed
Tumor-to-Muscle Ratio (24h p.i.)15.21 ± 0.84
Blocking StudyCo-injection with unlabeled cMBP significantly reduced tumor uptake

Signaling Pathway:

Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, migration, and survival.[8] A CY5.5-labeled c-Met binding peptide can be used to visualize tumors overexpressing this receptor, providing diagnostic information and potentially guiding therapeutic decisions.

c-Met Signaling Pathway

cMet_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization PI3K PI3K cMet->PI3K Activation RAS RAS cMet->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified c-Met signaling pathway initiated by HGF binding.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Inactive CY5.5-COOH or EDC/Sulfo-NHS- Presence of primary amines in the biomolecule buffer (e.g., Tris)- Incorrect pH of the conjugation buffer- Use fresh reagents- Dialyze the biomolecule against an amine-free buffer- Ensure the conjugation buffer pH is between 8.0 and 9.0
High Background in Assays - Incomplete removal of unconjugated dye- Non-specific binding of the conjugate- Optimize the purification step (e.g., use a longer desalting column)- Increase the number of wash steps in the assay- Optimize the blocking buffer concentration and incubation time
Weak Fluorescent Signal - Low degree of labeling- Photobleaching of the dye- Low expression of the target- Optimize the dye-to-biomolecule molar ratio during conjugation- Protect the conjugate from light during storage and use- Use a more sensitive detection system or an amplification strategy

Conclusion

This compound is a powerful near-infrared fluorescent dye with broad applications in diagnostic assays. Its favorable spectral properties and versatile chemistry allow for the development of highly sensitive and specific probes for a range of targets. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their studies.

References

Troubleshooting & Optimization

Technical Support Center: Reducing Background Fluorescence with CY5.5-COOH Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to mitigate background fluorescence when using CY5.5-COOH chloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a near-infrared (NIR) fluorescent dye with a carboxylic acid functional group.[1] It is widely used in biomedical research for applications like bioimaging and disease diagnosis.[2][3] Its key advantages include high sensitivity, good stability, and an emission wavelength in the near-infrared spectrum (approximately 694-710 nm), which helps minimize autofluorescence from biological tissues, leading to a better signal-to-noise ratio.[1][2][4][][6] The carboxylic acid group allows for its conjugation to various biomolecules containing primary amines after activation.[1]

Q2: What are the main causes of high background fluorescence in experiments using CY5.5?

High background fluorescence in experiments involving CY5.5 and other cyanine (B1664457) dyes typically stems from two primary sources:

  • Autofluorescence : This is the natural fluorescence emitted by biological materials within the sample.[7] Common sources include cellular components like mitochondria and lysosomes, as well as extracellular matrix proteins like collagen.[7] Certain chemical fixatives, particularly aldehydes like formaldehyde (B43269) and glutaraldehyde, can also induce or increase autofluorescence.[7][8]

  • Non-Specific Binding : This occurs when the CY5.5 dye or the molecule it's conjugated to binds to unintended targets within the sample.[7] This can be caused by several factors:

    • Hydrophobic and Ionic Interactions : The dye itself can interact non-specifically with various cellular components.[7]

    • Fc Receptor Binding : When CY5.5 is conjugated to an antibody, the antibody's Fc region can bind to Fc receptors on immune cells like macrophages and monocytes, causing off-target signals.[7][9]

    • Dye-Specific Binding : Cyanine dyes, including CY5.5, have a known tendency to bind non-specifically to certain cell types, particularly monocytes and macrophages.[7][9][10][11]

    • High Probe Concentration : Using an excessive concentration of the fluorescently labeled probe or antibody is a common cause of increased background.[8][12][13][14]

    • Dye Aggregation : Cyanine dyes can form aggregates, especially at high concentrations, which can alter their fluorescent properties and contribute to non-specific signals.[15][16]

Q3: Are certain cell types more prone to non-specific binding with CY5.5?

Yes, research has shown that cyanine dyes, including those in the Cy5 family, exhibit non-specific binding to immune cells, with monocytes and macrophages being particularly susceptible.[7][9][10] This interaction can be problematic in multicolor flow cytometry and immunofluorescence studies involving these cell types, potentially leading to false-positive signals.[9][10][11]

Troubleshooting Guide: A Step-by-Step Approach to Reducing Background

Effectively troubleshooting high background requires a systematic approach to pinpoint and address the source of the unwanted signal.

start High Background Observed control1 Check Unstained Control start->control1 autofluor High Background in Unstained Control? control1->autofluor sol_auto Source: Autofluorescence - Optimize Fixation Protocol - Use Autofluorescence Quencher - Adjust Imaging Filters autofluor->sol_auto Yes control2 Check Secondary-Only or Isotype Control autofluor->control2 No end_node Low Background Achieved sol_auto->end_node nonspecific High Background in Controls? control2->nonspecific sol_nonspecific Source: Non-Specific Binding - Titrate Antibody/Probe Conc. - Optimize Blocking Buffer - Increase Wash Steps - Use Specialized Cy Dye Blockers nonspecific->sol_nonspecific Yes nonspecific->end_node No (Problem Resolved) sol_nonspecific->end_node main High Background Signal sub1 Autofluorescence main->sub1 sub2 Non-Specific Binding main->sub2 sub1_1 Endogenous Fluorophores (e.g., Mitochondria, Collagen) sub1->sub1_1 sub1_2 Fixative-Induced Fluorescence sub1->sub1_2 sub2_1 Hydrophobic/Ionic Interactions sub2->sub2_1 sub2_2 Fc Receptor Binding sub2->sub2_2 sub2_3 Dye-Specific Binding (e.g., to Monocytes) sub2->sub2_3 sub2_4 Probe Concentration Too High sub2->sub2_4 prep 1. Sample Preparation (Grow cells on coverslips) fix 2. Fixation (e.g., 2% PFA, 15 min) prep->fix wash1 3. Wash (3x with PBS) fix->wash1 perm 4. Permeabilization (Optional) (e.g., 0.1% Triton X-100, 10 min) wash1->perm wash2 5. Wash (3x with PBS) perm->wash2 block 6. Blocking (e.g., 5% BSA, 1% Goat Serum, 1 hr) wash2->block primary 7. Primary Antibody Incubation (Diluted in blocking buffer, 1hr - O/N) block->primary wash3 8. Wash (3x with PBS-T) primary->wash3 secondary 9. CY5.5-Conjugated Probe Incubation (Diluted in blocking buffer, 1-2 hr, protected from light) wash3->secondary wash4 10. Final Wash (3x with PBS-T, protected from light) secondary->wash4 mount 11. Mount and Image (Use anti-fade mounting medium) wash4->mount

References

Technical Support Center: CY5.5-COOH Chloride Photostability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing photobleaching of CY5.5-COOH chloride, a near-infrared fluorescent dye. This guide includes troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and quantitative data to help you optimize your fluorescence imaging experiments and obtain high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) dye family.[1][2][3][4] It is functionalized with a carboxylic acid group, allowing for conjugation to biomolecules. Its key spectral properties are:

  • Excitation Maximum: ~675 nm[5]

  • Emission Maximum: ~710 nm[1][2]

The near-infrared emission is advantageous for biological imaging as it minimizes autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio.[6]

Q2: What is photobleaching and why is it a concern for CY5.5 dyes?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[7][8][9] When a fluorophore like CY5.5 is exposed to high-intensity excitation light, it can enter a long-lived, reactive triplet state.[10] In this state, the dye is highly susceptible to reactions with molecular oxygen, which generates reactive oxygen species (ROS) that chemically damage the fluorophore, rendering it non-fluorescent.[7][11] This results in a gradual fading of the fluorescent signal during image acquisition, which can compromise image quality and the accuracy of quantitative data.[7][9]

Q3: What is "photoblueing" and does it affect CY5.5?

Photoblueing is a phenomenon where a fluorophore, upon irradiation, photoconverts into a molecule that fluoresces at a shorter wavelength (a "blue-shift").[12] Recent studies have shown that cyanine dyes, including Cy5 and Cy5.5, can undergo photoconversion to a blue-shifted fluorescent product.[12][13] This can be a source of artifacts in multi-color imaging experiments, as the signal from the photoconverted dye may be misinterpreted as a different fluorophore.[7][13]

Q4: How can I minimize photobleaching of this compound?

Several strategies can be employed to minimize photobleaching:

  • Use Antifade Reagents: Incorporating antifade reagents into your mounting medium is one of the most effective methods.[14] These reagents work by scavenging reactive oxygen species.[14]

  • Minimize Exposure Time: Reduce the time your sample is exposed to the excitation light.[9] This can be achieved by using a lower exposure time on the camera and finding the region of interest using transmitted light before switching to fluorescence imaging.[9]

  • Reduce Excitation Intensity: Use the lowest possible laser power or excitation light intensity that still provides a sufficient signal-to-noise ratio.[15] Neutral density filters can be used to attenuate the excitation light.[9]

  • Use Appropriate Imaging Buffer: The composition of the imaging buffer can influence photostability. Oxygen scavenging systems can be added to the buffer for live-cell imaging.[16]

  • Choose the Right Mounting Medium: For fixed samples, use a mounting medium with antifade properties and a refractive index that matches the immersion oil to minimize light scattering and improve signal detection.[17][18]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid signal fading during image acquisition. High excitation light intensity.Reduce laser power or use neutral density filters to decrease the intensity of the excitation source.[9]
Prolonged exposure to excitation light.Minimize the duration of exposure. Use the shortest possible exposure time that provides a good signal.[9] Find your region of interest using transmitted light before exposing the sample to fluorescence excitation.[9]
Absence or ineffectiveness of antifade reagent.Use a fresh, high-quality antifade mounting medium. Consider trying different formulations to find the one that works best for your sample and imaging conditions.[14][17]
High oxygen concentration in the sample environment.For live-cell imaging, consider using an oxygen scavenging system in your imaging buffer.[16] For fixed samples, ensure the mounting medium is properly sealed to minimize oxygen diffusion.
Inconsistent fluorescence intensity between samples. Different levels of photobleaching due to variations in imaging time or settings.Standardize your imaging protocol. Use the same excitation intensity, exposure time, and acquisition speed for all samples that will be quantitatively compared.
Degradation of the antifade reagent.Prepare fresh antifade solutions or use a commercial mounting medium that is within its expiration date. Store antifade reagents properly, protected from light and air.
Appearance of unexpected fluorescence in other channels (e.g., green or yellow). Photoconversion ("photoblueing") of CY5.5.Be aware of this phenomenon, especially in multi-color experiments.[12][13] If possible, perform control experiments with single-labeled samples to assess the extent of photoconversion. Some studies suggest that certain additives, like vitamin C, may help reduce photoblueing of Cy5.[7]

Quantitative Data on Photostability

The photostability of cyanine dyes can be significantly improved with the use of photostabilizing agents. The following table summarizes qualitative performance data for various antifade reagents with Cy5 and similar dyes.

Antifade Reagent/SystemPerformance with Cyanine Dyes (Cy5)Reference
ProLong Diamond Antifade Mountant +++ (Best performance)[19]
ProLong Glass Antifade Mountant +++ (Best performance)[19]
ProLong Gold Antifade Mountant +++ (Best performance)[19]
VECTASHIELD Antifade Mounting Medium Compatible and shown to work well in super-resolution microscopy with Cy5.[20]
n-Propyl Gallate (NPG) Effective in reducing fading for many fluorophores, including cyanine dyes.[21]
1,4-Diazabicyclo[2.2.2]octane (DABCO) Commonly used antifade agent, but some sources suggest p-phenylenediamine (B122844) (PPD) is more effective.[17]
p-Phenylenediamine (PPD) Highly effective antifade compound, but may react with some cyanine dyes (especially Cy2).[17][22]

Note: "+++" indicates the highest level of photobleaching resistance as reported by the manufacturer. Performance can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Glycerol-Based Antifade Mounting Medium with n-Propyl Gallate

This protocol describes the preparation of a simple and effective antifade mounting medium.

Materials:

  • Glycerol (B35011) (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • n-Propyl gallate (Sigma-Aldrich, P3130 or equivalent)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Stir plate and stir bar

  • 50 mL conical tube or beaker

Procedure:

  • Prepare a 20% (w/v) n-propyl gallate stock solution:

    • Dissolve 2 g of n-propyl gallate in 10 mL of DMSO or DMF.

    • Mix thoroughly until the powder is completely dissolved. This stock solution should be stored at -20°C in small aliquots.

  • Prepare the antifade mounting medium:

    • In a 50 mL conical tube or beaker, combine 9 mL of glycerol with 1 mL of 10X PBS.

    • Place the mixture on a stir plate and stir vigorously.

    • Slowly add 100 µL of the 20% n-propyl gallate stock solution dropwise while stirring.

    • Continue stirring for 10-15 minutes until the solution is homogeneous.

  • Storage:

    • Store the final mounting medium in small aliquots at -20°C, protected from light. Thaw an aliquot at room temperature before use. Do not refreeze thawed aliquots.

Protocol 2: Mounting a Fixed Sample with Antifade Medium

Procedure:

  • After the final washing step of your immunofluorescence protocol, carefully remove as much of the wash buffer as possible from the coverslip or slide without allowing the sample to dry out.

  • Place a small drop (approximately 20-30 µL) of the antifade mounting medium onto the slide.

  • Carefully lower the coverslip onto the mounting medium, avoiding the introduction of air bubbles.

  • Gently press down on the coverslip to remove any excess mounting medium.

  • Seal the edges of the coverslip with nail polish or a commercial sealant to prevent the medium from drying out and to minimize oxygen exposure.

  • Allow the mounting medium to cure or set according to the manufacturer's instructions if using a hardening mountant. For non-hardening glycerol-based media, the slide can be imaged immediately.

  • Store the slides flat at 4°C, protected from light.

Visualizations

Photobleaching Signaling Pathway

Photobleaching_Pathway S0 Ground State (S0) CY5.5 S1 Excited Singlet State (S1) S0->S1 Excitation Light (hν) S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing (ISC) ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O2 Bleached Bleached CY5.5 (Non-fluorescent) T1->Bleached Direct Photochemistry ROS->Bleached Chemical Reaction with CY5.5

Caption: The photobleaching pathway of CY5.5 dye.

Experimental Workflow for Preventing Photobleaching

Experimental_Workflow start Start: Sample Preparation staining Staining with This compound conjugate start->staining washing Washing Steps staining->washing mounting Mounting with Antifade Medium washing->mounting sealing Seal Coverslip mounting->sealing imaging Fluorescence Imaging sealing->imaging analysis Image Analysis imaging->analysis optimization Optimize Imaging Parameters: - Minimize exposure time - Reduce excitation intensity optimization->imaging

Caption: Workflow for sample preparation and imaging to minimize photobleaching.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Problem: Rapid Signal Fading check_intensity Is Excitation Intensity High? start->check_intensity reduce_intensity Action: Reduce Laser Power/ Use ND Filters check_intensity->reduce_intensity Yes check_exposure Is Exposure Time Long? check_intensity->check_exposure No reduce_intensity->check_exposure reduce_exposure Action: Decrease Exposure Time check_exposure->reduce_exposure Yes check_antifade Is Antifade Reagent Used? check_exposure->check_antifade No reduce_exposure->check_antifade use_antifade Action: Use/Prepare Fresh Antifade Medium check_antifade->use_antifade No re_evaluate Re-evaluate Signal check_antifade->re_evaluate Yes use_antifade->re_evaluate

Caption: A logical flow for troubleshooting rapid photobleaching of CY5.5.

References

Troubleshooting poor CY5.5-COOH chloride conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for CY5.5-COOH Conjugation. This guide provides detailed troubleshooting advice, frequently asked questions, and protocols to help you overcome poor conjugation efficiency and achieve optimal labeling of your target molecules.

Understanding the Chemistry: The Two-Step Conjugation Process

The conjugation of a molecule with a carboxylic acid (like CY5.5-COOH) to a primary amine (found on proteins or other biomolecules) is typically achieved through a two-step process. First, the carboxylic acid is "activated" using reagents like EDC and NHS to create a semi-stable NHS ester. Second, this activated ester reacts with the primary amine on the target molecule to form a stable amide bond.

cluster_step1 Step 1: Activation (pH 4.5-7.2) cluster_step2 Step 2: Conjugation (pH 7.0-8.5) cluster_side_reaction Competing Reaction: Hydrolysis A CY5.5-COOH (Carboxylic Acid) B CY5.5-NHS Ester (Semi-Stable Intermediate) A->B + C EDC + NHS E CY5.5-Conjugate (Stable Amide Bond) B->E Reaction F Inactive CY5.5-COOH (Hydrolyzed) B->F Hydrolysis C->B Reaction D Target Molecule (-NH2, e.g., Protein) D->E + G H₂O G->F +

Core reaction pathway for CY5.5-COOH conjugation.

Frequently Asked Questions (FAQs)

Q1: What is CY5.5-COOH conjugation?

A1: CY5.5-COOH is a near-infrared fluorescent dye with a carboxylic acid group. Conjugation is the process of chemically attaching this dye to a biomolecule, such as a protein, antibody, or oligonucleotide.[1] The most common method involves activating the dye's carboxylic acid group to react with primary amines (like those on lysine (B10760008) residues of a protein) to form a stable covalent bond.[][3] This allows researchers to track the labeled molecule in various biological assays.

Q2: What defines "poor conjugation efficiency"?

A2: Poor conjugation efficiency refers to a low yield of successfully labeled biomolecules. This is quantitatively measured by the Degree of Labeling (DOL), which is the average number of dye molecules attached to a single target molecule (e.g., a protein).[4] Low efficiency can result in weak signals in downstream applications, while over-labeling can cause fluorescence quenching or alter the protein's biological activity.[5][6]

Q3: How is the Degree of Labeling (DOL) calculated?

A3: The DOL is determined using UV-Visible spectrophotometry by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the absorbance maximum of the dye (approx. 675 nm for CY5.5).[1][6][7] A correction factor is needed because the dye also absorbs light at 280 nm.[6][7] The final DOL is calculated from the molar concentrations of the dye and the protein.[4][5] It is crucial to remove all non-conjugated dye before this measurement for an accurate result.[5][6]

Q4: What are the most critical factors for a successful conjugation?

A4: The success of an NHS ester conjugation depends on balancing several key factors:

  • pH Control: The activation step (carboxyl to NHS ester) is most efficient at a slightly acidic pH (4.5-7.2), while the conjugation step (NHS ester to amine) is optimal at a slightly basic pH (7.0-8.5).[3][8]

  • Buffer Choice: Buffers must be free of primary amines (e.g., Tris, glycine) as they will compete with the target molecule and quench the reaction.[][8][9]

  • Reagent Quality: Reagents, especially the NHS ester, are sensitive to moisture and can hydrolyze over time.[3] They should be stored properly and prepared fresh.[1][10]

  • Molar Ratio: The ratio of dye to the target molecule must be optimized. A common starting point is a 5:1 to 20:1 molar excess of the dye.[7]

  • Purification: Thorough removal of unreacted dye after the reaction is essential to reduce background signal and ensure accurate DOL calculation.[][5]

Troubleshooting Guide

Problem 1: Low or No Degree of Labeling (DOL)
Potential CauseRecommended Solution
Incorrect pH The activation and conjugation steps have conflicting optimal pH ranges. A two-step reaction is highly recommended. First, activate the CY5.5-COOH with EDC/NHS in a non-amine buffer (e.g., MES) at pH 5.0-6.0 for 15-30 minutes. Then, add this mixture to your protein solution and raise the pH to 7.2-8.5 for the conjugation step.[8][11]
Inappropriate Buffer Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with the target molecule for the activated dye.[8][9][12] Solution: Dialyze or desalt your protein into an amine-free buffer like PBS, Borate, or Bicarbonate buffer (pH 7.2-8.5) before starting the conjugation.[8][12][13]
Hydrolysis of Activated Dye The NHS ester intermediate is highly susceptible to hydrolysis in aqueous solutions, especially at basic pH.[11][14][15] This competing reaction reverts the dye to its inactive carboxyl form. Solution: Prepare EDC and NHS solutions immediately before use.[8] Add the freshly activated dye to the protein solution without delay to minimize the time the NHS ester spends in an aqueous environment before reacting with the target amine.[3][16]
Degraded Reagents CY5.5-NHS ester is moisture-sensitive. EDC can also degrade. Solution: Store reagents desiccated at -20°C.[1] Allow vials to warm to room temperature before opening to prevent condensation.[10] Dissolve the dye in an anhydrous solvent like DMSO or DMF immediately before use and do not store it in aqueous solution.[1][9][10][16]
Suboptimal Molar Ratio An insufficient amount of activated dye will lead to under-labeling. Conversely, excessive dye can lead to precipitation or fluorescence quenching.[5][16] Solution: Start with a dye-to-protein molar ratio between 5:1 and 20:1.[7] It is recommended to perform several small-scale reactions with varying ratios (e.g., 3:1, 5:1, 10:1) to determine the optimal condition for your specific protein.[10][16]
Low Protein Concentration At low protein concentrations, the hydrolysis of the NHS ester can outcompete the conjugation reaction.[14][15] Solution: For best results, the protein concentration should be at least 2 mg/mL.[10][16] If your protein is difficult to concentrate, consider increasing the molar excess of the dye, but be mindful of potential purification challenges.
Problem 2: High Background Signal in Assays
Potential CauseRecommended Solution
Inadequate Purification Free, unconjugated dye is the most common cause of high background.[17] Solution: After the reaction, purify the conjugate thoroughly to remove all unbound dye and reaction byproducts like N-hydroxysuccinimide.[9] Size-exclusion chromatography (e.g., a desalting column like Sephadex G-25) or extensive dialysis are the most effective methods.[5][6][10]
Non-Specific Binding Hydrolyzed (inactive) dye can still bind non-covalently to the protein through hydrophobic or ionic interactions, leading to background signal.[3] Solution: Ensure efficient purification as described above. Adding blocking agents like BSA during your assay (but not during the conjugation reaction) can help minimize non-specific binding of the final conjugate to surfaces.[]
Problem 3: Protein Precipitation During or After Reaction
Potential CauseRecommended Solution
Excess Organic Solvent The dye is typically dissolved in an organic solvent (DMSO or DMF). Adding too much of this to your aqueous protein solution can cause denaturation and precipitation. Solution: Keep the final concentration of the organic solvent in the reaction mixture below 10%.[18] Dissolve the dye at a high concentration (e.g., 10 mg/mL) in the solvent so that only a small volume needs to be added.[10][16]
Over-Labeling (High DOL) CY5.5 is a relatively hydrophobic molecule. Attaching too many dye molecules can decrease the solubility of the protein, leading to aggregation and precipitation.[16] Solution: Reduce the dye-to-protein molar ratio in the reaction. Aim for a DOL that provides sufficient brightness without causing solubility issues, typically in the range of 3 to 7 for antibodies.[10][16]

Quantitative Data for Reaction Optimization

Table 1: Recommended pH for Reaction Steps
Reaction StepOptimal pH RangeRecommended Buffers
Activation (Carboxyl to NHS Ester)4.5 - 7.2MES (non-amine, non-carboxylate)[8][11]
Conjugation (NHS Ester to Amine)7.0 - 8.5PBS, Borate, Bicarbonate[8][9][12]
Table 2: Representative NHS Ester Hydrolysis Half-Life

The stability of the activated NHS ester is highly dependent on pH. As pH increases, the rate of hydrolysis competes more strongly with the desired amine reaction.

pHTemperatureHalf-Life
7.00°C4 - 5 hours[14][15]
8.0Room Temp~3.5 hours[19][20]
8.5Room Temp~3 hours[19][20]
8.64°C10 minutes[14][15]
9.0Room Temp~2 hours[19][20]

Experimental Protocols

Protocol 1: Two-Step CY5.5-COOH Conjugation to a Protein (e.g., IgG)

Materials:

  • Protein (e.g., IgG) in amine-free buffer (e.g., PBS, pH 7.4) at >2 mg/mL.

  • CY5.5-COOH.

  • EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide).

  • NHS (N-hydroxysuccinimide).

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Anhydrous DMSO or DMF.

  • Purification column (e.g., Sephadex G-25).

Procedure:

  • Prepare Reagents: Allow all powdered reagents to equilibrate to room temperature before opening. Prepare fresh 10 mg/mL stock solutions of CY5.5-COOH, EDC, and NHS in anhydrous DMSO.[10][16]

  • Calculate Molar Quantities: Determine the moles of protein to be labeled. For a starting 10:1 molar ratio, calculate the required moles of CY5.5-COOH. Use a 1.5-fold molar excess of EDC and NHS relative to the CY5.5-COOH.

  • Activation Step: In a microfuge tube, combine the calculated volume of CY5.5-COOH stock with the EDC and NHS stocks. Incubate for 15 minutes at room temperature to form the NHS ester.[8][11]

  • Conjugation Step: Add the activated dye mixture directly to the protein solution. If the protein buffer is at a neutral pH, you can add a small amount of a basic buffer like 1M sodium bicarbonate to raise the pH to ~8.3.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[10][16] Gentle rotation or stirring is recommended.

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).[10] The larger, labeled protein will elute first.[3]

Protocol 2: Calculation of Degree of Labeling (DOL)
  • Measure Absorbance: Dilute the purified conjugate in PBS. Measure the absorbance of the solution in a 1 cm cuvette at 280 nm (A₂₈₀) and at the absorbance maximum for CY5.5 (approx. 675 nm, Aₘₐₓ).[6][7]

  • Calculate Protein Concentration: First, correct the A₂₈₀ reading for the dye's contribution.

    • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)

      • Where CF₂₈₀ is the correction factor for CY5.5 at 280 nm (typically ~0.05).

    • Protein Concentration (M) = Corrected A₂₈₀ / ε_protein

      • Where ε_protein is the molar extinction coefficient of your protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

      • Where ε_dye is the molar extinction coefficient of CY5.5 at its Aₘₐₓ (e.g., ~250,000 M⁻¹cm⁻¹).

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)[4][7]

Visualized Workflows and Logic

cluster_prep 1. Preparation cluster_react 2. Reaction cluster_purify 3. Purification & Analysis P1 Prepare Protein (>2 mg/mL in amine-free buffer, pH 7.2-8.5) R2 Add Activated Dye to Protein Solution P1->R2 P2 Prepare Fresh Reagents (CY5.5, EDC, NHS in anhydrous DMSO) R1 Activate CY5.5-COOH with EDC/NHS (15 min @ RT) P2->R1 R1->R2 R3 Incubate (1-2 hours @ RT, protected from light) R2->R3 U1 Purify Conjugate (Size-Exclusion Chromatography or Dialysis) R3->U1 U2 Measure Absorbance (280 nm & 675 nm) U1->U2 U3 Calculate DOL U2->U3

General experimental workflow for protein conjugation.

Start Start: Low or No DOL Detected Q_pH Did you use a two-step pH procedure? (Activation pH 5-6, Conjugation pH 7.2-8.5) Start->Q_pH A_pH Action: Implement two-step pH protocol. Use MES for activation, then raise pH with PBS/Borate for conjugation. Q_pH->A_pH No Q_Buffer Is your protein buffer free of primary amines (e.g., Tris, Glycine)? Q_pH->Q_Buffer Yes Success Re-run experiment and re-evaluate DOL A_pH->Success A_Buffer Action: Dialyze protein into an amine-free buffer like PBS before conjugation. Q_Buffer->A_Buffer No Q_Reagents Were dye/EDC/NHS solutions prepared fresh from desiccated stock immediately before use? Q_Buffer->Q_Reagents Yes A_Buffer->Success A_Reagents Action: Use fresh, properly stored reagents. Allow vials to warm to RT before opening to prevent moisture contamination. Q_Reagents->A_Reagents No Q_Ratio Is the dye:protein molar ratio optimized? (Start with 5:1 to 20:1) Q_Reagents->Q_Ratio Yes A_Reagents->Success A_Ratio Action: Test a range of molar ratios to find the optimum for your protein. Q_Ratio->A_Ratio No Q_Ratio->Success Yes A_Ratio->Success

Troubleshooting decision tree for low DOL.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio for CY5.5-COOH Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio (SNR) in experiments utilizing CY5.5-COOH chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key spectral properties?

A1: this compound is a near-infrared (NIR) fluorescent dye commonly used for bioimaging and diagnostic applications.[1][2][3] It features a carboxylic acid (-COOH) functional group, which is a non-activated form of the dye.[4][5] This form can be used as a non-reactive control or can be chemically activated (e.g., using EDC and NHS) to conjugate with primary amines on proteins, peptides, or other molecules.[6] The dye is known for its high sensitivity, stability, and narrow absorption spectrum.[1][7] It is soluble in organic solvents like DMSO and DMF but has limited solubility in water.[4][5]

Quantitative Data: Spectral Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~673-684 nm[4][5]
Emission Maximum (λem)~707-710 nm[1][4][5]
Molar Extinction Coefficient (ε)~198,000 - 209,000 L⋅mol⁻¹·cm⁻¹[4][5]
Fluorescence Quantum Yield (Φ)~0.2[4]
Molecular Weight~619.23 g/mol [1][5][8]

Q2: What is the signal-to-noise ratio (SNR) and why is it critical in fluorescence imaging?

A2: The signal-to-noise ratio (SNR or S/N) is a measure that compares the level of the desired signal (fluorescence from your specific target) to the level of background noise. A high SNR is crucial for detection sensitivity, allowing for the clear distinction of the true signal from irrelevant background.[9] In applications like HPLC and CE, an S/N ratio greater than 100 is often necessary to achieve optimal precision and reproducibility.[10][11] Using NIR dyes like CY5.5 helps improve SNR by operating in a spectral region where background from tissue autofluorescence is significantly reduced.[9][12]

Q3: What are the primary causes of a low signal-to-noise ratio?

A3: A low SNR is generally caused by two main factors: high background noise and/or a weak specific signal. High background can arise from tissue autofluorescence, non-specific binding of the fluorescent probe, or the presence of unbound, free dye.[13] A weak signal can result from low expression of the target molecule, photobleaching (fading) of the dye, fluorescence quenching, or an inefficient labeling reaction.[13]

LowSNR Low Signal-to-Noise Ratio (SNR) HighBg High Background LowSNR->HighBg WeakSig Weak Signal LowSNR->WeakSig AutoF Autofluorescence HighBg->AutoF NonSpec Non-Specific Binding HighBg->NonSpec FreeDye Unconjugated Free Dye HighBg->FreeDye PhotoB Photobleaching WeakSig->PhotoB Quench Fluorescence Quenching WeakSig->Quench LowTarget Low Target Expression WeakSig->LowTarget PoorLabel Inefficient Labeling WeakSig->PoorLabel

Core factors contributing to a low signal-to-noise ratio.

Q4: How should I properly store and handle this compound?

A4: this compound powder should be stored at -20°C in a dark, dry place.[4][5][14] Before opening the vial, allow it to warm to room temperature to prevent moisture condensation.[13] For creating a stock solution, dissolve the dye in an anhydrous organic solvent such as DMSO or DMF.[4][15] Stock solutions should also be stored protected from light at -20°C or -80°C and can be stable for 1 to 6 months depending on the temperature.[7] For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.[7]

Troubleshooting Guide

Issue 1: High Background Fluorescence

Q: My images have excessively high background. What are the likely causes?

A: High background fluorescence is a common issue that can obscure your specific signal. The primary causes include:

  • High Probe Concentration: Using too much of your CY5.5-conjugated probe (e.g., an antibody) can lead to non-specific binding to cellular or tissue components.[13]

  • Insufficient Washing: Failing to adequately wash the sample after incubation can leave behind unbound fluorescent molecules.[13]

  • Endogenous Autofluorescence: Biological samples, particularly tissues, have molecules that naturally fluoresce, although this is less of a problem in the near-infrared spectrum where CY5.5 operates.[13][16]

  • Impure Conjugate: If you are preparing your own conjugate, residual free CY5.5 dye that was not removed during purification can bind non-specifically and increase background noise.[13]

Q: What steps can I take to reduce high background?

A: To lower your background and improve SNR, implement the following strategies:

  • Optimize Probe Concentration: Perform a titration experiment to determine the lowest concentration of your CY5.5-conjugate that provides a strong specific signal without causing high background.[13]

  • Increase Washing: Extend the duration and/or increase the number of wash steps after probe incubation to more effectively remove unbound molecules. Using a buffer with a mild detergent (e.g., PBS with Tween-20) can help.[13]

  • Use a Blocking Buffer: Before adding your fluorescent probe, incubate the sample with an effective blocking buffer (e.g., Bovine Serum Albumin or serum from the host species of the secondary antibody) to block non-specific binding sites.[13]

  • Verify Conjugate Purity: If you performed the conjugation in-house, ensure that all unconjugated dye has been removed. Purification methods like column chromatography are essential.[13]

  • Include an Unstained Control: Always image an unstained control sample to measure the baseline level of autofluorescence in your cells or tissue.[13]

Issue 2: Weak or No Specific Signal

Q: I am not detecting a signal, or it is too weak to distinguish from noise. What could be wrong?

A: A weak or absent signal can be caused by several factors related to the sample, the protocol, or the dye itself:

  • Low Target Expression: The protein or molecule of interest may not be present or may be expressed at very low levels in your sample.[13]

  • Photobleaching: CY5.5, like all fluorophores, can be irreversibly damaged by prolonged exposure to high-intensity light, leading to a loss of fluorescence.[13][17]

  • Fluorescence Quenching: The fluorescence of CY5.5 can be suppressed or "quenched." This can occur at very high labeling densities (self-quenching) or due to interactions with certain molecules in its environment, such as phosphines or gold nanoparticles.[18][19][20][21]

  • Poor Conjugation Efficiency: If you are labeling your own probe, the reaction may have been inefficient due to suboptimal pH, the presence of competing amine-containing buffers (like Tris), or an incorrect dye-to-protein ratio.[15]

  • Incorrect Imaging Setup: The imaging system's filters, laser power, or detector settings may not be properly configured for CY5.5's excitation and emission spectra.[13]

Q: How can I enhance my weak specific signal?

A: To boost your specific signal, consider the following optimization steps:

  • Verify Target Expression: Use a validated method, such as Western blotting or including a positive control cell line, to confirm that your target is expressed in the sample.[13]

  • Use Antifade Mounting Media: When preparing slides for microscopy, use a mounting medium containing an antifade reagent to protect the CY5.5 dye from photobleaching during imaging.[13]

  • Optimize Labeling Protocol: If preparing your own conjugate, ensure the reaction buffer is amine-free (e.g., HEPES, PBS) and at the optimal pH (typically 8.0-9.0 for amine labeling).[15] Experiment with different dye-to-protein molar ratios to avoid self-quenching from over-labeling.[15]

  • Check Imaging Settings: Confirm that you are using the correct filter sets for CY5.5 (Excitation: ~675 nm, Emission: ~710 nm) and that the laser power and detector gain are set appropriately.

start Low SNR Detected assess_bg Assess Background Level (vs. Unstained Control) start->assess_bg high_bg_node High Background assess_bg->high_bg_node High weak_sig_node Weak Signal assess_bg->weak_sig_node Low action_wash Increase Wash Steps & Duration high_bg_node->action_wash action_block Use/Optimize Blocking Buffer action_wash->action_block action_titrate_bg Titrate (Lower) Probe Concentration action_block->action_titrate_bg action_purify Check Conjugate Purity (Remove Free Dye) action_titrate_bg->action_purify action_target Verify Target Expression (Positive Control) weak_sig_node->action_target action_antifade Use Antifade Mounting Media action_target->action_antifade action_labeling Optimize Labeling Protocol (pH, Molar Ratio) action_antifade->action_labeling action_imaging Check Imaging Settings (Filters, Laser Power) action_labeling->action_imaging

Systematic workflow for troubleshooting low SNR issues.

Experimental Protocols

Protocol 1: General Staining Protocol for Fixed Cells

This protocol provides a general workflow for using a pre-conjugated CY5.5 probe for immunofluorescence microscopy.

  • Cell Preparation: Grow cells on coverslips, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS if the target is intracellular.

  • Blocking: Incubate the coverslips in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to reduce non-specific binding.[13]

  • Primary Antibody Incubation (if using indirect detection): Incubate with an unlabeled primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the coverslips three times for 5 minutes each with PBS containing 0.05% Tween-20.[13]

  • CY5.5 Conjugate Incubation: Incubate with the CY5.5-conjugated antibody (primary or secondary), diluted in blocking buffer according to the optimized titration, for 1 hour at room temperature. Protect from light.

  • Final Washes: Repeat the washing step (Step 4), ensuring all unbound conjugate is removed. Protect from light.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.[13]

  • Imaging: Image the slides using a fluorescence microscope equipped with appropriate filters for CY5.5 (Excitation ~675 nm, Emission ~710 nm).

Protocol 2: Covalent Conjugation of CY5.5-COOH to a Protein

This protocol describes the chemical activation of the CY5.5-COOH carboxylic acid group and subsequent conjugation to a primary amine on a protein (e.g., an antibody).

  • Prepare the Protein:

    • Dialyze the protein (e.g., antibody) against an amine-free buffer, such as 0.1 M MES or PBS, at pH 6.5-8.5.[22] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete in the reaction.[15]

    • Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[15]

  • Prepare the Dye:

    • Allow the vial of this compound to warm to room temperature.

    • Dissolve the dye in anhydrous DMSO to make a 10 mM stock solution.[15]

  • Activation and Conjugation Reaction:

    • This is a two-step, one-pot reaction. First, activate the carboxylic acid on the dye with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a more reactive NHS ester.

    • In a microfuge tube protected from light, combine the CY5.5-COOH (in DMSO) with your protein solution.

    • Add a 10-fold molar excess of EDC and NHS to the reaction mixture relative to the amount of dye.

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.[13] The optimal molar ratio of dye to protein is typically around 10:1 but should be optimized for each specific protein.[13][15]

  • Purification of the Conjugate:

    • After the reaction, it is critical to remove any unconjugated free dye.

    • Use a size-exclusion chromatography column (e.g., Sephadex G-25) to separate the larger, labeled protein from the smaller, free dye molecules.[13]

    • Collect the fractions containing the purified CY5.5-protein conjugate.

  • Characterization and Storage:

    • Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for CY5.5).

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding glycerol (B35011) to 50% and storing at -20°C.[22]

cluster_reaction 3. Activation & Conjugation Reaction prep_protein 1. Prepare Protein (2-10 mg/mL in Amine-Free Buffer, pH 6.5-8.5) combine Combine Protein and Dye prep_protein->combine prep_dye 2. Prepare Dye (Dissolve CY5.5-COOH in anhydrous DMSO) prep_dye->combine add_reagents Add EDC and NHS (e.g., 10x molar excess over dye) combine->add_reagents incubate Incubate 1-2 hours at RT (Protect from light) add_reagents->incubate purify 4. Purify Conjugate (Size-Exclusion Chromatography) incubate->purify store 5. Characterize & Store (Store at 4°C, protected from light) purify->store

Workflow for conjugating CY5.5-COOH to a protein.

References

CY5.5-COOH chloride fluorescence quenching issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CY5.5-COOH chloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to fluorescence quenching and to provide guidance for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) dye family.[1] It is characterized by its excellent spectral properties, including a narrow absorption spectrum, high sensitivity, and good stability.[2] Its fluorescence emission in the NIR region is particularly advantageous for biological imaging due to reduced background autofluorescence from tissues and deeper tissue penetration.[1]

Primary applications include:

  • In Vivo Imaging: Deep tissue imaging for whole-body analysis in small animals.[1]

  • Fluorescence Microscopy: High-resolution cellular and tissue imaging.

  • Molecular Probes: Labeling of proteins, antibodies, peptides, and nucleic acids for various detection and tracking studies.[]

  • Drug Delivery: Visualizing the distribution and accumulation of therapeutic agents.[1]

Q2: What are the spectral properties of this compound?

This compound is typically excited around 650 nm and emits fluorescence at approximately 710 nm.[2] These properties make it compatible with common laser lines, such as the 633 nm or 647 nm lasers.[4]

Q3: How should this compound be stored?

Proper storage is crucial to maintain the dye's stability and performance. For long-term storage, it is recommended to keep the dye in its solid form at -20°C, protected from light and moisture. Once dissolved in an organic solvent like DMSO or DMF, the stock solution should be stored at -20°C and used within a few weeks.[5] Avoid repeated freeze-thaw cycles.

Q4: Does the fluorescence of CY5.5 depend on pH?

The fluorescence intensity of CY5.5 and other similar cyanine dyes is generally independent of pH in the physiological range (pH 6.2-8.3).[6] However, the efficiency of the labeling reaction, particularly when using NHS esters, is pH-dependent. The optimal pH for labeling primary amines is typically between 8.2 and 8.5.[5]

Troubleshooting Guide: Fluorescence Quenching Issues

Fluorescence quenching, a decrease in fluorescence intensity, is a common issue encountered during experiments with this compound. The following guide addresses specific problems and provides potential solutions.

Problem 1: Weak or no fluorescence signal after labeling my protein/antibody.

This is one of the most frequent issues and can stem from several causes related to the labeling reaction itself or subsequent purification.

  • Possible Cause 1: Inefficient Labeling Reaction.

    • Solution: Ensure the labeling conditions are optimal. The buffer used for conjugation should be free of primary amines (e.g., Tris or glycine) as these will compete with your target molecule for the dye.[7] Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer at a pH of 8.3-8.5.[5] The protein concentration should ideally be 2 mg/mL or higher for efficient labeling.[7]

  • Possible Cause 2: Hydrolysis of the Dye.

    • Solution: The reactive NHS ester of this compound is susceptible to hydrolysis in aqueous solutions. Prepare the dye solution in anhydrous DMSO or DMF immediately before use and add it to the protein solution promptly.[5]

  • Possible Cause 3: Over-labeling and Self-Quenching.

    • Solution: Conjugating too many dye molecules to a single protein can lead to self-quenching, where the fluorophores interact with each other and dissipate energy non-radiatively.[8] The optimal degree of labeling (DOL) for Cy5 is typically between 2 and 4.[9] To avoid over-labeling, start with a lower molar excess of the dye in the labeling reaction (e.g., a 10-15 fold molar excess) and optimize from there.[5]

Problem 2: My fluorescent signal is strong initially but fades quickly during imaging (Photobleaching).

Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light. Cyanine dyes like CY5.5 are susceptible to this phenomenon.[1]

  • Solution 1: Use a Photostabilizing Agent.

    • Explanation: Photostabilizers, or triplet-state quenchers, can reduce the rate of photobleaching by deactivating the reactive triplet state of the fluorophore.[10] Covalently linking stabilizers like cyclooctatetraene (B1213319) (COT) to Cy5 has been shown to significantly enhance photostability.[10] While direct conjugation may not be feasible for all users, using commercially available antifade mounting media containing photostabilizers is a practical solution.

  • Solution 2: Optimize Imaging Conditions.

    • Explanation: Minimize the exposure time and the intensity of the excitation light to reduce the rate of photobleaching. Use neutral density filters to attenuate the laser power and acquire images with the shortest possible exposure time that still provides a good signal-to-noise ratio.

  • Solution 3: Ensure an Oxygen-Free Environment (for in vitro single-molecule studies).

    • Explanation: The presence of oxygen can accelerate photobleaching. For sensitive single-molecule imaging, using an oxygen-scavenging system in the imaging buffer can significantly improve fluorophore lifetime.[11]

Problem 3: I observe a high background signal in my imaging experiment.

High background fluorescence can obscure the specific signal from your labeled molecule.

  • Possible Cause 1: Presence of Unconjugated "Free" Dye.

    • Solution: Thorough purification of the labeled conjugate is critical to remove any unreacted dye.[9] Common purification methods include spin column chromatography, size-exclusion chromatography (SEC), and dialysis. The choice of method depends on the size of your protein and the required purity.[9]

  • Possible Cause 2: Non-specific Binding.

    • Solution: The dye may be binding non-covalently to other components in your sample. Ensure that the labeling reaction is properly quenched (e.g., with Tris or glycine) to deactivate any remaining reactive dye.[5] Using appropriate blocking agents in your experimental protocol can also help to reduce non-specific binding.

Quantitative Data Summary

The following tables summarize key quantitative data related to CY5.5 and similar cyanine dyes, providing a reference for expected performance and troubleshooting.

Table 1: Impact of Photostabilizers on Cy5 Photobleaching Lifetime

Photostabilizer Photobleaching Lifetime (s)
None 5.6 ± 1.9

| Covalently Linked COT | Significantly Increased |

Data adapted from single-molecule TIRF microscopy experiments in the absence of oxygen.[11]

Table 2: Fluorescence Enhancement Upon De-quenching

Quenching Mechanism System Fold Fluorescence Enhancement
Self-quenching CY5.5 derivatives in liposomes 60- to 100-fold upon release

| FRET | CY5.5-BHQ3 conjugated proteins | >2-fold upon dissociation |

Data adapted from studies on self-quenching in liposomes[12] and FRET-based biosensors[13].

Experimental Protocols

Protocol 1: General Protein Labeling with CY5.5-COOH activated as NHS ester

This protocol provides a general guideline for conjugating CY5.5 to a protein or antibody. Optimization may be required for specific targets.

  • Prepare the Protein:

    • Dissolve the protein in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, at a pH of 8.3-8.5.[5]

    • Adjust the protein concentration to 2-10 mg/mL.[7]

    • If the protein is in an incompatible buffer (e.g., containing Tris or sodium azide), perform a buffer exchange using dialysis or a desalting column.[9]

  • Prepare the Dye Solution:

    • Immediately before use, dissolve the CY5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5] Vortex to ensure complete dissolution.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye solution to achieve the desired molar excess (a 10-15 fold molar excess is a good starting point).[5]

    • Slowly add the dye solution to the protein solution while gently mixing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction:

    • Add Tris-HCl or glycine (B1666218) to a final concentration of 50-100 mM to quench any unreacted NHS ester.[5] Incubate for an additional 15-30 minutes.

  • Purify the Conjugate:

    • Remove the unconjugated dye using a suitable purification method such as a spin column, size-exclusion chromatography, or dialysis.[9]

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for CY5.5).

    • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. An optimal DOL is typically between 2 and 4.[9]

Visualizations

The following diagrams illustrate key concepts related to fluorescence quenching.

G Fluorescence Quenching Mechanisms cluster_0 Self-Quenching (High Concentration) cluster_1 Photobleaching cluster_2 FRET Quenching High_Concentration High Concentration of CY5.5 Dimerization Dimer Formation High_Concentration->Dimerization Proximity Energy_Transfer Non-Radiative Energy Transfer Dimerization->Energy_Transfer Quenched_Fluorescence Quenched Fluorescence Energy_Transfer->Quenched_Fluorescence Excitation Light Excitation Excited_State Excited Singlet State Excitation->Excited_State Triplet_State Triplet State Excited_State->Triplet_State Intersystem Crossing Photochemical_Reaction Photochemical Reaction with O2 Triplet_State->Photochemical_Reaction Bleached_Dye Non-Fluorescent Product Photochemical_Reaction->Bleached_Dye Donor_Excitation Donor (CY5.5) Excitation Energy_Transfer_FRET Dipole-Dipole Coupling Donor_Excitation->Energy_Transfer_FRET Non-Radiative Quenched_Donor_Fluorescence Quenched Donor Fluorescence Donor_Excitation->Quenched_Donor_Fluorescence Acceptor_Excitation Acceptor (Quencher) Excitation Energy_Transfer_FRET->Acceptor_Excitation

Caption: Common mechanisms of fluorescence quenching.

G Troubleshooting Workflow for Weak Fluorescence Start Weak/No Fluorescence Signal Check_Labeling Review Labeling Protocol Start->Check_Labeling Buffer_pH Incorrect Buffer/pH? Check_Labeling->Buffer_pH Yes Dye_Hydrolysis Dye Hydrolyzed? Check_Labeling->Dye_Hydrolysis No Check_Purification Verify Purification Check_Imaging Optimize Imaging Setup Check_Purification->Check_Imaging No Free_Dye Free Dye Present? Check_Purification->Free_Dye Yes Photobleaching Rapid Photobleaching? Check_Imaging->Photobleaching Yes Solution_Buffer Use Amine-Free Buffer (pH 8.3-8.5) Buffer_pH->Solution_Buffer Over_Labeling Over-labeling (Self-Quenching)? Dye_Hydrolysis->Over_Labeling No Solution_Dye Prepare Fresh Dye Solution Dye_Hydrolysis->Solution_Dye Yes Over_Labeling->Check_Purification No Solution_DOL Reduce Dye:Protein Ratio Over_Labeling->Solution_DOL Yes Solution_Purify Improve Purification Method Free_Dye->Solution_Purify Solution_Imaging Use Antifade / Reduce Laser Power Photobleaching->Solution_Imaging

Caption: A logical workflow for troubleshooting weak fluorescence signals.

References

Improving the stability of CY5.5-COOH chloride conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CY5.5-COOH chloride conjugates. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and optimal performance of your conjugates during experiments.

Frequently Asked questions (FAQs)

Q1: What is the difference between this compound and CY5.5 NHS ester?

A1: this compound is the carboxylic acid form of the CY5.5 dye, present as a chloride salt.[1] The carboxylic acid group is not reactive towards amines on its own and requires activation, typically using a carbodiimide (B86325) like EDC in conjunction with N-hydroxysuccinimide (NHS) to form a reactive NHS ester intermediate.[2][3] CY5.5 NHS ester, on the other hand, is a pre-activated form of the dye that can directly react with primary amines on proteins, peptides, and other molecules to form a stable amide bond.[4] While the NHS ester is convenient, it is highly susceptible to hydrolysis and must be used immediately after being dissolved.[2]

Q2: What are the optimal storage conditions for this compound and its conjugates?

A2: For long-term stability, this compound powder should be stored at -20°C, desiccated, and protected from light.[5] For conjugated proteins, storage conditions should be optimized for the specific protein. Generally, storage at 4°C with a preservative is suitable for short-term (weeks), while for long-term storage (months to years), aliquoting and freezing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.[6][7] Adding cryoprotectants like glycerol (B35011) (at 25-50%) can help prevent damage during freezing.[7]

Q3: What is the optimal pH for conjugating CY5.5-COOH to a protein?

A3: The conjugation process involves two main steps with different optimal pH ranges. The activation of the carboxylic acid with EDC and NHS is most efficient at a slightly acidic pH of 4.5-7.2.[3] The subsequent reaction of the activated NHS ester with the primary amines of the protein is most efficient at a slightly basic pH of 7-8.[3] A common strategy is to perform the activation in a buffer like MES at pH 5-6, and then either raise the pH of the reaction mixture or exchange the buffer to one with a pH of 7.2-7.5 before adding the protein.[3]

Q4: My CY5.5 conjugate has a low fluorescence signal. What are the possible causes?

A4: A low fluorescence signal can be due to several factors:

  • Inefficient Labeling: The conjugation reaction may not have been successful. This could be due to the presence of primary amines (e.g., Tris buffer) in your protein solution, incorrect pH, or inactive reagents.[6][8]

  • Aggregation: Cyanine (B1664457) dyes, especially non-sulfonated versions, have a tendency to aggregate in aqueous solutions, which leads to self-quenching of the fluorescence.[9]

  • Photobleaching: Exposure to intense light can irreversibly destroy the fluorophore.[10]

  • Inappropriate Buffer Conditions: Although the fluorescence of Cy5.5 is generally stable over a wide pH range, extreme pH values can affect both the dye and the protein's stability.[4]

Q5: How can I prevent the aggregation of my CY5.5-conjugate?

A5: Aggregation is a common issue with cyanine dyes. Here are some strategies to prevent it:

  • Control the Degree of Labeling (DOL): Over-labeling a protein can increase its hydrophobicity and promote aggregation. Aim for an optimal DOL, which is typically between 2 and 4 for antibodies.[6]

  • Use of Additives: Including detergents (e.g., Tween-20 at low concentrations) or using specialized formulation buffers can help maintain the solubility of the conjugate.

  • Ionic Strength: The ionic strength of the buffer can influence aggregation. The effect of salt concentration should be empirically tested for your specific conjugate.[11][12]

  • Storage Concentration: Storing the conjugate at a lower concentration can reduce the likelihood of aggregation.

Troubleshooting Guides

Issue 1: Low Degree of Labeling (DOL)
Possible Cause Recommended Solution
Presence of primary amines in the protein buffer (e.g., Tris, glycine) Dialyze or desalt the protein into an amine-free buffer such as PBS, MES, or HEPES before conjugation.[8]
Incorrect pH for conjugation Ensure the activation step (EDC/NHS) is performed at pH 4.5-7.2 and the amine reaction step at pH 7-8.[3]
Inactive EDC or NHS Use fresh, high-quality EDC and NHS. Store EDC at -20°C and NHS in a desiccator.
Low protein concentration For efficient labeling, the protein concentration should ideally be at least 2 mg/mL.[6]
Issue 2: Aggregation and Precipitation of the Conjugate
Possible Cause Recommended Solution
Over-labeling of the protein Reduce the molar ratio of CY5.5-COOH to the protein in the conjugation reaction to achieve a lower DOL.[6]
High hydrophobicity of the CY5.5 dye If possible, use a sulfonated version of CY5.5, which has improved water solubility.
Inappropriate storage buffer Empirically test different buffers and additives (e.g., glycerol, mild detergents) to find the optimal storage conditions for your conjugate.
High conjugate concentration Store the conjugate at a lower concentration or in single-use aliquots to minimize aggregation upon thawing.
Issue 3: Rapid Loss of Fluorescence (Photobleaching)
Possible Cause Recommended Solution
Excessive exposure to excitation light Minimize the exposure time and intensity of the excitation light during imaging.
Absence of antifade reagents Use commercially available antifade mounting media for fixed cell imaging or add oxygen scavengers to the imaging buffer for live-cell imaging.
Presence of reactive oxygen species (ROS) The photodegradation of cyanine dyes can be mediated by ROS.[10] Ensure the purity of your buffers and reagents.

Quantitative Data on Stability

While specific quantitative data for this compound conjugates is limited, the following tables provide an overview of the stability of cyanine dye conjugates based on available literature.

Table 1: General Stability of Cyanine Dye Conjugates under Different Conditions

Condition Stability Profile Recommendations Citation(s)
pH Fluorescence is generally stable between pH 4 and 10.Maintain a neutral to slightly basic pH for optimal long-term storage of the conjugate.[4]
Temperature (Storage) Stable for weeks at 4°C, and for months to years at -20°C or -80°C.Aliquot to avoid repeated freeze-thaw cycles.[6][7]
Temperature (Assay) Synthetic dyes like Cy5 are generally more heat-stable than protein-based fluorophores (e.g., PE, APC).For assays requiring incubation at 37°C, Cy5.5 conjugates are a good choice.[13]
Light Exposure Susceptible to photobleaching upon prolonged exposure to high-intensity light.Store in the dark and minimize light exposure during experiments.[10]

Table 2: Factors Influencing the Photostability of Cyanine Dyes

Factor Effect on Photostability Mechanism/Note
Oxygen Decreases photostabilityMolecular oxygen can interact with the excited triplet state of the dye, leading to the formation of reactive oxygen species that degrade the fluorophore.
Antifade Reagents (e.g., Vitamin C) Increases photostabilityThese reagents quench reactive oxygen species.
High Excitation Power Decreases photostabilityA higher photon flux increases the rate of photobleaching.

Experimental Protocols

Protocol 1: EDC-NHS Coupling of CY5.5-COOH to a Protein
  • Prepare the Protein:

    • Dialyze or desalt the protein (at least 2 mg/mL) into an amine-free buffer (e.g., 0.1 M MES, pH 6.0).

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of CY5.5-COOH in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in the reaction buffer (0.1 M MES, pH 6.0) immediately before use.

  • Activation of CY5.5-COOH:

    • In a microcentrifuge tube, mix the desired molar excess of CY5.5-COOH with the EDC and NHS stock solutions. A common starting molar ratio is 10:20:20 (Dye:EDC:NHS) relative to the protein.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Conjugation Reaction:

    • Adjust the pH of the activated dye solution to 7.2-7.5 by adding a small amount of a basic buffer (e.g., 1 M sodium bicarbonate).

    • Immediately add the protein solution to the activated dye mixture.

    • Incubate for 2 hours to overnight at room temperature or 4°C with gentle stirring, protected from light.

  • Purification:

    • Remove unreacted dye and byproducts by size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis. Equilibrate the column or dialysis membrane with the desired storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the protein concentration and the Degree of Labeling (DOL) by measuring the absorbance at 280 nm and ~675 nm (the absorbance maximum of CY5.5).

Protocol 2: Determination of the Degree of Labeling (DOL)
  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of CY5.5 (~675 nm, A_max).

  • Calculate the DOL:

    • The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A₂₈₀ - (A_max × CF₂₈₀)) × ε_dye]

    • Where:

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of CY5.5 at its A_max (approximately 250,000 M⁻¹cm⁻¹).

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for CY5.5).

Visualizations

experimental_workflow cluster_activation Activation (pH 4.5-7.2) cluster_conjugation Conjugation (pH 7-8) cluster_purification Purification CY5.5-COOH CY5.5-COOH Activated_Dye CY5.5-NHS Ester (Intermediate) CY5.5-COOH->Activated_Dye Add EDC/NHS EDC_NHS EDC + NHS EDC_NHS->Activated_Dye Conjugate CY5.5-Protein Conjugate Activated_Dye->Conjugate Add Protein Protein Protein-NH2 Protein->Conjugate Purification Size Exclusion Chromatography or Dialysis Conjugate->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Workflow for EDC-NHS coupling of CY5.5-COOH to a protein.

troubleshooting_workflow Start Low Fluorescence Signal Check_DOL Check Degree of Labeling (DOL) Start->Check_DOL DOL_Low DOL is low (<2) Check_DOL->DOL_Low DOL_OK DOL is optimal (2-8) Check_DOL->DOL_OK No Troubleshoot_Conj Troubleshoot Conjugation: - Check buffers for amines - Verify pH - Use fresh reagents DOL_Low->Troubleshoot_Conj Yes Check_Aggregation Check for Aggregation: - Run native PAGE - Dynamic Light Scattering DOL_OK->Check_Aggregation Aggregation_Present Aggregation is present Check_Aggregation->Aggregation_Present No_Aggregation No aggregation Check_Aggregation->No_Aggregation No Reduce_Aggregation Reduce Aggregation: - Lower DOL - Change buffer/additives - Lower storage concentration Aggregation_Present->Reduce_Aggregation Yes Check_Photobleaching Consider Photobleaching: - Minimize light exposure - Use antifade reagents No_Aggregation->Check_Photobleaching

Caption: Troubleshooting workflow for low fluorescence signal.

storage_decision_tree Start Select Storage Condition Duration Storage Duration? Start->Duration Short_Term Short Term (< 1 month) Duration->Short_Term Short Long_Term Long Term (> 1 month) Duration->Long_Term Long Store_4C Store at 4°C with preservative (e.g., sodium azide) Short_Term->Store_4C Freeze_Thaw Will you need to access the sample frequently? Long_Term->Freeze_Thaw Frequent_Access Yes Freeze_Thaw->Frequent_Access Yes Infrequent_Access No Freeze_Thaw->Infrequent_Access No Store_Glycerol Store at -20°C with 50% glycerol Frequent_Access->Store_Glycerol Aliquot_Freeze Aliquot into single-use tubes and store at -80°C Infrequent_Access->Aliquot_Freeze

Caption: Decision tree for selecting conjugate storage conditions.

References

Solving solubility problems with CY5.5-COOH chloride in PBS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CY5.5-COOH chloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues related to the solubility of this compound in Phosphate-Buffered Saline (PBS) and other aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in PBS?

A1: The non-sulfonated form of this compound has limited solubility in aqueous solutions like PBS.[1][2] It is a hydrophobic molecule that is more readily soluble in organic solvents such as DMSO, DMF, and dichloromethane.[1][3][4] To dissolve it for use in an aqueous buffer, it is typically necessary to first create a concentrated stock solution in an organic solvent and then dilute it into your aqueous medium.[5][6]

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my PBS buffer. What should I do?

A2: Precipitation upon dilution of a DMSO stock solution into PBS is a common issue and can be attributed to the low aqueous solubility of the dye and its tendency to aggregate.[7][8] To mitigate this, you can try the following:

  • Reduce the final concentration: The final concentration of the dye in PBS may be too high. Try lowering the concentration.

  • Adjust the pH: While Cy5 dyes are generally stable over a broad pH range (pH 3-10), the solubility of the carboxylic acid form can be pH-dependent.[9][10] Increasing the pH slightly (e.g., to 8.0-8.5) can help to deprotonate the carboxylic acid, which may increase its aqueous solubility.

  • Use a co-solvent: Incorporating a small percentage of an organic co-solvent in your final PBS solution can help maintain solubility.[11]

  • Consider the sulfonated form: For applications requiring higher aqueous solubility, using the sulfonated version of the dye (sulfo-CY5.5-COOH) is a highly recommended alternative as it is much more water-soluble.[12][13]

Q3: Can I sonicate or heat the solution to improve the solubility of this compound in PBS?

A3: While gentle warming and sonication can be used to aid in the initial dissolution of a DMSO stock solution, these methods should be used with caution.[14] Excessive heating can degrade the fluorescent properties of the dye. It is generally not recommended to heat the aqueous PBS solution containing the dye. A better approach is to ensure the dye is fully dissolved in the organic stock solution before dilution.

Q4: What is the optimal pH for working with this compound in a buffer?

A4: For labeling reactions involving the carboxylic acid group (e.g., EDC/NHS chemistry), a slightly acidic pH (around 5.5) is often used for the activation step.[15] For general solubility and handling, maintaining a neutral to slightly basic pH (7.4-8.5) is advisable. The fluorescence of Cy5 dyes is generally stable across a wide pH range.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Poor Dissolution in Organic Solvent
  • Symptom: The dye does not fully dissolve in DMSO or DMF, leaving behind particulate matter.

  • Possible Cause: The solvent may have absorbed moisture, which can affect the solubility of the hygroscopic dye.[14]

  • Solution: Use fresh, anhydrous DMSO or DMF. Gentle warming and vortexing can also be applied.

Issue 2: Precipitation in PBS
  • Symptom: Upon adding the DMSO stock solution to PBS, the solution becomes cloudy or contains visible precipitate.

  • Possible Causes:

    • The final concentration of the dye is above its solubility limit in the aqueous buffer.

    • Aggregation of the dye molecules.[8]

  • Solutions:

    • Decrease the final concentration of the dye in the PBS solution.

    • Increase the percentage of organic co-solvent in the final solution (if your experiment allows).

    • Use a buffer with a slightly higher pH to improve the solubility of the carboxylic acid.

Issue 3: Low Fluorescence Signal
  • Symptom: The fluorescence intensity of your labeled sample is lower than expected.

  • Possible Causes:

    • Aggregation: Self-quenching can occur when the dye molecules aggregate.[16]

    • Degradation: The dye may have been exposed to excessive light or harsh chemical conditions.

  • Solutions:

    • Follow the troubleshooting steps for precipitation to minimize aggregation.

    • Protect the dye from light at all stages of the experiment.

    • Ensure the pH of your solution is within the stable range for the dye.

Data Presentation

CompoundSolventSolubilityReference
This compoundWaterPractically insoluble (< 1 uM)[3][17]
CY5.5-COOHDMSO50 mg/mL (85.80 mM)[14]
CY5.5-COOHOrganic Solvents (DMSO, DMF, DCM)Soluble[1][3]
sulfo-Cyanine5.5 carboxylic acidWaterWater-soluble[12]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO.

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the solution until the dye is completely dissolved. Gentle warming or brief sonication can be used if necessary.

    • Store the stock solution at -20°C, protected from light and moisture.[18]

Protocol 2: Dilution of this compound Stock Solution in PBS
  • Materials: this compound stock solution in DMSO, Phosphate-Buffered Saline (PBS), pH 7.4.

  • Procedure:

    • Thaw the stock solution and bring it to room temperature.

    • While vortexing the PBS, slowly add the required volume of the DMSO stock solution to achieve the desired final concentration.

    • Visually inspect the solution for any signs of precipitation.

    • If precipitation occurs, refer to the troubleshooting guide.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start This compound powder add_dmso Add anhydrous DMSO start->add_dmso dissolve Vortex/Sonicate to dissolve add_dmso->dissolve stock 10 mg/mL Stock Solution dissolve->stock add_stock Add stock solution to PBS while vortexing stock->add_stock pbs PBS Buffer pbs->add_stock working_solution Final Working Solution add_stock->working_solution

Caption: Workflow for preparing a this compound working solution.

troubleshooting_workflow start Problem: this compound precipitates in PBS check_conc Is the final concentration too high? start->check_conc reduce_conc Solution: Lower the final concentration check_conc->reduce_conc Yes check_ph Is the pH of the PBS optimal? check_conc->check_ph No adjust_ph Solution: Adjust pH to 8.0-8.5 check_ph->adjust_ph No use_cosolvent Solution: Add a co-solvent (e.g., more DMSO) check_ph->use_cosolvent Still precipitates consider_sulfo Alternative: Use water-soluble sulfo-CY5.5-COOH use_cosolvent->consider_sulfo

Caption: Troubleshooting logic for this compound precipitation in PBS.

References

CY5.5-COOH Chloride Signal Amplification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CY5.5-COOH chloride applications. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to signal amplification strategies using this compound.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound?

A1: this compound is a fluorescent dye that is excited at approximately 650 nm and emits fluorescence at around 710 nm.[1][2] It is known for its narrow absorption spectrum, high sensitivity, and good stability, making it suitable for bioimaging and diagnostic applications.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, it is recommended to store the product at -20°C in the dark and desiccated. Under these conditions, it should be stable for up to 24 months. For transportation or short-term storage, it can be kept at room temperature for up to 3 weeks, but prolonged exposure to light should be avoided.

Q3: Can I use this compound for labeling proteins and antibodies?

A3: Yes, the carboxylic acid group on CY5.5-COOH can be activated (e.g., to an NHS ester) to react with primary amine groups on proteins and antibodies for covalent conjugation.

Q4: What are some general principles for signal amplification in fluorescence-based assays?

A4: Signal amplification can be achieved through various strategies, including:

  • Enzymatic Amplification: Using enzymes like Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP) conjugated to a detection molecule to generate a large number of fluorescent molecules from a substrate.[3][4]

  • Nanoparticle-Based Amplification: Employing nanoparticles (e.g., gold or silver) to which a high density of fluorescent dyes is attached, thereby increasing the signal per binding event.[3]

  • Nucleic Acid Amplification: Techniques like Polymerase Chain Reaction (PCR) or Rolling Circle Amplification (RCA) can be used to generate many copies of a target nucleic acid, each of which can be labeled with a fluorescent probe.[5]

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound signal amplification.

Problem 1: Low or No Fluorescent Signal

Possible Causes & Solutions

CauseRecommended Solution
Inefficient Labeling/Conjugation Verify the conjugation protocol. Ensure the pH of the reaction buffer is optimal for the conjugation chemistry (typically pH 6.5-8.5 for amine-reactive labeling).[6] Confirm the purity and concentration of your protein/antibody before labeling.
Fluorescence Quenching Review your experimental buffer for the presence of quenching agents (e.g., high concentrations of salts like chloride, or other molecules that can cause collisional quenching).[7][8] Consider if self-quenching is occurring due to high labeling density; if so, reduce the dye-to-protein ratio during conjugation.[9]
Incorrect Filter Sets/Instrument Settings Ensure the excitation and emission filters on your fluorescence microscope or plate reader are appropriate for the spectral properties of CY5.5 (Excitation ~650 nm, Emission ~710 nm).[1] Optimize the gain and exposure time settings.
Photobleaching Minimize the exposure of your sample to the excitation light source. Use an anti-fade mounting medium if applicable.
Degradation of the Dye Store the dye and labeled conjugates protected from light and at the recommended temperature. Avoid repeated freeze-thaw cycles.
Problem 2: High Background Signal

Possible Causes & Solutions

CauseRecommended Solution
Non-specific Binding of the Conjugate Increase the number of washing steps after incubation with the fluorescent conjugate. Add a blocking agent (e.g., BSA, casein) to your buffers to reduce non-specific interactions.
Excess Unconjugated Dye Purify the conjugate after the labeling reaction to remove any free dye. Size exclusion chromatography or dialysis are common methods.
Autofluorescence Image a control sample that has not been labeled with this compound to assess the level of autofluorescence from your sample or buffers. If autofluorescence is high, consider spectral unmixing or using a dye with a different spectral profile.

Experimental Protocols

General Antibody Conjugation Protocol (Adapted from APC/CY5.5® Conjugation Kit Protocol)

This protocol provides a general workflow for labeling an antibody with an amine-reactive form of CY5.5.

  • Antibody Preparation:

    • The antibody to be labeled should be in an amine-free buffer (e.g., MES, MOPS, HEPES, PBS) at a pH of 6.5-8.5.[6]

    • Common additives like sodium chloride, EDTA, and sugars generally do not interfere. Azide (0.02-0.1%) and BSA (0.1-0.5%) have minimal effect. Avoid nucleophilic buffers.[6]

    • Antibody concentrations of 0.5-5 mg/mL typically yield optimal results.[6]

  • Conjugation Reaction:

    • Bring the activated CY5.5 dye and the antibody solution to room temperature.

    • Add the appropriate molar excess of the activated dye to the antibody solution. The optimal ratio may need to be determined experimentally.

    • Incubate the reaction for 15 minutes to overnight at room temperature in the dark.[6] Longer incubation times generally do not have a negative effect.[6]

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., Tris or glycine) to stop the reaction by consuming any remaining reactive dye. Mix gently.[6]

    • The conjugate is typically ready for use after a short incubation with the quencher (e.g., 4 minutes).[6]

  • Purification and Storage:

    • While not always required for kit-based protocols, purification to remove unconjugated dye can reduce background signal. This can be done using size exclusion chromatography or dialysis.

    • For new conjugates, initial storage at 4°C is recommended. For long-term storage, consider -20°C with 50% glycerol, though optimal conditions should be determined experimentally.[6]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Antibody_Prep Antibody Preparation (Amine-free buffer, pH 6.5-8.5) Conjugation Conjugation (Room temp, dark) Antibody_Prep->Conjugation Dye_Prep Activated CY5.5-COOH (e.g., NHS ester) Dye_Prep->Conjugation Quenching Quenching (Add Tris or Glycine) Conjugation->Quenching Purification Purification (Optional, e.g., SEC) Quenching->Purification Storage Storage (4°C or -20°C) Purification->Storage

Caption: General workflow for this compound antibody conjugation.

troubleshooting_low_signal cluster_causes Potential Causes Low_Signal Low/No Signal Inefficient_Labeling Inefficient Labeling Low_Signal->Inefficient_Labeling Check conjugation protocol & buffer pH Quenching Fluorescence Quenching Low_Signal->Quenching Analyze buffer for quenchers Incorrect_Settings Incorrect Instrument Settings Low_Signal->Incorrect_Settings Verify filters & gain Photobleaching Photobleaching Low_Signal->Photobleaching Minimize light exposure

Caption: Troubleshooting logic for low fluorescence signal issues.

signal_amplification_strategies cluster_strategies Signal Amplification Strategies Target_Molecule Target Molecule Primary_Detection Primary Detection (CY5.5-labeled antibody) Target_Molecule->Primary_Detection Enzymatic_Amp Enzymatic Amplification (e.g., HRP-Substrate) Primary_Detection->Enzymatic_Amp Secondary step Nanoparticle_Amp Nanoparticle Amplification (Dye-loaded nanoparticles) Primary_Detection->Nanoparticle_Amp Alternative

Caption: Conceptual pathways for CY5.5 signal amplification.

References

Technical Support Center: CY5.5-COOH Chloride Filter Set Selection and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing CY5.5-COOH chloride in their experiments. It provides a comprehensive overview of how to select the appropriate filter set and troubleshoot common issues to ensure optimal experimental outcomes.

Choosing the Right Filter Set for this compound

Proper filter set selection is critical for maximizing the signal-to-noise ratio in fluorescence imaging. For this compound, a near-infrared fluorescent dye, the filter set must be matched to its specific excitation and emission spectra.

Spectral Properties of this compound

This compound is a fluorescent dye that is excited in the red region of the spectrum and emits in the near-infrared region.[1][2][3] Its spectral characteristics are summarized in the table below.

PropertyWavelength (nm)
Maximum Excitation (λex)~650 - 684
Maximum Emission (λem)~694 - 710

Note: The exact excitation and emission maxima can vary slightly depending on the solvent and local environment.

Recommended Filter Set Specifications

A standard filter set consists of three key components: an excitation filter, a dichroic mirror (or beamsplitter), and an emission filter. For optimal performance with this compound, these components should have the following characteristics:

  • Excitation Filter: Should transmit light in the range of CY5.5's excitation peak. A bandpass filter centered around 640-660 nm is ideal.

  • Dichroic Mirror: Must efficiently reflect the excitation light towards the sample and transmit the emitted fluorescence towards the detector. The cut-off wavelength should be between the excitation and emission peaks, typically around 670-685 nm.

  • Emission Filter: Needs to block the excitation light and only pass the fluorescence emitted from the CY5.5 dye. A bandpass or longpass filter that transmits light above ~680-690 nm is suitable.

Commercially Available Filter Sets for CY5.5

Several manufacturers offer filter sets optimized for CY5.5 and spectrally similar fluorophores like Alexa Fluor 680. Below is a comparison of some available options.

ManufacturerProduct Name/NumberExcitation Filter (nm)Dichroic Mirror (nm)Emission Filter (nm)
Edmund Optics CY5.5 Filter Set (#84-116)635 - 675685 (Cut-on)696 - 736
Elliot Scientific Cy5.5 Filter Set655/40685716/60
Thorlabs MDF-CY5.5650/45685710/50
Iridian Spectral Technologies Cy5.5 Filter Set655-40 EX685 DM716-60 EM

This table is for illustrative purposes. Please consult the manufacturer's specifications for the most up-to-date and detailed information.

Experimental Workflow for Filter Set Validation

To ensure the chosen filter set is optimal for your specific experimental setup, a validation experiment is recommended.

Methodology
  • Prepare a Dilution Series of this compound: Prepare a series of known concentrations of this compound in a suitable solvent (e.g., DMSO, PBS).

  • Acquire Images: Using your fluorescence microscope and the selected filter set, acquire images of each concentration.

  • Measure Fluorescence Intensity: Quantify the mean fluorescence intensity of each image using appropriate software (e.g., ImageJ, CellProfiler).

  • Assess Linearity and Signal-to-Noise Ratio: Plot the mean fluorescence intensity against the concentration. A linear relationship indicates that the filter set is performing well within this concentration range. Calculate the signal-to-noise ratio at a representative concentration to assess the quality of the signal.

Troubleshooting Guide

Even with the correct filter set, you may encounter issues during your experiments. This guide addresses common problems and provides potential solutions.

FAQs

Q1: Why is my CY5.5 signal weak or absent?

A1: Several factors can contribute to a low fluorescence signal:

  • Incorrect Filter Set: Double-check that your filter set specifications match the spectral properties of CY5.5.

  • Low Fluorophore Concentration: The concentration of your this compound conjugate may be too low. Consider increasing the concentration or optimizing your labeling protocol.

  • Photobleaching: CY5.5, like many fluorophores, is susceptible to photobleaching (fading upon exposure to light). Reduce the excitation light intensity or the exposure time. The use of an anti-fade mounting medium can also help.

  • Detector Sensitivity: Ensure your microscope's detector (e.g., PMT or camera) is sensitive in the near-infrared range where CY5.5 emits.

  • pH of the Medium: The fluorescence of some cyanine (B1664457) dyes can be pH-sensitive. Ensure the pH of your imaging buffer is within the optimal range for CY5.5.

Q2: I am observing high background fluorescence. What can I do?

A2: High background can obscure your signal. Here are some troubleshooting steps:

  • Autofluorescence: While biological autofluorescence is generally lower in the near-infrared region, it can still be a factor.[4] Image an unstained control sample to assess the level of autofluorescence.

  • Non-specific Binding: If you are using a CY5.5-conjugated antibody or probe, non-specific binding can lead to high background. Ensure you have adequate blocking steps in your protocol and titrate your antibody/probe to the optimal concentration.

  • Contaminated Reagents or Optics: Your imaging medium, buffers, or even immersion oil could be fluorescent. Check each component for intrinsic fluorescence. Clean your microscope optics according to the manufacturer's instructions.

  • Excess Fluorophore: Incomplete removal of unbound this compound after a labeling reaction can result in high background. Ensure your purification method (e.g., dialysis, size exclusion chromatography) is effective.

Q3: The signal from my CY5.5 channel appears to be bleeding into another channel (or vice-versa). How can I fix this?

A3: Spectral bleed-through, or crosstalk, occurs when the emission of one fluorophore is detected in the filter set of another.

  • Check Filter Overlap: Examine the transmission spectra of your filter sets to see if there is any overlap between the emission of one fluorophore and the excitation of another.

  • Sequential Imaging: If you are imaging multiple fluorophores, acquire the images sequentially rather than simultaneously. This will prevent the emission from one fluorophore from being captured while exciting another.

  • Spectral Unmixing: For advanced imaging systems, spectral unmixing algorithms can be used to computationally separate the signals from different fluorophores.

Diagrams

Filter_Selection_Workflow Logical Workflow for CY5.5 Filter Set Selection cluster_0 Fluorophore Properties cluster_1 Filter Set Component Selection cluster_2 System Integration and Validation A Identify this compound Excitation Max (~650-684 nm) C Select Excitation Filter (e.g., 650/40 nm bandpass) A->C Matches Excitation B Identify this compound Emission Max (~694-710 nm) E Select Emission Filter (e.g., 710/50 nm bandpass) B->E Matches Emission D Select Dichroic Mirror (e.g., ~685 nm cut-off) C->D Reflects Excitation E->D Transmits Emission F Assemble Filter Cube G Validate with CY5.5 Standard F->G H Optimize Imaging Parameters (Exposure, Gain) G->H

Caption: Logical workflow for selecting an appropriate filter set for this compound.

Troubleshooting_Flowchart Troubleshooting Common Issues with CY5.5 cluster_low_signal Low Signal Solutions cluster_high_bg High Background Solutions cluster_bleedthrough Bleed-through Solutions start Start Imaging issue Problem Encountered? start->issue low_signal Low Signal issue->low_signal Yes high_bg High Background issue->high_bg bleedthrough Bleed-through issue->bleedthrough end Optimal Image issue->end No ls1 Check Filter Set low_signal->ls1 ls2 Increase Concentration low_signal->ls2 ls3 Reduce Photobleaching low_signal->ls3 ls4 Check Detector Sensitivity low_signal->ls4 hb1 Check Autofluorescence high_bg->hb1 hb2 Optimize Blocking high_bg->hb2 hb3 Clean Optics/Reagents high_bg->hb3 hb4 Purify Conjugate high_bg->hb4 bt1 Check Filter Overlap bleedthrough->bt1 bt2 Sequential Imaging bleedthrough->bt2 bt3 Use Spectral Unmixing bleedthrough->bt3 ls1->issue ls2->issue ls3->issue ls4->issue hb1->issue hb2->issue hb3->issue hb4->issue bt1->issue bt2->issue bt3->issue

Caption: A flowchart for troubleshooting common problems encountered during fluorescence imaging with CY5.5.

References

CY5.5-COOH Chloride Fluorescence Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CY5.5-COOH chloride. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the effects of pH on this compound fluorescence during their experiments.

Frequently Asked Questions (FAQs)

Q1: Is the fluorescence intensity of this compound dependent on pH?

A1: The fluorescence intensity of cyanine (B1664457) dyes, including Cy5.5 which is structurally similar to Cy5, is largely independent of pH within a broad physiological and experimental range.[1][2] Studies have demonstrated that the fluorescence of dyes like Cyanine5 remains nearly constant, with variations within 5%, across a pH range of 3.5 to 8.3.[1][2] Therefore, significant fluctuations in fluorescence are generally not expected when working within this pH window.

Q2: What is the optimal pH for labeling proteins or other molecules with this compound?

A2: For labeling primary amines (e.g., on proteins) using the carboxyl group (-COOH) of CY5.5-COOH, a two-step process involving activation with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) is typically required. While the dye's fluorescence is stable, the efficiency of this conjugation reaction is pH-dependent. The optimal pH for the reaction between an NHS-activated dye and primary amines is typically in the range of 8.2 to 8.5.[2] This slightly alkaline condition ensures that the primary amino groups are deprotonated and reactive, while minimizing the hydrolysis of the active ester.[2]

Q3: My CY5.5-COOH fluorescence intensity is changing. If not pH, what could be the cause?

A3: While CY5.5-COOH itself is pH-stable, several other factors can influence its fluorescence intensity:

  • Local Chemical Environment: The immediate environment around the dye molecule can cause fluorescence quenching or enhancement. When conjugated to a biomolecule like DNA or a protein, conformational changes or interactions with specific residues (e.g., tryptophan) can alter the fluorescence output.[2]

  • Aggregation: Cyanine dyes have a tendency to aggregate at high concentrations, which often leads to fluorescence quenching. Ensure the dye is fully dissolved and used at an appropriate concentration. The inclusion of sulfonic acid groups in some derivatives (e.g., Sulfo-Cy5.5) increases water solubility and reduces aggregation.[]

  • Photobleaching: Prolonged exposure to high-intensity light can cause irreversible photobleaching, leading to a decrease in fluorescence. Use appropriate anti-fade reagents in mounting media for microscopy and minimize light exposure.[4]

  • Solvent Polarity: The polarity of the solvent can influence the fluorescence quantum yield of cyanine dyes.

  • Contaminants: The presence of quenching agents or other interfering substances in your sample can reduce fluorescence intensity.

Q4: Are there modified cyanine dyes that are pH-sensitive?

A4: Yes, while standard cyanine dyes like Cy5.5 are known for their pH stability, researchers have specifically designed and synthesized cyanine dye derivatives to act as pH-responsive fluorescent probes.[2][5] These specialized probes exhibit predictable changes in fluorescence intensity or spectral properties in response to pH changes and are used for measuring pH in specific cellular compartments.[5][6]

Troubleshooting Guide

Issue: Unexpectedly low or unstable fluorescence signal from this compound.

This guide will help you diagnose potential causes for your observation.

Question Possible Cause & Solution
1. Have you confirmed the pH of your buffer/sample? pH outside optimal range: While stable, extreme pH values (highly acidic or alkaline) can eventually degrade the dye. Verify your buffer's pH is within the stable range (approx. 3.5 - 9.0).
2. Is the dye conjugated to another molecule? Conjugation Issues: If the dye is conjugated, low fluorescence could be due to poor labeling efficiency. Verify the conjugation protocol, especially the pH used for the reaction (typically 8.2-8.5 for NHS ester chemistry).[2] Also, the local environment of the conjugated molecule could be quenching the fluorescence.
3. What is the concentration of the dye? Aggregation: High concentrations can lead to self-quenching. Try diluting your sample. For labeling reactions, ensure the dye is fully dissolved in an appropriate organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[][7]
4. How are you storing the dye? Degradation: CY5.5-COOH should be stored protected from light at -20°C or -80°C to prevent degradation.[8] Repeated freeze-thaw cycles should be avoided.
5. Are you observing the sample under a microscope? Photobleaching: High-intensity excitation light can rapidly photobleach the fluorophore. Reduce the excitation intensity or exposure time. Use an antifade mounting medium for fixed samples.[4]
6. Is your instrument set up correctly? Incorrect Filter/Wavelength Settings: Ensure your instrument's excitation and emission filters or monochromator settings are correct for CY5.5 (Approx. Ex: 673-675 nm, Em: 691-710 nm).[7][8][9]

Quantitative Data: pH Effect on Cyanine Dye Fluorescence

The fluorescence intensity of cyanine dyes related to CY5.5 is known to be highly stable across a wide pH range.

Dye FamilypH Range TestedFluorescence Intensity VariationReference
Cyanine5 (Cy5)3.5 - 8.3Remains nearly constant (within 5%)[1][2]
Sulfo-Cyanine53.5 - 8.3Remains nearly constant (within 5%)[1]

Experimental Protocols

Protocol: Determining the pH Stability of this compound

This protocol outlines a general method to assess the effect of pH on the fluorescence intensity of this compound.

1. Materials:

  • This compound

  • DMSO (Anhydrous)

  • A series of buffer solutions with different pH values (e.g., sodium phosphate (B84403) for pH 3.5, 4.5, 6.2, 7.4; sodium bicarbonate for pH 8.3)[1]

  • Deionized water

  • Fluorometer (e.g., Perkin Elmer LS-55™ or similar)[1]

  • Cuvettes

2. Procedure:

  • Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 1 mM). Store this solution protected from light at -20°C.

  • Prepare Working Solutions: Dilute the DMSO stock solution in deionized water to create an intermediate working solution (e.g., 5 µM).[1]

  • Prepare Samples at Different pH: For each pH value to be tested, mix equal volumes of the 5 µM dye working solution with the corresponding buffer solution in a clean tube or cuvette (e.g., 1 mL of dye solution + 1 mL of buffer).[1] This will result in a final dye concentration of 2.5 µM in a buffered solution.

  • Incubation: Allow the samples to equilibrate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.

  • Fluorescence Measurement:

    • Set the fluorometer to the excitation wavelength for CY5.5 (approx. 675 nm).

    • Measure the fluorescence emission spectrum for each sample across the expected emission range (e.g., 680 nm to 800 nm).

    • Record the peak fluorescence intensity at the emission maximum (approx. 700-710 nm).

  • Data Analysis: Plot the recorded fluorescence intensity against the pH of the buffer. For a pH-stable dye like CY5.5-COOH, the intensity should remain relatively constant across the tested range.

Visualizations

Logical Workflow for Troubleshooting CY5.5-COOH Fluorescence Issues start Start: Unexpected Fluorescence Signal check_ph Is buffer pH within the 3.5 - 9.0 range? start->check_ph check_conjugation Is the dye conjugated to a biomolecule? check_ph->check_conjugation Yes adjust_ph Adjust buffer pH to within the stable range. check_ph->adjust_ph No check_concentration Is dye concentration appropriately low? check_conjugation->check_concentration No (Free Dye) verify_conjugation Verify conjugation protocol. Consider environmental quenching effects. check_conjugation->verify_conjugation Yes check_instrument Are instrument settings (Ex/Em wavelengths) correct for CY5.5? check_concentration->check_instrument Yes dilute_sample Dilute sample to prevent aggregation. check_concentration->dilute_sample No correct_settings Correct instrument settings. check_instrument->correct_settings No end_ok Problem Resolved check_instrument->end_ok Yes adjust_ph->end_ok verify_conjugation->end_ok dilute_sample->end_ok correct_settings->end_ok

Caption: Troubleshooting workflow for CY5.5-COOH fluorescence issues.

Relationship Between pH and CY5.5-COOH Fluorescence Intensity cluster_0 Typical Experimental pH Range acidic Acidic (pH ~3.5) fluorescence Stable & High Fluorescence Intensity acidic->fluorescence Stable neutral Neutral (pH ~7.4) neutral->fluorescence Stable alkaline Alkaline (pH ~8.5) alkaline->fluorescence Stable extreme_ph Extreme pH (<3 or >10) degradation Potential Dye Degradation & Fluorescence Loss extreme_ph->degradation

Caption: Effect of pH on the fluorescence stability of CY5.5-COOH.

References

Best practices for storing CY5.5-COOH chloride stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for handling and storing CY5.5-COOH chloride stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] Dimethylformamide (DMF) is also a viable option.[4] It is crucial to use a high-purity, anhydrous grade of the solvent to minimize degradation of the dye.[5]

Q2: What is the recommended storage temperature and duration for this compound stock solutions?

A2: For optimal stability, stock solutions should be stored at low temperatures and protected from light.[6][7] Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.[8]

Storage Recommendations for this compound Stock Solutions

Storage TemperatureRecommended Duration
-80°CUp to 6 months[5]
-20°CUp to 1 month[5]

Q3: Is this compound sensitive to light?

A3: Yes, cyanine (B1664457) dyes, including CY5.5, are susceptible to photodegradation.[][10] It is critical to protect both the solid dye and its solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during storage and handling.[6][7]

Q4: How can I test the quality of my this compound stock solution?

A4: The quality of your stock solution can be assessed by measuring its absorbance spectrum using a spectrophotometer.[11] A fresh, high-quality solution of this compound in a suitable solvent should exhibit a primary absorption maximum around 675 nm. A significant deviation from this, or the appearance of additional peaks at shorter wavelengths (a "blue-shift"), may indicate dye degradation.[10] For a more detailed analysis, you can perform a serial dilution and check for a linear relationship between concentration and absorbance, which can help confirm the integrity of the dye.[12]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes or amber vials

  • Vortex mixer

  • Pipettes

Protocol:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: ~619.23 g/mol ), you would add approximately 161.5 µL of DMSO.

  • Vortex the solution thoroughly to ensure the dye is completely dissolved.[3]

  • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no fluorescence signal Dye Degradation: The this compound may have degraded due to improper storage (exposure to light, moisture, or repeated freeze-thaw cycles).Prepare a fresh stock solution from solid dye. Verify the quality of the new stock solution by measuring its absorbance spectrum.
Inefficient Labeling: The pH of the reaction buffer may be suboptimal, or the buffer may contain primary amines (e.g., Tris) that compete with the labeling reaction.[3][6]Ensure the pH of your protein solution is between 8.2 and 8.5 for efficient labeling.[6] Use an amine-free buffer such as PBS, MES, or HEPES.[6]
Low Antibody Concentration: The concentration of the antibody or protein being labeled may be too low for efficient conjugation.For optimal labeling, the protein concentration should be at least 2 mg/mL.[6]
High background fluorescence Excess Unconjugated Dye: Free, unconjugated dye in the final sample can lead to high background.Purify the labeled conjugate using a suitable method, such as a spin column or dialysis, to remove any free dye.[2][6]
Nonspecific Binding: The dye may be nonspecifically binding to other components in your sample.Increase the number of wash steps after staining.[5] Consider using a blocking buffer if applicable to your experiment.
Unexpected spectral properties (e.g., blue-shift in absorbance) Photodegradation or Chemical Degradation: Exposure to light or reactive chemicals can alter the chemical structure of the dye, leading to a shift in its spectral properties.[10]Always protect the dye and its solutions from light. Ensure all solvents and buffers are of high purity and free from contaminants.

Visualizations

experimental_workflow Workflow for Preparation and Storage of this compound Stock Solution cluster_preparation Preparation cluster_storage Storage cluster_qc Quality Control start Start: Equilibrate solid this compound to room temperature add_solvent Add anhydrous DMSO to the solid dye start->add_solvent vortex Vortex thoroughly to dissolve add_solvent->vortex aliquot Aliquot the stock solution into single-use vials vortex->aliquot check_quality Optional: Check quality by measuring absorbance spectrum vortex->check_quality store_short Store at -20°C for up to 1 month aliquot->store_short store_long Store at -80°C for up to 6 months aliquot->store_long protect Protect from light at all stages

Caption: Workflow for preparing and storing this compound stock solutions.

References

Technical Support Center: Troubleshooting Aggregation of CY5.5-COOH Chloride Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting aggregation of proteins labeled with CY5.5-COOH chloride. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my protein aggregating after labeling with this compound?

Protein aggregation after labeling with this compound is a common issue primarily driven by the hydrophobic nature of the cyanine (B1664457) dye.[][2] Several factors can contribute to this phenomenon:

  • Increased Surface Hydrophobicity: CY5.5 is a hydrophobic molecule.[3][4] Covalently attaching it to the protein surface increases the overall hydrophobicity, leading to intermolecular hydrophobic interactions that cause the proteins to clump together.

  • Protein Destabilization: The labeling process itself, including the reaction conditions and subsequent purification steps, can partially denature or destabilize the protein, exposing hydrophobic core residues that promote aggregation.

  • High Dye-to-Protein Ratio: Over-labeling the protein with too many dye molecules significantly increases its hydrophobicity, making aggregation more likely.[5] A high degree of labeling can also lead to fluorescence quenching.[6][7]

  • Unfavorable Buffer Conditions: The pH, ionic strength, and composition of the labeling and storage buffers can influence protein stability.[8] Proteins are least soluble at their isoelectric point (pI).[8]

  • Use of Organic Solvents: this compound is poorly soluble in aqueous solutions and requires an organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolution.[4][9] Introducing even small amounts of these solvents can destabilize some proteins.

Q2: How can I prevent protein aggregation during the labeling reaction?

Optimizing the labeling protocol is crucial to minimize aggregation from the outset. Here are key parameters to control:

  • Control the Dye-to-Protein Ratio: Aim for a low dye-to-protein molar ratio, typically between 2:1 and 5:1, to minimize the introduction of excessive hydrophobicity.[5] The optimal ratio should be determined empirically for each protein.

  • Optimize Buffer Conditions:

    • pH: Perform the labeling reaction at a pH of 8.3-9.0.[10][11][] This ensures that the primary amines (lysine side chains and the N-terminus) on the protein are deprotonated and available for reaction with the acyl chloride.[13][14][15] However, ensure your protein is stable at this pH. Use amine-free buffers such as phosphate (B84403) or bicarbonate buffers.[16]

    • Ionic Strength: Adjust the salt concentration (e.g., 50-150 mM NaCl) to help stabilize the protein.[17]

  • Minimize Organic Solvent Concentration: Dissolve the this compound in the minimum amount of anhydrous DMSO or DMF required for complete solubilization.[3][4] Add the dye solution to the protein solution slowly and dropwise while gently stirring to avoid localized high concentrations of the organic solvent.[3]

  • Reaction Temperature and Time: Conduct the labeling reaction at a lower temperature (e.g., 4°C or on ice) for a longer duration to reduce the risk of protein unfolding and aggregation.[5]

Q3: What additives can I use to prevent aggregation of my CY5.5-labeled protein?

Several additives can be included in your labeling and storage buffers to enhance the stability of the labeled protein.

Additive ClassExampleRecommended ConcentrationMechanism of Action
Sugars/Polyols Glycerol5-20% (v/v)Preferentially excluded from the protein surface, promoting a more compact and stable conformation. Also acts as a cryoprotectant.[8][17]
Sucrose, Sorbitol0.25-1 MStabilize proteins through preferential hydration.[11]
Amino Acids L-Arginine0.1-0.5 MSuppresses aggregation by interacting with both charged and hydrophobic patches on the protein surface, preventing protein-protein interactions.[11][18]
L-Glutamic Acid0.1-0.5 MWorks synergistically with L-Arginine to prevent aggregation.[17]
Non-denaturing Detergents Tween-20, Triton X-1000.01-0.1% (v/v)Shield hydrophobic surfaces and can help to solubilize aggregates.[7][17]
Reducing Agents Dithiothreitol (DTT), TCEP1-5 mMPrevents the formation of non-native disulfide bonds that can lead to aggregation, particularly if the protein has free cysteines.[8]

Q4: My protein has already aggregated after labeling. How can I remove the aggregates?

If aggregation has already occurred, several techniques can be employed to separate the soluble, monomeric labeled protein from the aggregates:

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating molecules based on their size. Aggregates, being larger, will elute before the monomeric protein.

  • Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity. Since aggregates are more hydrophobic than the monomeric protein, they will bind more strongly to the HIC resin and can be eluted separately.

  • Centrifugation: For large, insoluble aggregates, a high-speed centrifugation step can pellet the aggregated protein, allowing for the recovery of the soluble fraction from the supernatant.

  • Dialysis: While primarily used for buffer exchange and removal of small molecules like free dye, dialysis can sometimes help in removing smaller, soluble aggregates if the appropriate molecular weight cut-off (MWCO) membrane is used, though this is less efficient than chromatographic methods.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol provides a general procedure for labeling proteins with this compound. Optimization of the dye-to-protein ratio and buffer conditions may be necessary for your specific protein.

Materials:

  • Purified protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Additives to prevent aggregation (e.g., L-Arginine, Glycerol)

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation:

    • Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer such as 0.1 M sodium bicarbonate, pH 8.5. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the labeling buffer via dialysis or a desalting column.

  • Dye Preparation:

    • Shortly before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). Vortex briefly to ensure complete dissolution.[4]

  • Labeling Reaction:

    • Add any desired anti-aggregation additives to the protein solution.

    • Slowly add the calculated amount of the this compound stock solution to the protein solution dropwise while gently stirring. A starting point for the molar ratio of dye to protein is 5:1.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove unreacted dye and any protein aggregates by size-exclusion chromatography. Equilibrate the column with the desired storage buffer.

    • Collect fractions and identify those containing the labeled, monomeric protein using a spectrophotometer to measure absorbance at 280 nm (for protein) and ~675 nm (for CY5.5).

Protocol 2: Removal of Aggregated Protein using Size-Exclusion Chromatography (SEC)

Materials:

  • Labeled protein solution containing aggregates

  • Size-Exclusion Chromatography (SEC) column appropriate for the size of your protein

  • SEC running buffer (e.g., PBS with desired additives)

  • Fraction collector

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column with at least two column volumes of the desired running buffer.

  • Sample Loading:

    • If the sample contains visible precipitates, centrifuge at >14,000 x g for 10 minutes at 4°C and carefully collect the supernatant.

    • Load the supernatant onto the equilibrated SEC column.

  • Elution and Fraction Collection:

    • Elute the sample with the running buffer at the recommended flow rate for your column.

    • Collect fractions and monitor the elution profile by measuring absorbance at 280 nm and ~675 nm. Aggregates will elute in the earlier fractions, followed by the monomeric labeled protein.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE to confirm the purity and integrity of the labeled protein. Pool the fractions containing the pure, monomeric labeled protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein_in_Amine_Free_Buffer Protein in Amine-Free Buffer (pH 8.3-9.0) Add_Dye_to_Protein Add Dye to Protein (Slowly, Dropwise) Protein_in_Amine_Free_Buffer->Add_Dye_to_Protein Dissolve_Dye Dissolve CY5.5-COOH-Cl in DMSO/DMF Dissolve_Dye->Add_Dye_to_Protein Incubate Incubate (RT or 4°C, protected from light) Add_Dye_to_Protein->Incubate SEC_Purification Size-Exclusion Chromatography Incubate->SEC_Purification Collect_Fractions Collect & Analyze Fractions SEC_Purification->Collect_Fractions Aggregates Aggregates SEC_Purification->Aggregates Aggregates Elute First Pure_Labeled_Protein Pure, Monomeric Labeled Protein Collect_Fractions->Pure_Labeled_Protein Monomeric Protein

Caption: Experimental workflow for labeling proteins with this compound and removing aggregates.

aggregation_pathway Native_Protein Native Protein Labeling Labeling with Hydrophobic CY5.5 Native_Protein->Labeling Partially_Unfolded_Protein Partially Unfolded Intermediate Labeling->Partially_Unfolded_Protein Stress Labeled_Monomer Soluble Labeled Monomer Labeling->Labeled_Monomer Aggregates Insoluble Aggregates Partially_Unfolded_Protein->Aggregates Labeled_Monomer->Aggregates Increased Hydrophobicity

Caption: Signaling pathway illustrating the mechanisms of protein aggregation after CY5.5 labeling.

troubleshooting_guide Start Protein Aggregation Observed Check_Ratio Check Dye:Protein Ratio Start->Check_Ratio High_Ratio Too High Check_Ratio->High_Ratio Yes Check_Buffer Check Buffer Conditions Check_Ratio->Check_Buffer No Reduce_Ratio Reduce Molar Ratio (e.g., 2:1 to 5:1) High_Ratio->Reduce_Ratio Reduce_Ratio->Check_Buffer Suboptimal_Buffer Suboptimal pH or Ionic Strength Check_Buffer->Suboptimal_Buffer Yes Add_Additives Add Stabilizing Additives Check_Buffer->Add_Additives No Optimize_Buffer Optimize pH (8.3-9.0) & Salt (50-150 mM) Suboptimal_Buffer->Optimize_Buffer Optimize_Buffer->Add_Additives Use_Additives Use Arginine, Glycerol, etc. Add_Additives->Use_Additives Purification Post-Labeling Purification Use_Additives->Purification Perform_SEC Perform Size-Exclusion Chromatography Purification->Perform_SEC Success Soluble, Labeled Protein Perform_SEC->Success

Caption: A logical troubleshooting guide for addressing protein aggregation issues.

References

Technical Support Center: CY5.5-COOH Chloride Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of CY5.5-COOH chloride in various buffers and under different experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: To ensure the long-term stability and performance of this compound, proper storage is crucial.

  • Solid Form: The dye in its solid (lyophilized) form should be stored at -20°C or colder, desiccated, and protected from light. Under these conditions, it can be stable for up to 24 months.

  • Stock Solutions: Prepare stock solutions in a high-quality, anhydrous grade organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). Non-sulfonated cyanine (B1664457) dyes like this compound have limited aqueous solubility.[][2][3] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Q2: How stable is this compound in common laboratory buffers?

A2: While specific quantitative long-term stability data for this compound in various buffers is not extensively published, general stability can be inferred from studies on similar cyanine dyes.

  • pH: Cyanine dyes are generally stable in a pH range of 3 to 10.[4] Optimal performance is often observed in the physiological pH range of 7.2 to 8.5.[4] Extreme pH values should be avoided as they can lead to the degradation of the dye.[4]

  • Buffer Composition: this compound is expected to be stable in common buffers such as Phosphate-Buffered Saline (PBS), Tris-buffered saline (TBS), and HEPES.[4][5] However, high ionic strength buffers may promote the aggregation of cyanine dyes, which can lead to fluorescence quenching.[4] It is always advisable to test the stability in your specific buffer system for long-term experiments.[4]

  • Temperature: For long-term storage of solutions, -20°C is recommended. At room temperature, the dye will degrade over time.[4] Increased temperatures can accelerate the degradation of cyanine dyes in aqueous solutions.[6][7][8][9]

Q3: What is the difference between non-sulfonated and sulfonated Cy5.5 in terms of stability and solubility?

A3: The key difference lies in their water solubility and its impact on stability in aqueous buffers.

  • This compound (Non-sulfonated): This dye is more hydrophobic and has limited solubility in water.[][2][3] It requires an organic co-solvent (e.g., DMSO, DMF) for initial dissolution before being added to an aqueous buffer.[][2][3][4] The lower water solubility can increase the tendency of the dye to aggregate in aqueous solutions, potentially leading to fluorescence quenching.[4]

  • Sulfonated Cy5.5: The presence of sulfonate groups significantly increases the water solubility of the dye.[] This enhanced solubility reduces aggregation in aqueous buffers, which can lead to improved fluorescence and stability in these solutions.[][4]

Q4: How susceptible is this compound to photobleaching?

A4: Like most fluorescent dyes, this compound is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light.[4] To minimize photobleaching, the following is recommended:

  • Reduce the duration and intensity of light exposure.[4]

  • Use appropriate neutral density filters on the excitation source.

  • When not actively imaging, protect samples from light.[4]

  • Consider using antifade reagents in your imaging buffer if they are compatible with your experimental setup.[4]

Data Presentation

Table 1: Summary of Factors Affecting Cyanine Dye Stability in Solution

ParameterConditionEffect on StabilityRecommendations
pH 3 - 10Generally stable fluorescence intensity.[4]Maintain buffer pH within the 7.2-8.5 range for optimal performance.[4] Avoid extreme pH values.[4]
Temperature Room TemperatureGradual degradation over time.[4]For long-term storage, keep solutions at -20°C or colder.[4]
Elevated TemperaturesIncreased rate of degradation.[6][7][8][9]Avoid prolonged exposure to high temperatures.
Light Exposure All wavelengthsProne to photobleaching.[4]Minimize light exposure at all times. Use dark storage containers.[4]
Ionic Strength High Salt ConcentrationMay induce aggregation and fluorescence quenching.[4]If high salt is necessary, monitor for signs of aggregation.
Buffer Type PBS, Tris, HEPESGenerally stable.[4][5]Test stability in your specific buffer system for long-term studies.[4]
Solvent Anhydrous DMSO/DMFGood for initial dissolution and stock solutions.[][2][3]Use high-quality, anhydrous solvents to prevent hydrolysis of reactive forms.

Troubleshooting Guide

Issue 1: Weak or No Fluorescence Signal

  • Question: I've prepared my this compound solution in buffer, but I'm getting a very weak or no fluorescent signal. What could be the cause?

  • Answer: Several factors could contribute to a weak signal:

    • Dye Degradation: Ensure the dye has been stored correctly (at low temperature and protected from light).[4] Improper storage can lead to degradation.

    • Incorrect Buffer pH: While CY5.5 is stable over a broad pH range, the biomolecule it is conjugated to might not be. Confirm that your buffer pH is within the optimal range for both the dye and your target molecule (typically 7.2-8.5).[4]

    • Dye Aggregation: High dye concentrations or high salt content in the buffer can cause aggregation, which quenches fluorescence.[4] For this non-sulfonated dye, ensure that a sufficient amount of organic co-solvent was used for initial dissolution before dilution into the aqueous buffer.[4]

    • Suboptimal Filter Sets: Verify that the excitation and emission filters on your imaging system are appropriate for CY5.5 (Excitation/Emission maxima ~675/694 nm).

Issue 2: High Background Fluorescence

  • Question: My samples show high background fluorescence. How can I reduce this?

  • Answer: High background can be caused by:

    • Excess Unbound Dye: If you are working with dye conjugates, ensure that all non-covalently bound dye has been removed through appropriate purification methods like dialysis or size-exclusion chromatography.

    • Contaminated Buffers or Solvents: Use high-purity solvents and buffers. Some buffer components can be inherently fluorescent.

    • Autofluorescence: Biological samples can exhibit autofluorescence. Ensure you have appropriate controls (e.g., unlabeled cells or tissue) to assess the level of autofluorescence.

Issue 3: Inconsistent Results Between Experiments

  • Question: I am observing significant variability in fluorescence intensity between different experimental runs. What could be the reason?

  • Answer: Inconsistent results often stem from a lack of standardization in the experimental workflow:

    • Inconsistent Storage: Ensure all aliquots of the dye are stored under identical conditions (temperature and light protection).[4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4]

    • Buffer Variability: Prepare fresh buffer for each experiment and verify the pH to ensure consistency.[4]

    • Variable Light Exposure: Standardize the duration and intensity of light your samples are exposed to during preparation, handling, and analysis.[4]

Experimental Protocols

Protocol 1: Spectrophotometric Analysis of this compound Stability

This protocol provides a method to assess the chemical stability of this compound in a specific buffer over time by monitoring changes in its absorbance spectrum.

1. Materials:

  • This compound
  • Anhydrous DMSO
  • Buffer of interest (e.g., PBS, Tris, HEPES at a specific pH)
  • UV-Vis Spectrophotometer
  • Quartz cuvettes
  • Microcentrifuge tubes protected from light

2. Procedure:

  • Preparation of Stock Solution:
  • Carefully weigh out a small amount of this compound powder.
  • Dissolve the dye in anhydrous DMSO to prepare a concentrated stock solution (e.g., 1 mM). Vortex thoroughly to ensure complete dissolution.
  • Preparation of Working Solutions:
  • Dilute the stock solution in the buffer of interest to a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically an absorbance of ~1.0 at the λmax).
  • Prepare a sufficient volume for all time points to be tested.
  • Initial Measurement (Time 0):
  • Transfer an aliquot of the working solution to a quartz cuvette.
  • Measure the full absorbance spectrum (e.g., from 500 nm to 800 nm) to determine the absorbance maximum (λmax) and the initial absorbance value at this wavelength.
  • Incubation:
  • Aliquot the remaining working solution into microcentrifuge tubes for each time point and temperature condition you wish to test.
  • Store the tubes under the desired conditions (e.g., 4°C, 25°C, 37°C) and protect them from light.
  • Time-Point Measurements:
  • At each designated time point (e.g., 1, 6, 24, 48 hours), remove one aliquot for each condition.
  • Allow the sample to equilibrate to room temperature.
  • Measure the absorbance spectrum as done for the initial measurement.
  • Data Analysis:
  • Plot the absorbance at λmax as a function of time for each condition.
  • Calculate the percentage of remaining dye at each time point relative to the initial absorbance.
  • A significant decrease in absorbance indicates degradation of the dye.

Protocol 2: HPLC Analysis of this compound Degradation

This protocol outlines a general approach for a more detailed analysis of dye stability and the detection of degradation products using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound solutions incubated as described in Protocol 1.
  • HPLC system with a photodiode array (PDA) or fluorescence detector.
  • C18 reverse-phase HPLC column.
  • HPLC-grade solvents (e.g., acetonitrile, water, trifluoroacetic acid (TFA)).

2. Procedure:

  • Sample Preparation:
  • At each time point, take an aliquot of the incubated this compound solution.
  • If necessary, filter the sample through a 0.22 µm syringe filter to remove any precipitates.
  • HPLC Method:
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Flow Rate: 1 mL/min.
  • Gradient: Develop a suitable gradient to separate the parent dye from potential degradation products (e.g., a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes).
  • Detection:
  • PDA Detector: Monitor the absorbance at the λmax of this compound (~675 nm) and at other wavelengths to detect degradation products that may have different spectral properties.
  • Fluorescence Detector: Set the excitation and emission wavelengths to the maxima for this compound (~675 nm and ~694 nm, respectively).
  • Analysis:
  • Inject a sample from each time point onto the HPLC system.
  • Monitor the chromatograms for a decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.
  • Quantify the degradation by calculating the percentage of the remaining parent dye peak area relative to the initial (Time 0) sample.

Mandatory Visualization

G start Problem Observed: Weak Signal or Inconsistent Results check_storage 1. Verify Dye Storage Conditions start->check_storage storage_ok Storage Correct? (-20°C, Dark, Desiccated) check_storage->storage_ok check_prep 2. Review Solution Preparation prep_ok Sufficient Co-solvent? (for non-sulfonated dye) check_prep->prep_ok check_buffer 3. Examine Buffer Composition buffer_ok pH & Ionic Strength Correct? check_buffer->buffer_ok check_instrument 4. Check Instrument Settings instrument_ok Correct Filters & Settings? check_instrument->instrument_ok storage_ok->check_prep Yes sol_storage Solution: Aliquot new dye stock. Protect from light. storage_ok->sol_storage No prep_ok->check_buffer Yes sol_prep Solution: Re-dissolve dye in anhydrous DMSO/DMF before adding to buffer. prep_ok->sol_prep No buffer_ok->check_instrument Yes sol_buffer Solution: Prepare fresh buffer, verify pH. Consider lower salt concentration. buffer_ok->sol_buffer No sol_instrument Solution: Optimize instrument settings for Cy5.5. instrument_ok->sol_instrument No final_ok Problem Resolved instrument_ok->final_ok Yes sol_storage->check_storage sol_prep->check_prep sol_buffer->check_buffer sol_instrument->check_instrument

Caption: Troubleshooting workflow for this compound stability issues.

References

Validation & Comparative

A Head-to-Head Comparison: CY5.5-COOH Chloride vs. Cy5 for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into in vivo fluorescence imaging, the selection of the appropriate near-infrared (NIR) dye is a critical decision that significantly impacts experimental outcomes. Among the plethora of available fluorophores, cyanine (B1664457) dyes, particularly Cy5 and its longer-wavelength counterpart, Cy5.5, are mainstays. This guide provides an objective comparison of CY5.5-COOH chloride and Cy5, supported by experimental data, to facilitate an informed choice for your specific in vivo imaging needs.

Executive Summary

This compound generally presents a superior option for in vivo imaging applications compared to Cy5, primarily due to its emission at a longer wavelength. This key difference translates to deeper tissue penetration and a better signal-to-noise ratio, as light at longer wavelengths is less susceptible to absorption and scattering by biological tissues. While both dyes are effective, the advantages of Cy5.5 become more pronounced when imaging deeper tissues or in models with high background autofluorescence. Cy5 remains a viable and cost-effective option for superficial imaging applications. The choice between the two will ultimately depend on the specific requirements of the experimental model and the imaging depth required.

Performance Comparison: this compound vs. Cy5

The following table summarizes the key physicochemical and spectral properties of this compound and Cy5, along with a qualitative comparison of their in vivo imaging performance based on available literature.

PropertyThis compoundCy5Reference(s)
Type of Dye Near-infrared (NIR) fluorescent dyeFar-red fluorophore[1]
Excitation Maximum (nm) ~675-678~646-649[1]
Emission Maximum (nm) ~694-710~662-670[1][2]
Molecular Weight ( g/mol ) ~767.66~667.54[1]
Molecular Formula C44H46N3BF4O4C36H42N3BF4O4[1]
Hydrophilicity More hydrophilic due to the presence of four sulfonate groupsHighly hydrophobic[1]
In Vivo Tissue Penetration Deeper penetrationMore suitable for superficial imaging[3]
Signal-to-Noise Ratio (In Vivo) Generally higher due to lower autofluorescence in the NIR-II windowLower, especially in deep tissue imaging[4]
Photostability Relatively stable, but can be susceptible to photobleaching with prolonged exposureSusceptible to photobleaching, though can be enhanced with stabilizers[3][5]
In Vivo Tumor Imaging Effective for both small and large tumorsAdequate for small, superficial tumors[6]

In Vivo Experimental Data

A seminal study directly comparing cyanine dye-labeled antibodies for in vivo tumor imaging found that while all tested fluorochromes, including Cy5 and Cy5.5, were adequate for labeling small, superficial tumors, the performance varied for larger tumors.[6] For larger tumor models, Cy5.5, and even more so Cy7, demonstrated superior labeling, which was attributed to reduced self-masking and dilution effects.[6] This suggests that for studies involving larger tumor masses or deeper tissue imaging, the longer wavelength emission of Cy5.5 provides a distinct advantage.

Biodistribution studies of free Cy5.5 dye in mice have shown that it is distributed to various organs and is rapidly eliminated, with low fluorescence intensities remaining in different organs over time.[2] When conjugated to targeting moieties like nanoparticles or antibodies, the biodistribution profile is altered, leading to accumulation in target tissues and slower clearance.[2][7] Comparative biodistribution studies have shown that the hydrophilicity of the dye can influence its clearance pathway, with more hydrophilic dyes like sulfo-Cy5 showing a different elimination pattern than the more hydrophobic Cy5.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible in vivo imaging experiments. Below are generalized protocols for labeling and in vivo imaging using cyanine dyes.

Protocol 1: Labeling of a Targeting Peptide with this compound

This protocol describes the conjugation of this compound to a peptide containing a primary amine for targeted in vivo imaging.

Materials:

  • This compound

  • Targeting peptide with a primary amine (e.g., lysine (B10760008) residue)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve the targeting peptide in DMF.

  • Add this compound and DIPEA to the peptide solution. The molar ratio of peptide to dye should be optimized for the specific application.

  • Allow the reaction to proceed for 1-2 hours at room temperature in the dark.

  • Purify the labeled peptide from the unreacted dye and other reagents using a size-exclusion chromatography column equilibrated with PBS.

  • Collect the fractions containing the labeled peptide, which can be identified by its characteristic color and absorbance at ~675 nm.

  • Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the peptide) and ~675 nm (for Cy5.5).

Protocol 2: In Vivo Fluorescence Imaging of Tumor-Targeting Peptide

This protocol outlines a typical workflow for in vivo imaging of a tumor-bearing mouse model using a cyanine dye-labeled targeting peptide.

Materials:

  • Tumor-bearing mouse model (e.g., subcutaneous xenograft)

  • Sterile PBS

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped with appropriate lasers and filters for Cy5 or Cy5.5

  • CY5.5- or Cy5-labeled targeting peptide

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.

  • Probe Administration: Inject the fluorescently labeled targeting peptide intravenously (e.g., via the tail vein) at a predetermined dose.

  • In Vivo Imaging:

    • Place the anesthetized mouse in the imaging chamber.

    • Acquire whole-body fluorescence images at various time points post-injection (e.g., 30 min, 1h, 2h, 4h, 24h).

    • Use the appropriate excitation and emission filter sets for the specific dye (e.g., Ex: 640 nm / Em: 680 nm for Cy5; Ex: 675 nm / Em: 710 nm for Cy5.5).

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and a non-target tissue (e.g., muscle) to quantify the average fluorescence intensity.

    • Calculate the tumor-to-background ratio (TBR) to assess the specific targeting of the probe.

  • Ex Vivo Organ Analysis (Optional):

    • At the final time point, euthanize the mouse.

    • Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

    • Image the dissected organs to confirm the in vivo biodistribution of the probe.

Visualizations

Signaling Pathway: EGFR-Targeted Imaging

The epidermal growth factor receptor (EGFR) is a well-established target for cancer imaging and therapy. The following diagram illustrates the basic principle of using a fluorescently labeled ligand to target EGFR-expressing cancer cells.

EGFR_Targeting cluster_ligand Targeting Probe cluster_cell Cancer Cell Probe Cy5.5-Ligand (e.g., EGF) EGFR EGFR Probe->EGFR Binding Signaling Downstream Signaling (Proliferation, Survival) EGFR->Signaling Activation

EGFR-Targeted Probe Binding and Signaling
Experimental Workflow: In Vivo Tumor Imaging

The following diagram outlines the key steps in a typical in vivo fluorescence imaging experiment for evaluating a tumor-targeting probe.

InVivo_Workflow Animal_Model 1. Establish Tumor Mouse Model Probe_Admin 2. Administer Fluorescent Probe Animal_Model->Probe_Admin InVivo_Imaging 3. In Vivo Fluorescence Imaging Probe_Admin->InVivo_Imaging Data_Analysis 4. Image & Data Analysis (TBR) InVivo_Imaging->Data_Analysis ExVivo_Analysis 5. Ex Vivo Organ Biodistribution (Optional) Data_Analysis->ExVivo_Analysis

Workflow for In Vivo Tumor Imaging Experiment

References

A Head-to-Head Comparison: CY5.5-COOH chloride vs. Alexa Fluor 680 for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescent probes, the selection of the optimal dye is paramount for generating high-quality, reproducible data. This guide provides a comprehensive, data-driven comparison of two prominent NIR fluorophores: CY5.5-COOH chloride and Alexa Fluor 680. By examining their key photophysical and chemical properties, and providing detailed experimental protocols, this document serves as a practical resource for making informed decisions in your research endeavors.

This comparison delves into the essential performance metrics of each dye, including their spectral properties, brightness, and the chemical moieties available for conjugation. The information presented is designed to be directly applicable to common research applications such as immunofluorescence microscopy, flow cytometry, and in vivo imaging.

Quantitative Data Summary

A clear understanding of the fundamental properties of each fluorophore is the first step in selecting the right tool for the job. The table below summarizes the key quantitative data for CY5.5-COOH and Alexa Fluor 680.

PropertyThis compoundAlexa Fluor 680
Excitation Maximum (nm) ~673 - 678[1][2]~679 - 681[3][4]
Emission Maximum (nm) ~694 - 710[5][6]~702 - 704[3][4]
Quantum Yield (Φ) ~0.20[1][7][8]~0.36[3]
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ~198,000 - 209,000[1][3][7]~184,000[3]
Molecular Weight ( g/mol ) ~619.2[9]Varies by reactive form (e.g., NHS ester ~955.91)[1]
Reactive Form Carboxylic Acid (-COOH)Primarily NHS ester, various others available[1]
pH Sensitivity Relatively stable from pH 4 to 10[6]pH-insensitive over a wide molar range[7]

Experimental Protocols

To provide a practical framework for comparing these dyes in a laboratory setting, detailed protocols for antibody conjugation and a method for evaluating dye brightness in flow cytometry are provided below.

Protocol 1: Antibody Labeling

This protocol outlines the general procedure for conjugating CY5.5-COOH and Alexa Fluor 680 NHS ester to an antibody. Note that CY5.5-COOH requires activation (e.g., to an NHS ester) before it can react with primary amines on the antibody. For the purpose of this guide, we will assume the use of a commercially available CY5.5 NHS ester for a more direct comparison with Alexa Fluor 680 NHS ester.

Materials:

  • Antibody of interest (in amine-free buffer, e.g., PBS)

  • CY5.5 NHS ester or Alexa Fluor 680 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer (pH 8.3-8.5)

  • Spin desalting columns (e.g., 7K MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS.[10] Buffers containing primary amines (e.g., Tris) will compete for the dye and must be removed by dialysis or buffer exchange.[10]

  • Dye Preparation:

    • Dissolve the CY5.5 NHS ester or Alexa Fluor 680 NHS ester in anhydrous DMSO to a final concentration of 10 mg/mL.[11]

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.3-8.5 using the 1 M sodium bicarbonate buffer.[5]

    • Add the dissolved dye to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody).[9] This ratio may need to be optimized for different antibodies.

    • Gently mix and incubate for 1 hour at room temperature, protected from light.[11]

  • Purification:

    • Remove unconjugated dye using a spin desalting column according to the manufacturer's instructions.[10]

    • Collect the labeled antibody.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the excitation maximum of the dye.

Protocol 2: Comparison of Dye Brightness in Flow Cytometry using Stain Index

The Stain Index (SI) is a valuable metric for quantifying the relative brightness of different fluorophores in a given application.[12][13]

Materials:

  • Cells expressing the antigen of interest

  • Unlabeled primary antibody (same clone as labeled antibodies)

  • CY5.5-labeled antibody (from Protocol 1)

  • Alexa Fluor 680-labeled antibody (from Protocol 1)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Flow cytometer equipped with appropriate lasers and filters

Procedure:

  • Cell Preparation: Prepare single-cell suspensions of your target cells.

  • Staining:

    • Titrate both the CY5.5- and Alexa Fluor 680-conjugated antibodies to determine the optimal concentration for staining.

    • Stain separate aliquots of cells with the optimal concentration of each labeled antibody.

    • Include an unstained cell sample and a sample stained with an isotype control antibody for gating and background determination.

  • Data Acquisition:

    • Acquire data on a flow cytometer, ensuring the settings are optimized for the detection of both dyes.

  • Data Analysis:

    • Gate on the cell population of interest.

    • For each fluorophore, determine the Mean Fluorescence Intensity (MFI) of the positive and negative populations.

    • Calculate the Stain Index using the following formula: Stain Index = (MFI_positive - MFI_negative) / (2 * SD_negative) where SD_negative is the standard deviation of the negative population.[12]

    • A higher Stain Index indicates a brighter signal and better separation between positive and negative populations.

Mandatory Visualizations

To further clarify the experimental workflows, the following diagrams have been generated using the DOT language.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein Antibody in Amine-Free Buffer Mix Mix Antibody and Dye (pH 8.3-8.5) Protein->Mix Dye CY5.5 or Alexa Fluor 680 NHS Ester in DMSO Dye->Mix Incubate Incubate 1 hr (Room Temp, Dark) Mix->Incubate Purify Spin Desalting Column Incubate->Purify Analyze Labeled Antibody (Determine DOL) Purify->Analyze

Antibody Labeling Workflow

FlowCytometryComparison cluster_staining Cell Staining cluster_acquisition Data Acquisition & Analysis Cells Prepare Single-Cell Suspension Stain_CY55 Stain with CY5.5-Antibody Cells->Stain_CY55 Stain_AF680 Stain with Alexa Fluor 680-Antibody Cells->Stain_AF680 Unstained Unstained Control Cells->Unstained Acquire Acquire on Flow Cytometer Stain_CY55->Acquire Stain_AF680->Acquire Unstained->Acquire Analyze Calculate Stain Index for Each Dye Acquire->Analyze Compare Compare Brightness Analyze->Compare

Flow Cytometry Brightness Comparison

Concluding Remarks

Both this compound and Alexa Fluor 680 are powerful tools for near-infrared fluorescence applications. Alexa Fluor 680 generally exhibits a higher quantum yield, which often translates to brighter signals in experimental settings.[3] However, CY5.5 dyes are known for their high molar extinction coefficients and good photostability.[6] The choice between these two fluorophores will ultimately depend on the specific requirements of the experiment, including the desired brightness, the nature of the sample, and the instrumentation available. By utilizing the provided data and protocols, researchers can empirically determine the most suitable dye for their specific needs, leading to more robust and reliable experimental outcomes.

References

A Head-to-Head Comparison of Near-Infrared Fluorescent Dyes: CY5.5-COOH Chloride vs. IRDye 800CW Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of near-infrared (NIR) fluorescence imaging, the selection of an appropriate dye is paramount for achieving high sensitivity, deep tissue penetration, and stable signal acquisition. This guide presents an objective comparison of two widely used NIR fluorophores, CY5.5-COOH chloride and IRDye 800CW carboxylate, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications. While both dyes operate in the valuable NIR window, minimizing tissue autofluorescence, they exhibit distinct characteristics in terms of their spectral properties, and importantly, their photostability.

Quantitative Comparison of Physicochemical and Spectral Properties

A clear understanding of the fundamental properties of each dye is essential for designing and interpreting fluorescence-based experiments. The following table summarizes the key characteristics of this compound and IRDye 800CW carboxylate based on available data.

PropertyThis compoundIRDye 800CW Carboxylate
Excitation Maximum (λex) ~675 nm~774 nm (in PBS)
Emission Maximum (λem) ~694 nm~789 nm (in PBS)
Molar Extinction Coeff. (ε) ~250,000 M⁻¹cm⁻¹~240,000 M⁻¹cm⁻¹ (in PBS)
Fluorescence Quantum Yield ~0.20Not explicitly stated, but lower than CY5.5 in some reports[1].
Fluorescence Lifetime ~1.0 ns (in PBS)~0.5 ns (in PBS)[2].
Molecular Weight Varies by salt form~1091 g/mol .
Reactive Group Carboxylic AcidCarboxylate (non-reactive).
Solubility Good in organic solvents (DMSO, DMF), limited in waterHigh water solubility

Performance Comparison: Photostability and In Vivo Imaging

IRDye 800CW is consistently reported to possess high to exceptional photostability. This characteristic is a significant advantage for experiments requiring long-term imaging or repeated measurements, as it ensures a more stable and reliable fluorescent signal over time.

CY5.5 , as a member of the cyanine (B1664457) dye family, is known to be susceptible to photobleaching, a process often mediated by reactive oxygen species. While specific data for the COOH chloride form is scarce, studies on related Cy5 dyes indicate that they can undergo relatively rapid photodegradation under continuous illumination.

In the context of in vivo imaging , a study directly comparing epidermal growth factor (EGF) conjugated to either Cy5.5 or IRDye 800CW revealed the practical implications of their differing spectral properties[1]. Although Cy5.5 has a higher intrinsic fluorescence quantum yield, the EGF-IRDye 800CW conjugate demonstrated a significantly enhanced tumor-to-background ratio[1]. This improved performance was attributed to the lower tissue autofluorescence in the longer wavelength NIR window where IRDye 800CW operates[1]. This finding underscores that for in vivo applications, the overall signal-to-noise ratio, which is influenced by both the dye's properties and the biological environment, is a more critical parameter than the quantum yield alone.

Experimental Protocols

To facilitate the direct comparison of photostability between this compound and IRDye 800CW in a laboratory setting, the following experimental protocol for measuring the rate of photobleaching is provided.

Protocol: Measurement of Photobleaching Rate

Objective: To quantify and compare the rate of fluorescence decay of this compound and IRDye 800CW carboxylate under continuous illumination.

Materials:

  • Fluorometer or a fluorescence microscope equipped with a sensitive detector (e.g., PMT or sCMOS camera).

  • Stable light source (e.g., laser or stabilized lamp) with appropriate excitation wavelengths for both dyes.

  • Cuvettes or microscope slides.

  • Solutions of this compound and IRDye 800CW carboxylate of known concentrations in a suitable buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4).

  • Spectrophotometer for absorbance measurements.

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of each dye in an appropriate solvent (e.g., DMSO for CY5.5-COOH and water for IRDye 800CW).

    • Dilute the stock solutions in PBS to a final concentration that yields an absorbance of approximately 0.1 at the respective excitation maximum to minimize inner filter effects.

  • Initial Measurements:

    • Measure the absorbance spectrum of each dye solution to confirm the concentration and spectral integrity.

    • Measure the initial fluorescence intensity (F₀) of each sample in the fluorometer or on the microscope immediately upon exposure to the excitation light.

  • Photobleaching Experiment:

    • Continuously illuminate each sample with the light source at a constant intensity.

    • Record the fluorescence intensity (F(t)) at regular time intervals until the signal has decayed significantly (e.g., to 10-20% of the initial intensity). It is crucial to use the same illumination power and detector settings for both dyes to ensure a fair comparison.

  • Data Analysis:

    • Plot the normalized fluorescence intensity (F(t)/F₀) as a function of time for each dye.

    • Fit the fluorescence decay data to a single or multi-exponential decay model to determine the photobleaching rate constant(s) (k).

    • The half-life of the fluorophore (t₁/₂) under these conditions can be calculated from the rate constant (t₁/₂ = ln(2)/k).

Mandatory Visualizations

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Photobleaching_Mechanism cluster_ROS Reactive Oxygen Species S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Bleached Photobleached Product S0->Bleached S1->S0 T1 Excited Triplet State (T₁) S1->T1 T1->S0 O2 Molecular Oxygen (³O₂) sO2 Singlet Oxygen (¹O₂) O2->sO2 Energy Transfer Excitation Light Absorption (Excitation) Fluorescence Fluorescence ISC Intersystem Crossing Quenching Quenching Reaction Chemical Reaction

A simplified diagram of the photobleaching pathway for cyanine dyes.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare stock solutions of CY5.5-COOH and IRDye 800CW prep2 Dilute in PBS to working concentration (Absorbance ~0.1) prep1->prep2 meas1 Measure initial absorbance and fluorescence (F₀) prep2->meas1 meas2 Continuously illuminate sample at constant intensity meas1->meas2 meas3 Record fluorescence intensity (F(t)) over time meas2->meas3 an1 Plot normalized fluorescence (F(t)/F₀) vs. time meas3->an1 an2 Fit data to exponential decay model an1->an2 an3 Determine photobleaching rate constant (k) and half-life (t₁/₂) an2->an3

References

A Comparative Guide to the Quantum Yield of CY5.5-COOH Chloride and Other Near-Infrared (NIR) Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of near-infrared (NIR) fluorescence imaging, the selection of an appropriate fluorophore is paramount to achieving high sensitivity and signal-to-noise ratios. The fluorescence quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is a critical parameter governing the brightness and performance of these dyes. This guide provides an objective comparison of the quantum yield and other key photophysical properties of CY5.5-COOH chloride against other widely used NIR dyes: Indocyanine Green (ICG), IRDye 800CW, and Alexa Fluor 790.

Quantitative Comparison of NIR Dyes

The following table summarizes the key photophysical properties of this compound and its alternatives. It is important to note that quantum yields are highly dependent on the solvent, temperature, and conjugation status of the dye. The data presented here are for the free dyes, with a focus on values obtained in aqueous buffer solutions like Phosphate-Buffered Saline (PBS) where available, to reflect conditions relevant to biological applications.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent/Condition
This compound ~675~694~209,000~0.20 Organic Solvent
~678~695Not Specified~0.15 (unconjugated) PBS
Indocyanine Green (ICG)~780~820~200,000~0.01 - 0.02Aqueous Solution
IRDye 800CW~774~789~240,000~0.09 - 0.12Aqueous Solution
Alexa Fluor 790~782~805Not Specified~0.04Not Specified

Key Observations:

  • This compound exhibits a relatively high quantum yield compared to other NIR dyes, particularly in organic solvents. Even in aqueous solutions like PBS, its quantum yield remains significantly higher than that of ICG.

  • Indocyanine Green (ICG) , despite being FDA-approved for clinical use, has a notoriously low quantum yield in aqueous environments, which can limit its brightness in biological imaging applications.

  • IRDye 800CW offers a good balance of a high molar extinction coefficient and a respectable quantum yield in aqueous solutions, making it a popular choice for in vivo imaging.

  • Alexa Fluor 790 is another alternative in the long-wavelength NIR spectrum, though its quantum yield is reported to be lower than that of IRDye 800CW and CY5.5.

Experimental Protocol: Relative Quantum Yield Determination

The following is a generalized, yet detailed, protocol for determining the relative fluorescence quantum yield of a NIR dye like this compound. This method compares the fluorescence of the sample to a standard with a known quantum yield.

Materials:

  • This compound (or other NIR dye of interest)

  • A suitable NIR standard with a known quantum yield in the same solvent (e.g., IR-125 in DMSO)

  • Spectroscopic grade solvent (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Spectrophotometer

  • Fluorometer with a NIR-sensitive detector

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the sample dye and the standard dye in the chosen solvent.

  • Preparation of Dilutions: Prepare a series of dilutions of both the sample and the standard in the solvent. The concentrations should be adjusted to have absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement:

    • Record the absorbance spectrum for each dilution of the sample and the standard.

    • Determine the absorbance value at the excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the fluorometer to be the same for both the sample and the standard.

    • Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the instrument settings (e.g., excitation and emission slit widths) are kept constant for all measurements.

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the slope of the resulting linear plots for both the sample (M_sample) and the standard (M_standard).

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (M_sample / M_standard) * (η_sample² / η_standard²)

    Where:

    • Φ_standard is the quantum yield of the standard.

    • M_sample and M_standard are the slopes from the plots of integrated fluorescence intensity versus absorbance.

    • η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used for both, this term (η_sample² / η_standard²) equals 1.

Visualizing the Workflow and Comparison

To further clarify the experimental process and the relationship between the dyes, the following diagrams are provided.

G cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare Sample Dilutions (Abs < 0.1) abs_spec Measure Absorbance Spectra prep_sample->abs_spec prep_standard Prepare Standard Dilutions (Abs < 0.1) prep_standard->abs_spec fluo_spec Measure Fluorescence Spectra (Constant Excitation & Slits) abs_spec->fluo_spec plot_data Plot Integrated Fluorescence vs. Absorbance fluo_spec->plot_data calc_slope Calculate Slopes (M_sample, M_standard) plot_data->calc_slope calc_qy Calculate Quantum Yield (Φ_sample) calc_slope->calc_qy

Caption: Experimental workflow for determining the relative quantum yield of a NIR dye.

G CY5.5-COOH CY5.5-COOH High Quantum Yield High Quantum Yield CY5.5-COOH->High Quantum Yield ICG ICG Low Quantum Yield Low Quantum Yield ICG->Low Quantum Yield IRDye 800CW IRDye 800CW Moderate-High Quantum Yield Moderate-High Quantum Yield IRDye 800CW->Moderate-High Quantum Yield Alexa Fluor 790 Alexa Fluor 790 Low-Moderate Quantum Yield Low-Moderate Quantum Yield Alexa Fluor 790->Low-Moderate Quantum Yield

Caption: Logical comparison of the quantum yields of common NIR dyes.

Validating the Conjugation of CY5.5-COOH Chloride to Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and validated conjugation of fluorescent dyes to antibodies is paramount for generating reliable data in a multitude of applications, from in vivo imaging to flow cytometry. This guide provides a comprehensive comparison for validating the conjugation of CY5.5-COOH chloride to antibodies, offering detailed experimental protocols, comparative data with alternative dyes, and troubleshooting guidance.

Introduction to Antibody Conjugation with this compound

CY5.5, a near-infrared (NIR) fluorescent dye, is a popular choice for antibody labeling due to its spectral properties which minimize autofluorescence from biological samples.[1] While N-hydroxysuccinimide (NHS) esters are the most common reactive group for labeling primary amines on antibodies, this guide will focus on the use of CY5.5-carboxylic acid chloride (this compound). Acyl chlorides are highly reactive acylating agents that can react with nucleophiles such as the primary amines of lysine (B10760008) residues on an antibody.[2][3][4][5][6][7] However, their high reactivity also makes them susceptible to rapid hydrolysis in aqueous solutions, which presents a significant challenge for antibody conjugation.[2][3][4][5][6][7][8] Therefore, careful control of reaction conditions is crucial for a successful conjugation.

Comparison of CY5.5 with Alternative Dyes

Several alternative fluorescent dyes are available for antibody conjugation in the same spectral region as CY5.5. The Alexa Fluor and DyLight series are popular choices, often exhibiting superior performance in terms of brightness and photostability.

PropertyCY5.5Alexa Fluor 680DyLight 680
Excitation Max (nm) ~675~679~677
Emission Max (nm) ~694~702~696
Quantum Yield ~0.23[9]~0.36Moderate
Photostability GoodExcellentVery Good
Brightness BrightVery BrightBright
pH Sensitivity LowLowLow
Self-Quenching Prone to quenching at high DOLLess prone to quenchingModerate

Table 1: Comparison of CY5.5 with spectrally similar fluorescent dyes. Data compiled from multiple sources.[1][10][11][12]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol is based on the principles of acyl chloride chemistry and requires careful optimization for each specific antibody and application. Due to the high reactivity and hydrolytic instability of acyl chlorides, anhydrous or co-solvent conditions are recommended.

Materials:

  • Antibody (purified, in an amine-free buffer like PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (B128534) (TEA) or another non-nucleophilic base

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

  • Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains amines (e.g., Tris), dialyze the antibody against PBS.

  • This compound Preparation (perform immediately before use):

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Reaction Setup:

    • In a microcentrifuge tube, add the antibody solution.

    • Add the reaction buffer to adjust the pH to 8.5-9.0.

    • Add a 10-20 fold molar excess of the this compound solution to the antibody solution while gently vortexing. The optimal molar ratio should be determined empirically.

    • Immediately add a small amount of triethylamine to scavenge the HCl byproduct.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the conjugated antibody from the unreacted dye using a desalting column equilibrated with the storage buffer.

    • Collect the fractions containing the labeled antibody.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to a single antibody molecule. It can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of CY5.5 (~675 nm, A675).

  • Calculate the concentration of the antibody and the dye using the following formulas:

    • Antibody Concentration (M) = [A280 - (A675 × CF)] / ε_antibody

      • CF is the correction factor (A280 of the free dye / Amax of the free dye).

      • ε_antibody is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • Dye Concentration (M) = A675 / ε_dye

      • ε_dye is the molar extinction coefficient of CY5.5 at 675 nm (e.g., ~190,000 M⁻¹cm⁻¹).

  • DOL = Dye Concentration / Antibody Concentration

An optimal DOL is typically between 3 and 7. Higher DOLs can lead to fluorescence quenching and reduced antibody function.

Protocol 3: Validation of Conjugate Functionality by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to assess whether the conjugation process has affected the antibody's binding affinity to its target antigen.

Procedure:

  • Coat a 96-well plate with the target antigen and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Add serial dilutions of the CY5.5-conjugated antibody and an unconjugated control antibody to the wells.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate to remove unbound antibodies.

  • For the unconjugated antibody, add a secondary antibody conjugated to an enzyme (e.g., HRP). For the CY5.5-conjugated antibody, the signal can be read directly on a fluorescence plate reader.

  • Add the appropriate substrate for the enzyme (if using a secondary antibody) and measure the absorbance or fluorescence.

  • Compare the binding curves of the conjugated and unconjugated antibodies. A significant shift in the EC50 value of the conjugated antibody may indicate a loss of binding affinity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_validation Validation antibody_prep Antibody Preparation (2-10 mg/mL in PBS) reaction Reaction (pH 8.5-9.0, RT, 1-2h) antibody_prep->reaction dye_prep This compound Preparation (10 mg/mL in anhydrous DMSO) dye_prep->reaction desalting Desalting Column reaction->desalting Purify dol DOL Determination (Spectrophotometry) desalting->dol Characterize elisa Functional Assay (ELISA) desalting->elisa Validate signaling_pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Antibody Anti-EGFR Ab-CY5.5 Antibody->EGFR Blocks

References

Navigating the Crowded Spectrum: A Guide to CY5.5-COOH Chloride Spectral Overlap

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, careful consideration of spectral overlap is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of CY5.5-COOH chloride with other commonly used fluorophores in the far-red and near-infrared regions, offering supporting data and experimental protocols to mitigate potential spectral crosstalk.

This compound is a popular fluorescent dye valued for its brightness and utility in the near-infrared (NIR) spectrum, a region that minimizes autofluorescence from biological samples. However, as with any fluorophore, its emission spectrum can overlap with the excitation and emission spectra of other dyes, leading to signal bleed-through and compromised results. Understanding these overlaps is critical for designing robust multiplexed experiments.

Spectral Properties at a Glance

To facilitate the selection of appropriate fluorophores for multi-color imaging and flow cytometry, the following table summarizes the key spectral properties of this compound and several other commonly used dyes.

FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Spectral Overlap with this compound
This compound ~675-684~694-710-
Cy5~649-651[1][2][3]~667-670[1][2][3]Moderate: Cy5's emission tail can extend into the excitation range of CY5.5.
Alexa Fluor 647~650[4][5]~665-671[4][6]Moderate: Similar to Cy5, the emission of Alexa Fluor 647 can overlap with CY5.5's excitation.
Alexa Fluor 680~679-681[7]~702-704[8][7]High: Significant overlap between both excitation and emission spectra.
IRDye 680RD~672-680[9][10][11]~694[9][11][12]High: Strong overlap, particularly in the emission spectra.
IRDye 800CW~773-778[13][14][15]~792-794[13][14][16]Low: Generally well-separated, but the excitation tail of IRDye 800CW could potentially be excited by the emission of CY5.5 in FRET applications.

Visualizing Spectral Overlap

The concept of spectral overlap can be visualized as the degree to which the emission spectrum of one fluorophore (the "donor" in the case of bleed-through) coincides with the excitation spectrum of another (the "acceptor").

Spectral_Overlap cluster_donor Fluorophore 1 (e.g., Cy5) cluster_acceptor Fluorophore 2 (e.g., CY5.5) Donor_Excitation Excitation Donor_Emission Emission Donor_Excitation->Donor_Emission Stokes Shift Acceptor_Excitation Excitation Donor_Emission->Acceptor_Excitation Spectral Overlap (Potential Crosstalk) Acceptor_Emission Emission Acceptor_Excitation->Acceptor_Emission Stokes Shift

Caption: Conceptual diagram of spectral overlap between two fluorophores.

Experimental Protocol for Quantifying Spectral Overlap and Crosstalk

To empirically determine the level of spectral overlap and correct for it in your experiments, the following protocol for generating a compensation matrix in flow cytometry or for spectral unmixing in microscopy is recommended.

Objective: To measure the amount of signal from one fluorophore that "bleeds through" into the detection channel of another and to calculate a compensation matrix to correct for this crosstalk.

Materials:

  • Cells or beads labeled with a single fluorophore each (e.g., cells stained with CY5.5-conjugated antibody, cells stained with Alexa Fluor 680-conjugated antibody).

  • Unstained cells or beads (negative control).

  • Flow cytometer or fluorescence microscope with appropriate lasers and filters.

  • Flow cytometry analysis software (e.g., FlowJo, FCS Express) or image analysis software with spectral unmixing capabilities (e.g., ImageJ/Fiji, ZEN, LAS X).

Workflow for Measuring Spectral Crosstalk:

Crosstalk_Measurement_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis A Prepare Single-Stain Controls (One for each fluorophore) C Run Unstained Control to Set Voltages/Gains A->C B Prepare Unstained Control B->C D Run Each Single-Stain Control C->D E Record Signal in All Channels D->E F Measure Median Fluorescence Intensity (MFI) of the positive population in its primary channel E->F G Measure MFI of the positive population in all other channels (bleed-through) F->G H Calculate Spillover Percentage G->H I Generate Compensation Matrix H->I

Caption: Workflow for measuring spectral crosstalk and generating a compensation matrix.

Detailed Steps:

  • Prepare Single-Stain Controls: For each fluorophore in your multiplex panel, prepare a sample of cells or beads stained with only that single fluorophore. It is crucial that the single-stain controls are at least as bright as the corresponding signal will be in the experimental samples.[17]

  • Prepare an Unstained Control: Prepare a sample of unstained cells or beads to determine the level of autofluorescence.

  • Instrument Setup:

    • Flow Cytometry: Run the unstained control to set the forward and side scatter voltages and to adjust the fluorescence detector voltages so that the autofluorescence is on scale.

    • Microscopy: Use the unstained control to set the baseline signal and to determine the optimal exposure times for each channel that avoid saturation.

  • Acquire Data from Single-Stain Controls:

    • Run each single-stain control individually.

    • For each control, record the signal intensity in its primary detection channel as well as in all other channels being used in the experiment. The signal detected in the non-primary channels represents the spectral bleed-through.

  • Calculate the Spillover/Crosstalk Percentage:

    • For each single-stain control, determine the Median Fluorescence Intensity (MFI) of the positive population in its primary channel and in the channels into which it is bleeding.

    • The spillover percentage is calculated as: (MFI in secondary channel / MFI in primary channel) * 100.

  • Generate a Compensation Matrix (Flow Cytometry) or Perform Spectral Unmixing (Microscopy):

    • Flow Cytometry: Most modern flow cytometry software can automatically calculate a compensation matrix from the single-stain control data. This matrix is then applied to the experimental samples to mathematically correct for the spectral overlap.

    • Microscopy: For imaging, a similar principle applies. By acquiring a reference spectrum for each fluorophore using single-stain samples, spectral unmixing algorithms can be used to separate the mixed signals in the multiplexed image into individual channels.[18]

Mitigating Spectral Overlap: Best Practices

  • Fluorophore Selection: When designing a multiplex experiment, choose fluorophores with the least amount of spectral overlap. Utilize online spectral viewers to visualize the excitation and emission spectra of your chosen dyes.

  • Instrument Configuration: Optimize filter sets to specifically capture the peak emission of each fluorophore while excluding as much of the emission from other fluorophores as possible.

  • Sequential Scanning: In confocal microscopy, acquiring images for each fluorophore sequentially rather than simultaneously can eliminate crosstalk between channels.

  • FRET Considerations: When designing Förster Resonance Energy Transfer (FRET) experiments, a significant spectral overlap between the donor emission and the acceptor excitation is required. In this context, the principles of spectral overlap are harnessed for the experiment rather than being a source of interference.

  • Proper Controls are Key: Always run single-stain controls for every experiment to accurately calculate compensation and to ensure the quality of your data.[19]

By carefully considering the spectral properties of this compound and potential partner fluorophores, and by implementing rigorous experimental controls and data analysis procedures, researchers can confidently perform complex, multi-color fluorescence experiments and obtain reliable, high-quality results.

References

A Comparative Guide to CY5.5-COOH Chloride and DyLight 680 for Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of immunofluorescence, the selection of an appropriate fluorophore is paramount to generating high-quality, reproducible data. This guide provides a detailed comparison of two popular far-red fluorescent dyes: CY5.5-COOH chloride and DyLight 680. By examining their performance characteristics, providing experimental protocols, and visualizing relevant workflows and pathways, this document aims to equip researchers with the necessary information to make an informed decision for their specific applications.

Performance Characteristics at a Glance

The choice between this compound and DyLight 680 often hinges on key performance indicators such as spectral properties, brightness, and photostability. The following table summarizes the essential quantitative data for these two fluorophores.

PropertyCY5.5DyLight 680
Excitation Maximum (nm) ~675[1][2]~682-692[3]
Emission Maximum (nm) ~694[1][2]~712-715[3]
Molar Extinction Coefficient (M⁻¹cm⁻¹) 190,000[1][2]140,000
Quantum Yield (Φ) 0.28[1]Not explicitly stated, but generally reported to be high[4]
Reactive Group Carboxylic Acid (-COOH)NHS Ester

In-Depth Comparison

Spectral Properties: Both CY5.5 and DyLight 680 fall within the far-red to near-infrared (NIR) region of the spectrum. This is advantageous for immunofluorescence as it minimizes autofluorescence from cells and tissues, leading to a better signal-to-noise ratio.[5] Their spectral similarity means they can often be used with the same filter sets on most fluorescence microscopes.

Brightness and Quantum Yield: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. CY5.5 boasts a high molar extinction coefficient and a respectable quantum yield of 0.28.[1] While a specific quantum yield for DyLight 680 is not consistently published, the DyLight series of dyes are generally marketed as being exceptionally bright.[4]

Photostability: Photostability, or the resistance to photobleaching upon exposure to excitation light, is a critical factor in experiments requiring long acquisition times, such as in confocal microscopy or 3D imaging. While direct head-to-head comparisons are limited, studies comparing the spectrally similar Cy5 to Alexa Fluor 647 (a benchmark for high-performance dyes) have shown that Cy5 is significantly less photostable.[6] Given that DyLight dyes are often compared favorably to Alexa Fluor dyes in terms of photostability, it is reasonable to infer that DyLight 680 may offer superior photostability compared to CY5.5.

Chemistry of Conjugation: The primary chemical difference for the user lies in the conjugation chemistry. This compound possesses a carboxylic acid group, which requires activation (e.g., using EDC and NHS) to react with primary amines on antibodies. In contrast, DyLight 680 is commonly available as an N-hydroxysuccinimide (NHS) ester, which can directly react with primary amines under mild basic conditions, simplifying the conjugation process.

Experimental Protocols

To provide a practical framework for utilizing these dyes, detailed protocols for antibody conjugation and a general immunofluorescence staining procedure are outlined below.

Antibody Conjugation Protocols

1. This compound to Antibody Conjugation (Two-Step)

This protocol involves the activation of the carboxylic acid group on this compound followed by conjugation to the primary amines of the antibody.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography Column (e.g., Sephadex G-25)

Procedure:

  • Activate CY5.5-COOH: Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A molar ratio of 1:1.2:1.2 (CY5.5:EDC:NHS) is recommended. Incubate at room temperature for 1-2 hours to form the NHS ester.

  • Prepare Antibody: Exchange the antibody into the conjugation buffer. The antibody concentration should ideally be 2-10 mg/mL.

  • Conjugation Reaction: Add the activated CY5.5-NHS ester solution to the antibody solution. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 is common. Incubate for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 30 minutes.

  • Purification: Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the antibody) and ~675 nm (for CY5.5).

2. DyLight 680 NHS Ester to Antibody Conjugation (One-Step)

This protocol describes the direct conjugation of an NHS ester-activated dye to an antibody.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS)

  • DyLight 680 NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography Column (e.g., Sephadex G-25)

Procedure:

  • Prepare Antibody: Exchange the antibody into the conjugation buffer. The antibody concentration should be at least 1 mg/mL.

  • Prepare Dye Solution: Immediately before use, dissolve the DyLight 680 NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: Add the dye stock solution to the antibody solution. A typical starting molar ratio of dye to antibody is between 5:1 and 15:1. Incubate for 1 hour at room temperature with gentle stirring, protected from light.

  • Quench Reaction: Add the quenching buffer to stop the reaction. Incubate for 30 minutes.

  • Purification: Purify the conjugated antibody using a size-exclusion chromatography column.

  • Characterization: Calculate the DOL by measuring the absorbance at 280 nm and ~682 nm.

Antibody_Conjugation_Workflow Antibody Conjugation Workflow cluster_cy5_5 CY5.5-COOH Conjugation cluster_dilight_680 DyLight 680 NHS Ester Conjugation Activate_COOH Activate Carboxylic Acid (EDC/NHS) Conjugate_CY5_5 Conjugate to Antibody Activate_COOH->Conjugate_CY5_5 Quench Quench Reaction Conjugate_CY5_5->Quench Conjugate_DyLight Directly Conjugate to Antibody Conjugate_DyLight->Quench Prepare_Ab Prepare Antibody (Buffer Exchange) Prepare_Ab->Activate_COOH Prepare_Ab->Conjugate_DyLight Purify Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify Characterize Characterize (Degree of Labeling) Purify->Characterize

Caption: A generalized workflow for antibody conjugation.

Immunofluorescence Staining Protocol: Visualizing EGFR

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation and is often dysregulated in cancer.[7] Immunofluorescence is a powerful technique to visualize EGFR expression and localization.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% BSA in PBS with 0.1% Tween-20)

  • Primary Antibody (anti-EGFR)

  • Fluorophore-conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG labeled with CY5.5 or DyLight 680)

  • Nuclear Counterstain (e.g., DAPI)

  • Mounting Medium

Procedure:

  • Cell Culture and Treatment: Plate cells on sterile glass coverslips and culture until they reach the desired confluency. If applicable, treat with ligands (e.g., EGF) or inhibitors.

  • Fixation: Rinse cells with PBS and then fix with Fixation Buffer for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If targeting an intracellular epitope of EGFR, permeabilize the cells with Permeabilization Buffer for 10 minutes. For cell surface staining, this step can be omitted.

  • Blocking: Block non-specific antibody binding by incubating in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-EGFR antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the CY5.5 or DyLight 680-conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Wash once with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope equipped with appropriate filters for DAPI and the far-red fluorophore.

EGFR_Signaling_Pathway EGFR Signaling Pathway Overview cluster_downstream Downstream Signaling Cascades EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ras Ras Dimerization->Ras PI3K PI3K Dimerization->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression

References

A Comparative Guide to CY5.5-COOH Chloride for Advanced Imaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of biomedical imaging, the selection of appropriate fluorescent probes is paramount for achieving high-quality, reproducible data. This guide provides an objective comparison of CY5.5-COOH chloride, a popular near-infrared (NIR) cyanine (B1664457) dye, with its main alternatives. Supported by experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions for their specific imaging needs.

Performance Comparison of NIR Fluorescent Dyes

The following table summarizes the key photophysical and performance characteristics of this compound and its common alternatives: Indocyanine Green (ICG), Alexa Fluor 750, and IRDye 800CW. Near-infrared dyes are particularly advantageous for in vivo imaging due to their ability to penetrate deeper into tissues and the reduced autofluorescence at these longer wavelengths, leading to a better signal-to-noise ratio.[1][2][3]

PropertyThis compoundIndocyanine Green (ICG)Alexa Fluor 750IRDye 800CW
Excitation Max (nm) ~675~780~749~774
Emission Max (nm) ~694~820~775~789
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~209,000~223,000~290,000~240,000
Quantum Yield (Φ) ~0.2-0.3~0.13~0.12~0.09-0.12
Key Advantages Good brightness and photostabilityClinically approved (FDA), high water solubilityHigh brightness and photostabilityGood photostability, low non-specific binding
Key Disadvantages Can be "sticky" leading to non-specific binding[4]Lower quantum yield and photostability compared to some alternatives[5]Higher costLower quantum yield than some alternatives

Visualizing the Fundamentals: The Fluorescence Process

To understand the performance of any fluorescent dye, it is essential to grasp the underlying photophysical processes. The Jablonski diagram illustrates the electronic transitions that occur when a molecule absorbs and emits light.

Jablonski S0_v3 v=2 S0_v2 v=1 S0_v1 v=0 S1_v3 v=2 S0_v1->S1_v3 Absorption S1_v1 v=0 S1_v3->S1_v1 Vibrational Relaxation (non-radiative) S1_v2 v=1 S1_v1->S0_v2 Fluorescence

Caption: A simplified Jablonski diagram illustrating the process of fluorescence.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of fluorescent probe performance. Below are methodologies for key experiments.

Determination of Fluorescence Quantum Yield (Relative Method)

The quantum yield (Φ) of a fluorescent dye is a measure of its emission efficiency. The relative method, comparing the dye to a known standard, is a common and accessible approach.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Test dye solution (e.g., this compound in a suitable solvent)

  • Standard dye solution with a known quantum yield in the same solvent (e.g., Cresyl Violet in methanol, Φ = 0.54)

  • Solvent (e.g., ethanol, DMSO, PBS)

Procedure:

  • Prepare a series of dilutions for both the test dye and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each dilution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each dilution using the spectrofluorometer, with the excitation wavelength set to the value used for absorbance measurements. Ensure identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

  • Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard. The data should yield a linear relationship.

  • Determine the gradient (slope) of the linear fit for both plots.

  • Calculate the quantum yield of the test sample (Φ_test) using the following equation:

    Φ_test = Φ_std * (Grad_test / Grad_std) * (η_test² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_test and Grad_std are the gradients for the test and standard samples, respectively.

    • η_test and η_std are the refractive indices of the solvents used for the test and standard samples (if different).

In Vitro Cell Imaging and Performance Comparison

This protocol outlines a method for comparing the performance of different fluorescent dyes for cellular imaging.

Materials:

  • Cell line of interest (e.g., HeLa, U87)

  • Cell culture medium and supplements

  • Fluorescent dyes (e.g., this compound, Alexa Fluor 750) conjugated to a targeting ligand (e.g., an antibody or peptide)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Mounting medium with DAPI

  • Confocal or widefield fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Labeling: Incubate the cells with the fluorescently labeled probes at various concentrations and for different durations to determine optimal staining conditions. Include a control group of unlabeled cells.

  • Washing: Wash the cells three times with PBS to remove unbound probes.

  • Fixation (Optional): Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by washing with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Acquire images using a fluorescence microscope. Use identical acquisition settings (e.g., laser power, exposure time, gain) when comparing different dyes to ensure a fair comparison of brightness.

  • Analysis: Quantify the fluorescence intensity and signal-to-noise ratio for each dye. The signal-to-noise ratio can be calculated by dividing the mean fluorescence intensity of the labeled structure by the standard deviation of the background fluorescence.

In Vivo Animal Imaging

This protocol provides a general workflow for in vivo fluorescence imaging in a small animal model. All animal experiments must be conducted in accordance with institutional guidelines.

Materials:

  • Small animal model (e.g., nude mice with tumor xenografts)

  • Fluorescent probe (e.g., this compound conjugated to a tumor-targeting agent)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS, Pearl) with appropriate excitation and emission filters

  • Sterile saline or PBS for injection

Procedure:

  • Animal Preparation: Anesthetize the animal using isoflurane. If necessary, remove fur from the imaging area to minimize light scattering and absorption.

  • Probe Administration: Inject the fluorescent probe intravenously (e.g., via the tail vein). The dosage will depend on the probe and the animal model.

  • Imaging: Place the anesthetized animal in the imaging chamber. Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to determine the optimal imaging window for tumor accumulation and background clearance.

  • Data Analysis: Draw regions of interest (ROIs) over the tumor and a non-target tissue (e.g., muscle) to quantify the fluorescence signal. Calculate the tumor-to-background ratio (TBR) at each time point by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.

Experimental Workflow for Dye Comparison

A systematic workflow is essential for the objective comparison of fluorescent dyes. The following diagram illustrates the key stages of such a comparison.

Experimental_Workflow start Dye Selection (CY5.5-COOH vs. Alternatives) photophysical Photophysical Characterization (Absorbance, Emission, Quantum Yield) start->photophysical in_vitro In Vitro Evaluation (Cellular Imaging, Cytotoxicity) photophysical->in_vitro in_vivo In Vivo Evaluation (Animal Imaging, Biodistribution) in_vitro->in_vivo data_analysis Data Analysis (Brightness, Photostability, S/N Ratio) in_vivo->data_analysis conclusion Conclusion (Selection of Optimal Dye for Application) data_analysis->conclusion

Caption: A typical workflow for comparing fluorescent dyes.

Conclusion

This compound is a robust and widely used NIR fluorescent dye with a good balance of brightness and photostability. However, for specific applications, alternative dyes may offer superior performance. For instance, in studies where high brightness is the primary concern, Alexa Fluor 750 might be a better choice, despite its higher cost. For clinical translation, the FDA-approved ICG remains the gold standard, although its photophysical properties are not as optimal as some research-grade dyes. IRDye 800CW presents a compelling alternative with reduced non-specific binding, which can be a significant advantage in targeted imaging applications.[4]

Ultimately, the choice of a fluorescent probe should be guided by the specific requirements of the imaging system and the biological question being addressed. By carefully considering the performance metrics and employing rigorous experimental protocols as outlined in this guide, researchers can enhance the quality and reliability of their imaging data.

References

A Comparative Guide to the Brightness of CY5.5-COOH Chloride and Other Cyanine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence imaging and diagnostics, the selection of an appropriate fluorophore is paramount to achieving high sensitivity and signal-to-noise ratios. Cyanine (B1664457) dyes are a widely utilized class of fluorescent molecules known for their high extinction coefficients and tunable spectral properties. This guide provides an objective comparison of the brightness of CY5.5-COOH chloride against other common cyanine dyes: Cy3, Cy5, and Cy7. The comparison is based on their key photophysical parameters, supported by established experimental protocols for their determination.

Quantitative Comparison of Photophysical Properties

The brightness of a fluorophore is directly proportional to the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The molar extinction coefficient represents the efficiency with which a molecule absorbs light at a specific wavelength, while the quantum yield describes the efficiency of converting absorbed photons into emitted fluorescent photons.

The following table summarizes the key spectral and photophysical properties of this compound, Cy3, Cy5, and Cy7 based on available data. It is important to note that these values can be influenced by the experimental environment, such as the solvent and conjugation to biomolecules.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Calculated Brightness (ε × Φ)
This compound ~675~710[1]~190,000 - 250,000~0.2853,200 - 70,000
Cy3 ~550~570[2]~150,000~0.15 - 0.322,500 - 45,000
Cy5 ~649~670~250,000~0.20 - 0.27[3]50,000 - 67,500
Cy7 ~750~773[2]~250,000~0.12 - 0.2830,000 - 70,000

Note: The values presented are compiled from multiple sources and should be considered as representative. For a direct comparison, it is recommended to measure these properties under identical experimental conditions.

Experimental Protocols

To facilitate a direct and objective comparison of dye brightness, the following generalized experimental protocols for determining the molar extinction coefficient and fluorescence quantum yield are provided.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration of the dye in mol/L, and l is the path length of the cuvette in cm.

Methodology:

  • Preparation of Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to prepare a concentrated stock solution.

  • Serial Dilutions: Perform a series of dilutions of the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline - PBS) to obtain a range of concentrations.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax). Use the experimental buffer as a blank.

  • Data Analysis: Plot the absorbance at λmax against the concentration of the dye. The molar extinction coefficient (ε) is calculated from the slope of the resulting linear regression line (slope = ε × l).

Determination of Fluorescence Quantum Yield (Φ)

The relative fluorescence quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Methodology:

  • Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample dye.

  • Preparation of Solutions: Prepare a series of dilute solutions of both the sample dye and the standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.

  • Absorbance and Fluorescence Measurement:

    • Measure the absorbance of each solution at the excitation wavelength.

    • Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²)

    Where:

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a comparative analysis of cyanine dye brightness.

G cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Brightness Comparison prep_cy5_5 Prepare this compound solutions abs_measure Measure Absorbance Spectra (UV-Vis) prep_cy5_5->abs_measure fluor_measure Measure Fluorescence Emission Spectra prep_cy5_5->fluor_measure prep_cy3 Prepare Cy3 solutions prep_cy3->abs_measure prep_cy3->fluor_measure prep_cy5 Prepare Cy5 solutions prep_cy5->abs_measure prep_cy5->fluor_measure prep_cy7 Prepare Cy7 solutions prep_cy7->abs_measure prep_cy7->fluor_measure calc_extinction Calculate Molar Extinction Coefficient (ε) abs_measure->calc_extinction calc_brightness Calculate Brightness (ε × Φ) calc_extinction->calc_brightness calc_qy Calculate Quantum Yield (Φ) fluor_measure->calc_qy calc_qy->calc_brightness compare Compare Brightness Values calc_brightness->compare

Caption: Workflow for comparing the brightness of cyanine dyes.

Signaling Pathway and Logical Relationship Diagrams

The comparison of dye brightness is a direct assessment of photophysical properties and does not involve a biological signaling pathway. The logical relationship for determining brightness is a straightforward multiplication of two experimentally determined parameters, as illustrated in the workflow diagram above.

References

A Researcher's Guide to Cross-Reactivity in Fluorescent Conjugates: CY5.5-COOH Chloride vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioimaging and quantitative fluorescence-based assays, the choice of a fluorescent label is paramount to generating specific and reproducible data. This guide provides a comprehensive comparison of CY5.5-COOH chloride conjugates with leading alternatives, focusing on the critical aspect of cross-reactivity. For researchers, scientists, and drug development professionals, understanding and mitigating non-specific binding and spectral bleed-through is essential for the accuracy and reliability of experimental results.

Understanding Cross-Reactivity in Fluorescent Conjugates

Cross-reactivity in the context of fluorescent conjugates manifests in two primary forms:

  • Non-Specific Binding: This occurs when the fluorescent dye-conjugate binds to unintended cellular components or surfaces, leading to high background signal and a reduced signal-to-noise ratio. This can be influenced by the physicochemical properties of the dye itself, such as hydrophobicity and charge.

  • Spectral Bleed-Through (Crosstalk): In multiplexing experiments where multiple fluorophores are used, the emission spectrum of one dye can overlap with the detection channel of another. This "bleed-through" can lead to false-positive signals and inaccurate co-localization analysis.

This guide will compare the performance of this compound conjugates against two spectrally similar and commonly used alternatives: Alexa Fluor 680 and DyLight 680 .

Comparative Performance of Fluorescent Conjugates

The selection of a fluorescent dye should be based on a balance of brightness, photostability, and minimal cross-reactivity. The following table summarizes key performance characteristics of CY5.5, Alexa Fluor 680, and DyLight 680.

FeatureCY5.5Alexa Fluor 680DyLight 680
Excitation Max (nm) ~675~679~692
Emission Max (nm) ~694~702~712
Relative Brightness HighVery HighHigh
Photostability GoodExcellentVery Good
pH Sensitivity LowVery LowLow
Reported Non-Specific Binding Can exhibit non-specific binding, particularly in tissues with high endogenous biotin (B1667282) or with certain cell types.Generally low non-specific binding due to hydrophilic nature.Low non-specific binding.
Suitability for Multiplexing Good, with appropriate filter selection.Excellent, with narrow emission spectra reducing bleed-through.Very Good, suitable for multiplex applications.

Note: Performance can vary depending on the specific conjugate, experimental conditions, and sample type.

Experimental Protocols for Assessing Cross-Reactivity

To objectively evaluate the cross-reactivity of different fluorescent conjugates, a standardized experimental protocol is crucial. The following protocol is designed for a comparative analysis of antibody-dye conjugates in immunofluorescence (IHC/ICC).

I. Conjugation of Antibodies
  • Antibody Preparation: Ensure the antibody to be conjugated is purified and in an amine-free buffer (e.g., PBS). The concentration should be at least 1 mg/mL.

  • Dye Preparation: Dissolve the amine-reactive form of this compound, Alexa Fluor 680 NHS ester, or DyLight 680 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Add the reactive dye to the antibody solution at a molar ratio of 10:1 (dye:antibody).

    • Incubate for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification: Remove unconjugated dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the excitation maximum of the dye.

II. Comparative Immunofluorescence Staining

This protocol assumes the use of cultured cells grown on coverslips.

  • Cell Culture and Fixation:

    • Culture cells of interest on sterile glass coverslips to the desired confluency.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific binding sites by incubating the cells in a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the unlabeled primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation (with dye-conjugates):

    • Prepare serial dilutions of the CY5.5, Alexa Fluor 680, and DyLight 680 conjugated secondary antibodies in blocking buffer. A typical starting concentration is 1-5 µg/mL.

    • Incubate the cells with the respective fluorescent secondary antibody solutions for 1 hour at room temperature, protected from light.

    • Crucially, include a "no primary antibody" control for each fluorescent secondary antibody to assess its intrinsic non-specific binding.

  • Washing:

    • Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.

  • Mounting:

    • Mount the coverslips onto glass slides using an antifade mounting medium, with or without a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope or confocal microscope with appropriate filter sets for each dye. Use identical acquisition settings (e.g., exposure time, laser power, gain) for all samples to allow for direct comparison.

    • Quantify the mean fluorescence intensity of the specific signal (in positively stained cells) and the background (in the "no primary antibody" control or in a region of the slide with no cells).

    • Calculate the signal-to-noise ratio (S/N) for each conjugate: S/N = (Mean Signal Intensity) / (Mean Background Intensity).

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental design, the following diagrams illustrate the key workflows.

Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & QC Antibody_in_Buffer Purified Antibody in Amine-Free Buffer Incubation Incubate 1 hr at RT (Protected from Light) Antibody_in_Buffer->Incubation Add Dye Reactive_Dye Amine-Reactive Dye (CY5.5, AF680, or DL680) Reactive_Dye->Incubation Desalting_Column Desalting Column Incubation->Desalting_Column Purify DOL_Measurement Measure Degree of Labeling Desalting_Column->DOL_Measurement Characterize

Caption: Antibody-Dye Conjugation Workflow.

Staining_Workflow Start Fixed & Permeabilized Cells Blocking Block for 1 hour Start->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab No_Primary_Control No Primary Antibody Control Blocking->No_Primary_Control Wash_1 Wash 3x Primary_Ab->Wash_1 Secondary_Ab Incubate with Fluorescent Secondary Antibody (CY5.5, AF680, or DL680) Wash_3 Wash 3x Secondary_Ab->Wash_3 Wash_2 Wash 3x No_Primary_Control->Wash_2 Wash_1->Secondary_Ab Wash_2->Secondary_Ab Mount Mount Coverslip Wash_3->Mount Image Image Acquisition (Identical Settings) Mount->Image Analyze Quantify Signal & Background Calculate S/N Ratio Image->Analyze

Caption: Comparative Immunofluorescence Staining Workflow.

Conclusion and Recommendations

The selection of a fluorescent conjugate significantly impacts the quality of experimental data. While this compound conjugates are a widely used and effective tool, their performance, particularly concerning non-specific binding, should be empirically evaluated against alternatives like Alexa Fluor 680 and DyLight 680 in the context of the specific application and sample type.

Key Recommendations:

  • Empirical Testing: Always perform a side-by-side comparison of different dye conjugates using the described protocol to determine the optimal choice for your specific experiment.

  • Optimize Blocking: Thorough blocking is critical to minimize non-specific binding for all conjugates. Experiment with different blocking agents and incubation times.

  • Antibody Titration: For each new conjugate, perform a thorough titration to find the concentration that provides the best signal-to-noise ratio.

  • Appropriate Controls: The inclusion of a "no primary antibody" control is essential for accurately assessing the non-specific binding of the fluorescent secondary antibody.

  • Spectral Considerations: When performing multiplexing experiments, carefully select fluorophores with minimal spectral overlap and use appropriate filter sets and/or spectral unmixing techniques to minimize bleed-through.

By following this guide and implementing rigorous experimental design, researchers can confidently select the most appropriate fluorescent conjugates to generate high-quality, reproducible data, ultimately advancing their scientific discoveries.

A Researcher's Guide to Near-Infrared Fluorophores: CY5.5-COOH Chloride vs. Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of biomedical research and drug development, the selection of appropriate fluorescent probes is paramount for generating high-quality, reproducible data. For applications requiring detection in the near-infrared (NIR) spectrum, CY5.5-COOH chloride has been a widely utilized cyanine (B1664457) dye. However, a new generation of fluorophores, including Alexa Fluor 680 and IRDye 700DX, offer compelling alternatives with enhanced performance characteristics. This guide provides an objective, data-driven comparison of this compound, Alexa Fluor 680, and IRDye 700DX to aid researchers in making informed decisions for their specific experimental needs.

Quantitative Comparison of Fluorophore Properties

The fluorescence intensity of a dye is a critical determinant of its sensitivity in an assay. This intensity is a function of two key intrinsic properties: the molar extinction coefficient (ε), which represents the efficiency of light absorption at a specific wavelength, and the fluorescence quantum yield (Φ), which is the efficiency of converting absorbed photons into emitted fluorescent light. A higher product of these two values results in a brighter fluorophore.

Below is a summary of the key quantitative parameters for this compound and its alternatives.

PropertyThis compoundAlexa Fluor 680IRDye 700DX
Excitation Maximum (nm) ~675 - 683[1][2]~679~689
Emission Maximum (nm) ~694 - 710[1][3]~702~700
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ~198,000 - 250,000[1][2]~183,000 - 184,000[4]High (specific value not consistently reported)[5][6][7]
Fluorescence Quantum Yield (Φ) ~0.27[2]~0.36High (specific value varies, can be up to 0.12 unbound in aqueous solution)[5][6][7][8]
Relative Brightness (ε x Φ) ~53,460 - 67,500~65,880 - 66,240High
Photostability GoodVery Good[9][10]Excellent[11]

Note: The exact values for excitation and emission maxima, extinction coefficient, and quantum yield can vary slightly depending on the solvent, pH, and conjugation state of the dye. The data presented here are representative values from various sources.

Key Performance Insights

Brightness: Based on the available data, Alexa Fluor 680 demonstrates a higher relative brightness compared to this compound, primarily due to its higher fluorescence quantum yield.[2][12] IRDye 700DX is also reported to have a high fluorescence quantum yield and is noted for its exceptional brightness.[5][6][7]

Photostability: Photostability, or the resistance of a fluorophore to photodegradation upon exposure to light, is crucial for experiments requiring long or repeated imaging sessions. Comparative studies have shown that Alexa Fluor dyes are significantly more photostable than their cyanine dye counterparts.[9][10] Furthermore, IRDye 700DX is described as having extremely high photostability, surpassing that of Alexa Fluor 680 in direct comparisons.[11]

Environmental Sensitivity: The fluorescence of cyanine dyes like CY5.5 can be influenced by their local environment, including solvent polarity and viscosity. This can sometimes be advantageous for developing "turn-on" probes, but it can also lead to variability in signal intensity. Alexa Fluor dyes are known for being less sensitive to pH and their environment, leading to more stable and predictable fluorescence.[9]

Experimental Protocol: Comparative Analysis of Fluorescence Intensity

To empirically determine the fluorescence intensity of these dyes in a laboratory setting, the following protocol for measuring the relative fluorescence quantum yield can be employed. This method compares the fluorescence of the test sample to a well-characterized standard with a known quantum yield.

Materials:

  • This compound

  • Alexa Fluor 680

  • IRDye 700DX

  • A suitable reference standard with a known quantum yield in the same spectral region (e.g., a well-characterized solution of another NIR dye).

  • High-purity solvent (e.g., phosphate-buffered saline (PBS) or ethanol, depending on dye solubility)

  • UV-Vis spectrophotometer

  • Fluorometer with an excitation source and emission detector covering the NIR range

  • 1 cm path length quartz cuvettes

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of each dye (this compound, Alexa Fluor 680, IRDye 700DX, and the reference standard) in the chosen solvent.

  • Prepare a Series of Dilutions: For each dye and the reference standard, prepare a series of dilutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength in a 1 cm cuvette. It is critical to keep the absorbance below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 650 nm).

  • Measure Fluorescence Emission:

    • Set the excitation wavelength on the fluorometer to the same wavelength used for the absorbance measurements.

    • For each dilution, record the fluorescence emission spectrum across the expected emission range (e.g., 650 nm to 800 nm).

    • Ensure that the experimental settings (e.g., excitation and emission slit widths, detector gain) are kept constant for all measurements.

  • Integrate Fluorescence Intensity: For each recorded spectrum, integrate the area under the emission curve to obtain the total fluorescence intensity.

  • Plot Data: For each dye and the reference standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Calculate Relative Quantum Yield: The slope of the resulting linear fit for each plot is proportional to the quantum yield of the fluorophore. The quantum yield of the unknown sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)

    Where:

    • Φ_standard is the quantum yield of the reference standard.

    • Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • n_sample and n_standard are the refractive indices of the solvents used for the sample and standard, respectively (if they are different).

Experimental Workflow for Fluorescence Quantum Yield Measurement

Caption: Workflow for determining the relative fluorescence quantum yield.

Logical Relationship for Fluorophore Selection

The choice of a near-infrared fluorophore is a multi-faceted decision that depends on the specific requirements of the experiment. The following diagram illustrates the logical considerations for selecting between this compound, Alexa Fluor 680, and IRDye 700DX.

G Fluorophore Selection Logic start Start: Need a Near-Infrared Fluorophore q_brightness Is maximal brightness the primary concern? start->q_brightness q_photostability Is exceptional photostability required (e.g., long-term imaging)? q_brightness->q_photostability Yes q_cost Is cost a major limiting factor? q_brightness->q_cost No ans_af680 Consider Alexa Fluor 680 q_photostability->ans_af680 No ans_irdye700 Consider IRDye 700DX q_photostability->ans_irdye700 Yes ans_cy55 Consider this compound q_cost->ans_cy55 Yes ans_af680_irdye700 Consider Alexa Fluor 680 or IRDye 700DX q_cost->ans_af680_irdye700 No

Caption: Decision tree for selecting a suitable near-infrared fluorophore.

Conclusion

For researchers working in the near-infrared spectrum, the choice of fluorophore can significantly impact experimental outcomes. While this compound has been a reliable workhorse, newer alternatives like Alexa Fluor 680 and IRDye 700DX offer substantial improvements in terms of brightness and photostability. Alexa Fluor 680 provides a significant boost in fluorescence intensity over CY5.5, making it an excellent choice for a wide range of applications. For experiments demanding the utmost in photostability, such as those involving prolonged or intense light exposure, IRDye 700DX stands out as a superior option. By carefully considering the quantitative data and the specific demands of their experimental design, researchers can select the optimal NIR fluorophore to achieve sensitive, robust, and reproducible results.

References

Benchmarking CY5.5-COOH Chloride: A Comparative Guide for Novel Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of CY5.5-COOH chloride against other near-infrared (NIR) fluorescent dyes. Experimental data is presented to assist in the selection of the most suitable fluorophore for new research and drug development applications.

Quantitative Performance Comparison

The selection of a fluorescent probe is critical for the success of imaging experiments. This section provides a quantitative comparison of this compound and its common alternatives. Data has been compiled from various sources to facilitate an objective assessment.

PropertyThis compoundAlexa Fluor 680 NHS EsterIRDye® 800CW NHS Ester
Excitation Max (nm) ~675[1]679[2]774
Emission Max (nm) ~694[1]702[2]789
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~198,000[1]~184,000~240,000
Quantum Yield (Φ) ~0.28~0.36~0.12
Molecular Weight ( g/mol ) ~619.2[3]~1150~1166.2[4]
Solubility Soluble in organic solvents (DMSO, DMF), limited aqueous solubility[1]Water-solubleWater-soluble
Reactivity Carboxylic Acid (requires activation)NHS Ester (amine-reactive)NHS Ester (amine-reactive)

Note: The exact spectral properties and quantum yield can vary depending on the solvent, pH, and conjugation state. The data presented here is for the unconjugated dyes in common solvents.

Experimental Protocols

Detailed and reproducible protocols are essential for accurate benchmarking. This section outlines key experimental procedures for working with this compound and similar dyes.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength.

Principle: The Beer-Lambert law (A = εcl) states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species and the path length (l) of the light through the solution.

Protocol:

  • Prepare a stock solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of a suitable solvent (e.g., DMSO for this compound) to create a concentrated stock solution.

  • Prepare serial dilutions: Perform a series of accurate dilutions of the stock solution to obtain a range of concentrations that will yield absorbance values between 0.1 and 1.0.

  • Measure absorbance: Using a spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax). Use the same solvent as a blank.

  • Plot the data: Plot a graph of absorbance versus concentration.

  • Calculate the extinction coefficient: The slope of the resulting linear regression line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹ (assuming a 1 cm path length).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process.

Principle: The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield, measured under identical conditions.[5][6][7]

Protocol:

  • Select a standard: Choose a quantum yield standard with absorption and emission spectra that overlap with the sample (e.g., Cresyl Violet for CY5.5).

  • Prepare solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure absorbance: Record the absorbance of each solution at the excitation wavelength.

  • Measure fluorescence spectra: Using a fluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot the data: Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

    where 'Gradient' is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and 'η' is the refractive index of the solvent.[5]

Antibody Conjugation with this compound

This protocol describes the conjugation of this compound to an antibody via primary amines. This method requires activation of the carboxylic acid group. For a more direct approach, NHS ester-activated dyes are recommended.

Materials:

  • This compound

  • Antibody (in amine-free buffer, e.g., PBS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

  • Anhydrous DMSO or DMF

  • Sodium bicarbonate buffer (1 M, pH 8.5)

  • Desalting column (e.g., Sephadex G-25)

Protocol:

  • Activate the dye:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

    • Add a 1.2-fold molar excess of EDC and a 1.5-fold molar excess of NHS to the dye solution.

    • Incubate at room temperature for 15-30 minutes in the dark to form the NHS ester.

  • Prepare the antibody:

    • Adjust the pH of the antibody solution to 8.5 using the sodium bicarbonate buffer. The antibody concentration should be at least 2 mg/mL.

  • Conjugation reaction:

    • Slowly add the activated dye solution to the antibody solution while gently stirring. A typical starting molar ratio of dye to antibody is 10:1.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.

  • Purification:

    • Remove unconjugated dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the λmax of the dye.

Visualizations

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][9][10] Near-infrared fluorescent probes are utilized to visualize and track components of this pathway in vivo to study tumor progression and response to therapy.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth CY5_5_Probe CY5.5-Antibody (e.g., anti-pAkt) CY5_5_Probe->Akt Imaging Target

Caption: PI3K/Akt signaling pathway in cancer.

Experimental Workflow for In Vivo Imaging

This workflow outlines the key steps for performing in vivo fluorescence imaging in a preclinical cancer model using a CY5.5-conjugated targeting agent.

InVivo_Workflow Start Start Probe_Prep Prepare CY5.5-Conjugate Start->Probe_Prep Animal_Model Establish Tumor Model (e.g., xenograft) Start->Animal_Model Injection Administer Probe (e.g., intravenous) Probe_Prep->Injection Animal_Model->Injection Imaging In Vivo Imaging (e.g., IVIS) Injection->Imaging Time_Points Image at Multiple Time Points Imaging->Time_Points Ex_Vivo Ex Vivo Organ Imaging Time_Points->Ex_Vivo Analysis Data Analysis (Signal Quantification) Ex_Vivo->Analysis End End Analysis->End

Caption: In vivo fluorescence imaging workflow.

References

Side-by-side comparison of CY5.5-COOH chloride and Atto 647N

Author: BenchChem Technical Support Team. Date: December 2025

Side-by-Side Comparison: CY5.5-COOH chloride vs. Atto 647N

A detailed guide for researchers, scientists, and drug development professionals evaluating far-red fluorescent dyes for labeling and detection applications.

This guide provides an objective comparison of two popular far-red fluorescent dyes: this compound and Atto 647N. We will delve into their photophysical properties, conjugation chemistry, and performance characteristics, supported by experimental protocols and data, to help you select the optimal dye for your research needs.

Overview of Photophysical Properties

Both CY5.5 and Atto 647N are spectrally similar to Cy5® and Alexa Fluor® 647, making them compatible with common laser lines (e.g., 633 nm, 647 nm) and filter sets. However, they belong to different dye families—Cyanine (B1664457) and Rhodamine, respectively—which results in key differences in performance. Atto 647N, a rhodamine-based dye, is characterized by high photostability and brightness.[1][2][3] CY5.5, a cyanine dye, is known for its high molar extinction coefficient.[4][5]

The following table summarizes the core photophysical properties of each dye.

PropertyThis compoundAtto 647N
Excitation Maximum (λex) ~673-688 nm[5][6][7]~644-649 nm[8][9][10]
Emission Maximum (λem) ~707-710 nm[5][6][11][12]~666-669 nm[1][8]
Molar Extinction Coefficient (ε) ~209,000 M⁻¹cm⁻¹[5][6]~150,000 - 187,000 M⁻¹cm⁻¹[8][9][10][13]
Fluorescence Quantum Yield (Φ) ~0.2 - 0.3[5][6]~0.65[3][8]
Molecular Weight (MW) ~619.3 g/mol [5]~771 - 839.2 g/mol [8][9]
Dye Family CyanineRhodamine[1]

Performance Comparison: Brightness & Photostability

Brightness , a critical factor for sensitivity in fluorescence applications, is proportional to the product of the molar extinction coefficient and the fluorescence quantum yield (ε × Φ).

  • CY5.5-COOH: ~209,000 × 0.2 = 41,800

  • Atto 647N: ~150,000 × 0.65 = 97,500

Based on these values, Atto 647N is significantly brighter than CY5.5 in aqueous solutions. ATTO-TEC states that Atto 647N fluoresces twice as strongly as Cy5 in aqueous solutions.[3]

Photostability is another crucial parameter, especially for applications requiring long exposure times, such as super-resolution microscopy.

  • CY5.5 (Cyanine Dyes): Cyanine dyes, including CY5.5, are known to be susceptible to photobleaching and degradation by atmospheric ozone, which can be a limitation in microarray applications.[1][14][15]

  • Atto 647N: As a rhodamine derivative, Atto 647N exhibits high thermal and photostability.[1][2][14][16] It is also exceptionally stable against atmospheric ozone, lasting up to 100 times longer than cyanine dyes like Cy5 under identical ozone exposure conditions.[14][15] This makes Atto 647N highly suitable for demanding applications like single-molecule detection and high-resolution microscopy (STED, SIM).[2][14]

Conjugation Chemistry and Experimental Workflow

The primary difference in application between this compound and the commonly available Atto 647N lies in their reactive groups. CY5.5-COOH possesses a carboxylic acid, which requires activation to react with primary amines (e.g., lysine (B10760008) residues) on proteins. In contrast, Atto 647N is typically sold as an N-hydroxysuccinimidyl (NHS) ester, which can directly react with amines.

This leads to different experimental workflows for antibody conjugation.

Diagram: Antibody Conjugation Workflows

The following diagram illustrates the distinct chemical pathways for conjugating CY5.5-COOH and Atto 647N-NHS ester to an antibody.

ConjugationWorkflow cluster_cy55 CY5.5-COOH Pathway cluster_atto Atto 647N Pathway cluster_common Common Steps cy55_dye CY5.5-COOH activation Activation (EDC/NHS) cy55_dye->activation cy55_nhs CY5.5-NHS Ester (Intermediate) activation->cy55_nhs conjugation Conjugation (pH 8.0-8.5) cy55_nhs->conjugation atto_nhs Atto 647N-NHS Ester (Commercially available) atto_nhs->conjugation antibody Antibody (-NH2 groups) antibody->conjugation purification Purification (Size Exclusion Chromatography) conjugation->purification final_product Labeled Antibody purification->final_product

Caption: Comparative workflows for antibody labeling.

Experimental Protocols

Protocol 1: Antibody Labeling with CY5.5-COOH (Two-Step)

This protocol involves the activation of the carboxylic acid group to an NHS ester using EDC and NHS, followed by conjugation to the antibody.[17][18]

Materials:

  • This compound

  • Antibody (in amine-free buffer, e.g., PBS) at 2-5 mg/mL

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5[19][20]

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Dye Activation:

    • Dissolve CY5.5-COOH, EDC, and NHS in anhydrous DMSO to a concentration of 10 mM each.

    • In a microcentrifuge tube, combine equal molar amounts of CY5.5-COOH, EDC, and NHS.

    • Incubate for 15-30 minutes at room temperature to form the CY5.5-NHS ester.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.

    • Adjust the pH of the antibody solution to 8.3-8.5 using the Reaction Buffer.[][22]

  • Conjugation:

    • Add the activated CY5.5-NHS ester solution to the antibody solution. A starting molar ratio of 10:1 (dye:antibody) is recommended.[23]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle mixing.[19][22][24]

  • Purification:

    • Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column (e.g., Zeba™ Spin Desalting Column) equilibrated with PBS.[][24]

    • Collect the first colored fraction, which contains the purified antibody-dye conjugate.

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for protein) and ~675 nm (for CY5.5).

Protocol 2: Antibody Labeling with Atto 647N-NHS Ester (One-Step)

This is a more direct protocol as the dye is already activated.[19][20][24]

Materials:

  • Atto 647N-NHS ester

  • Antibody (in amine-free buffer, e.g., PBS) at 2-5 mg/mL

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5[19][20]

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Dye Preparation:

    • Allow the vial of Atto 647N-NHS ester to warm to room temperature.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[20]

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer.

    • Adjust the pH of the antibody solution to 8.3-8.5 using the Reaction Buffer.[19][22]

  • Conjugation:

    • Add the dye stock solution to the antibody solution dropwise while gently stirring. A dye-to-antibody molar ratio between 5:1 and 15:1 is typical.

    • Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.[19][22]

  • Purification:

    • Purify the conjugate using the same method described in Protocol 1.[][24]

  • Characterization:

    • Determine the DOL by measuring the absorbance at 280 nm (for protein) and ~644 nm (for Atto 647N).

Conclusion and Recommendations

The choice between CY5.5-COOH and Atto 647N depends heavily on the specific experimental requirements.

  • Choose this compound if:

    • You require a dye with a slightly more red-shifted emission profile (~710 nm).

    • You have an established protocol for activating carboxylic acids and are looking for a potentially more cost-effective cyanine dye.

  • Choose Atto 647N if:

    • High brightness and photostability are critical. This is the superior choice for single-molecule studies, super-resolution microscopy (STED, STORM), and assays requiring high sensitivity and resistance to photobleaching.[2][14]

    • Reproducibility and ease of use are priorities. The direct-to-amine reactivity of the NHS ester simplifies the conjugation workflow.[][22]

    • The experiment involves exposure to air/ozone, such as in microarray applications.[14][15]

For most applications, particularly demanding imaging techniques, Atto 647N offers a significant performance advantage due to its superior brightness and photostability. The simplified conjugation protocol of the NHS ester form is an additional benefit for achieving consistent and reliable results.

References

Purity Assessment of CY5.5-COOH Chloride Conjugates: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of fluorescently labeled conjugates is a critical step in generating reliable and reproducible experimental data. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative methods for assessing the purity of CY5.5-COOH chloride conjugates, complete with detailed experimental protocols and supporting data.

The conjugation of fluorescent dyes such as this compound to biomolecules is a fundamental technique in various research fields, including bio-imaging, immunoassays, and drug delivery. The presence of unconjugated free dye or other impurities can lead to inaccurate quantification, high background signals, and misinterpretation of results. Therefore, rigorous purity assessment is paramount. This guide focuses on HPLC as a primary method and compares its performance with other common analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound conjugates, reversed-phase HPLC (RP-HPLC) is the most common modality, separating molecules based on their hydrophobicity.

Performance Comparison: HPLC vs. Alternatives

The choice of analytical method depends on the specific requirements of the experiment, including the nature of the conjugate, the required resolution, and available instrumentation.

Parameter Reversed-Phase HPLC (RP-HPLC) Size-Exclusion Chromatography (SEC) SDS-PAGE Mass Spectrometry (MS) Capillary Electrophoresis (CE)
Primary Separation Principle HydrophobicityHydrodynamic Volume (Size)Molecular WeightMass-to-Charge RatioCharge-to-Size Ratio
Resolution High to Very HighLow to MediumMediumVery HighVery High
Primary Application Quantification of free dye and conjugate puritySeparation of aggregates from monomeric conjugateEstimation of molecular weight and purityIdentification of conjugate species and impuritiesHigh-resolution separation and quantification
Sample Throughput MediumHighHighLow to MediumHigh
Quantitative Accuracy HighMediumSemi-Quantitative to QuantitativeHigh (with standards)High
Instrumentation Cost Medium to HighMediumLowHighMedium to High
Key Advantage Excellent for separating free dye from conjugate.Gentle, non-denaturing conditions.Simple, widely available technique.Provides precise mass information.High efficiency and minimal sample consumption.
Key Limitation Can be denaturing for some proteins.Poor resolution for molecules of similar size.Lower resolution than chromatographic methods.Complex data analysis for heterogeneous samples.Requires specialized equipment and expertise.

Experimental Protocols

Reversed-Phase HPLC (RP-HPLC) Protocol

This protocol is designed for the purity assessment of a this compound conjugated to a peptide or small protein.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • This compound conjugate sample

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Dissolve the this compound conjugate in Mobile Phase A to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Detection Wavelength: 675 nm (for CY5.5 absorbance) and 280 nm (for protein/peptide absorbance).

    • Injection Volume: 20 µL

    • Gradient Elution:

      Time (minutes) % Mobile Phase B
      0 5
      25 95
      30 95
      31 5

      | 40 | 5 |

  • Data Analysis:

    • Identify the peaks corresponding to the free CY5.5-COOH dye and the conjugate. The free dye, being more hydrophobic, will typically have a longer retention time.

    • Calculate the percentage purity by dividing the peak area of the conjugate by the total area of all peaks (conjugate + free dye + other impurities) and multiplying by 100.

Alternative Method Protocols

a) Size-Exclusion Chromatography (SEC)

Objective: To separate aggregates from the monomeric conjugate.

Procedure:

  • System and Column Equilibration: Equilibrate the SEC column (e.g., with a fractionation range suitable for the conjugate's molecular weight) with at least two column volumes of a physiological buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Sample Preparation: Filter the conjugate sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min

    • Detection Wavelength: 280 nm and 675 nm

    • Injection Volume: 100 µL

    • Isocratic Elution: Run the elution with the equilibration buffer for 1.5 column volumes.

  • Data Analysis: Identify peaks corresponding to aggregates (eluting earlier) and the monomeric conjugate.

b) SDS-PAGE

Objective: To estimate the molecular weight and assess the purity of the conjugate.

Procedure:

  • Gel Preparation: Prepare a polyacrylamide gel with a percentage appropriate for the molecular weight of the conjugate.

  • Sample Preparation: Mix the conjugate sample with an equal volume of 2x Laemmli sample buffer. For reducing conditions, add a reducing agent like β-mercaptoethanol or DTT. Heat the samples at 95°C for 5 minutes.

  • Electrophoresis: Load the samples and a molecular weight marker into the wells. Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom.

  • Visualization: Stain the gel with Coomassie Brilliant Blue or use a fluorescence scanner to visualize the CY5.5-labeled conjugate directly.

  • Data Analysis: Compare the band of the conjugate to the molecular weight marker to estimate its size. The presence of a band corresponding to the unconjugated protein and a smear or band for the free dye (if it runs on the gel) indicates impurities.

c) Mass Spectrometry (MS)

Objective: To confirm the identity and assess the heterogeneity of the conjugate.

Procedure:

  • Sample Preparation: Desalt the conjugate sample using a suitable method (e.g., zip-tipping or buffer exchange).

  • Infusion: Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range for the expected conjugate mass.

  • Data Analysis: Deconvolute the raw data to obtain the mass of the conjugate. The presence of peaks corresponding to the unconjugated biomolecule and different dye-to-biomolecule ratios can be determined.

d) Capillary Electrophoresis (CE)

Objective: High-resolution separation and quantification of the conjugate and impurities.

Procedure:

  • Capillary Conditioning: Condition a fused-silica capillary with sequential rinses of 0.1 M NaOH, water, and the running buffer.

  • Sample Injection: Inject the sample into the capillary using pressure or electrokinetic injection.

  • Electrophoresis: Apply a high voltage (e.g., 20-30 kV) across the capillary.

  • Detection: Detect the separated components using a UV-Vis detector or a laser-induced fluorescence (LIF) detector for higher sensitivity.

  • Data Analysis: Analyze the resulting electropherogram to determine the purity based on peak areas.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for assessing the purity of this compound conjugates via HPLC and a decision-making process for selecting the appropriate analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Start dissolve Dissolve Conjugate in Mobile Phase A start->dissolve filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample into HPLC filter->inject gradient Gradient Elution (C18 Column) inject->gradient detect Detection (675 nm & 280 nm) gradient->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate Decision_Tree start Purity Assessment Needed q1 Primary Goal? start->q1 q2 Need to separate aggregates? q1->q2 General purity check q3 Need precise mass information? q1->q3 Structural confirmation hplc RP-HPLC q1->hplc Quantify free dye sec SEC q2->sec Yes sds SDS-PAGE q2->sds No q4 High sensitivity required? q3->q4 No ms Mass Spectrometry q3->ms Yes q4->hplc No ce Capillary Electrophoresis q4->ce Yes

Safety Operating Guide

Proper Disposal of CY5.5-COOH Chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of CY5.5-COOH chloride is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the waste generated from the use of this fluorescent dye.

This compound is a fluorescent dye that requires careful handling due to its potential hazards. A safety data sheet for a similar compound indicates that it may be harmful if swallowed, inhaled, or in contact with skin, and can cause allergic skin or respiratory reactions[1]. Therefore, strict adherence to proper disposal protocols is essential.

Hazard and Safety Information

Hazard StatementDescriptionPrecautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled[1].Avoid ingestion, skin contact, and inhalation. Wear appropriate personal protective equipment (PPE)[1].
Sensitization May cause an allergic skin reaction or allergy or asthma symptoms or breathing difficulties if inhaled[1].Handle in a well-ventilated area or with local exhaust ventilation. Avoid creating dust or aerosols.
Environmental Hazard Not classified as an environmental hazard in the provided SDS, but good practice dictates preventing entry into drains or surface water[1].Collect all waste for proper disposal. Do not pour down the drain[1].

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste, including contaminated labware and unused product.

1. Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the appropriate PPE to minimize exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any tears or punctures before use[2].

  • Eye Protection: Tightly fitting safety goggles or a face shield are essential to protect against splashes[2].

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact[1].

  • Respiratory Protection: If working in an area with poor ventilation or if there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

2. Waste Segregation and Collection: Proper segregation of chemical waste is crucial for safe disposal.

  • Waste Container: Use a dedicated, clearly labeled, and leak-proof waste container for all this compound waste. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • What to Collect:

    • Unused or expired this compound.

    • Contaminated consumables such as pipette tips, tubes, and gloves.

    • Solvents and solutions containing this compound.

    • Spill cleanup materials.

3. Spill Management: In the event of a spill, follow these procedures immediately.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill. Do not use combustible materials like paper towels for large spills of reactive chemicals.

  • Collect: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., as recommended by your institution's EHS) and collect the cleaning materials as hazardous waste.

4. Final Disposal: The final disposal of the collected waste must be handled by trained professionals.

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Contact EHS: Follow your institution's procedures for arranging a pickup of the hazardous waste by the EHS department or a licensed chemical waste disposal contractor.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution.

Below is a logical workflow for the this compound disposal process.

cluster_preparation Preparation cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Use Labeled, Leak-Proof Hazardous Waste Container A->B C Collect All Contaminated Materials and Unused Product B->C F Store Waste in Designated Accumulation Area C->F D Contain Spill with Inert Absorbent E Collect Spill Debris into Hazardous Waste Container D->E E->F G Arrange for Pickup by EHS or Licensed Contractor F->G

Caption: Workflow for the proper disposal of this compound.

This structured approach ensures that all personnel are protected and that the disposal process complies with safety and environmental regulations. Always consult your institution's specific guidelines and the most current safety data sheet for the chemical before handling and disposal.

References

Essential Safety and Logistical Information for Handling CY5.5-COOH Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical reagents is paramount. This document provides immediate, essential guidance for the operational use and disposal of CY5.5-COOH chloride, a fluorescent dye. By adhering to these protocols, you can minimize risks and maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

Given that this compound is both a cyanine (B1664457) dye and an acid chloride, a stringent PPE protocol is required to mitigate exposure risks. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[1][2][3]Protects against splashes of the chemical and potential vapors that can cause severe eye damage and irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[3][4]Prevents skin contact, which can lead to burns, allergic reactions, and absorption of the harmful substance.[5]
Body Protection A chemical-resistant laboratory coat or an acid-resistant suit.Provides a barrier against accidental spills and splashes, protecting the underlying clothing and skin.
Respiratory Protection A full-facepiece air-purifying respirator (APR) with acid gas cartridges or a supplied-air respirator (SAR) in poorly ventilated areas.[1][2]Protects against inhalation of harmful vapors or aerosols, which may cause respiratory irritation or more severe health effects.[1][5]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational workflow is critical for safety and experimental reproducibility. The following protocol outlines the key steps for handling this compound from preparation to immediate post-use cleanup.

Experimental Workflow for Handling this compound

prep 1. Preparation - Assemble all necessary PPE. - Ensure fume hood is operational. - Prepare all reagents and equipment. weigh 2. Weighing - Tare a clean, dry vial. - Carefully weigh the required  amount of this compound  inside the fume hood. prep->weigh Proceed with caution dissolve 3. Dissolution - Add the appropriate solvent  (e.g., DMSO, DMF) dropwise. - Gently swirl or vortex to dissolve. weigh->dissolve reaction 4. Reaction - Add the dye solution to the  reaction mixture under controlled  conditions (e.g., temperature, stirring). dissolve->reaction cleanup 5. Immediate Cleanup - Quench any remaining reactive  dye solution. - Triple-rinse all used glassware  with a suitable solvent. reaction->cleanup waste 6. Waste Segregation - Collect all liquid and solid waste  in designated, labeled containers. cleanup->waste

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

3.1. Waste Segregation

  • Solid Waste: Unused this compound powder, contaminated gloves, weigh paper, and other solid materials should be collected in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: All solutions containing this compound, including reaction mixtures and rinsing solvents, must be collected in a designated, sealed container for hazardous liquid waste. Do not mix with other waste streams unless compatibility has been verified.

3.2. Decontamination and Neutralization

  • Glassware and Equipment: All contaminated glassware and equipment should be decontaminated. A triple rinse with an appropriate organic solvent (e.g., acetone (B3395972) or ethanol) followed by a final rinse with water is recommended. The rinsate should be collected as hazardous liquid waste.

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand). The contaminated absorbent should be collected in a sealed container for hazardous solid waste. The spill area should then be decontaminated. For acid chlorides, a solution of sodium bicarbonate can be used for neutralization after the initial absorption.

3.3. Final Disposal

All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department.[6] Ensure that all waste containers are properly labeled with the chemical name and associated hazards. Never dispose of this compound or its solutions down the drain.[6]

By implementing these safety and logistical procedures, you can effectively manage the risks associated with handling this compound and contribute to a safer research environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CY5.5-COOH chloride
Reactant of Route 2
CY5.5-COOH chloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。